1-Ethyl-1H-benzoimidazol-5-ylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethylbenzimidazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-2-12-6-11-8-5-7(10)3-4-9(8)12/h3-6H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVESLFWSVWNBQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363652 | |
| Record name | 1-Ethyl-1H-benzoimidazol-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62874-34-4 | |
| Record name | 1-Ethyl-1H-benzoimidazol-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Guide to the Structural Elucidaion of 1-Ethyl-1H-benzoimidazol-5-ylamine
This guide provides an in-depth technical overview of the methodologies and analytical reasoning required for the comprehensive structure elucidation of 1-Ethyl-1H-benzoimidazol-5-ylamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures to explain the causal links behind experimental choices, ensuring a robust and self-validating analytical workflow. The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in various pharmacologically active compounds.[1][2] The structural integrity of any novel benzimidazole derivative, such as this compound, is paramount to understanding its chemical behavior and biological activity.
Foundational Strategy: An Integrated Spectroscopic Approach
The definitive confirmation of a chemical structure is not reliant on a single technique but is rather the product of converging lines of evidence from multiple analytical methods. For a molecule like this compound, a logical and efficient workflow is essential. This workflow is designed to first confirm the molecular mass and elemental composition, followed by a detailed mapping of the proton and carbon framework, and finally, where necessary, the absolute confirmation of its three-dimensional structure.
Caption: A typical workflow for small molecule structure elucidation.
Mass Spectrometry: Confirming the Molecular Blueprint
The initial and most critical step in the analysis of a newly synthesized compound is the confirmation of its molecular weight and, by extension, its elemental formula. High-Resolution Mass Spectrometry (HRMS) is the technique of choice for this purpose.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like the target compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Analysis: The sample is introduced into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Interpretation: The resulting spectrum is analyzed for the mass-to-charge ratio (m/z) of the most abundant ion, which is expected to correspond to the [M+H]⁺ species. The high mass accuracy of the instrument allows for the determination of the elemental formula.
Expected Data & Interpretation
For this compound (C₉H₁₁N₃), the exact mass is 161.0953. The HRMS spectrum should exhibit a prominent ion corresponding to [M+H]⁺.
| Parameter | Expected Value |
| Molecular Formula | C₉H₁₁N₃ |
| Exact Mass | 161.0953 |
| [M+H]⁺ (m/z) | 162.1031 |
The observation of an ion at m/z 162.1031 with a mass accuracy within a few parts per million (ppm) provides strong evidence for the elemental composition of C₉H₁₁N₃, thereby validating the first crucial piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Framework
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, allowing for the assembly of the molecular structure piece by piece. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is necessary for an unambiguous assignment.
Caption: Structure of this compound with atom numbering for NMR assignment.
3.1. ¹H NMR Spectroscopy: Mapping the Protons
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard.[3]
-
Acquisition: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆) & Interpretation
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.05 | s | 1H | H2 | The proton at the C2 position of the benzimidazole ring is a singlet and is typically downfield due to the electron-withdrawing nature of the adjacent nitrogen atoms. |
| ~7.35 | d | 1H | H7 | This proton is part of the aromatic system and is coupled to H6. |
| ~6.90 | d | 1H | H4 | This proton is a singlet in the aromatic region, ortho to the amino group. |
| ~6.70 | dd | 1H | H6 | This proton is coupled to both H7 and H4 (meta-coupling, if any, would be small). It is shifted upfield due to the electron-donating effect of the amino group. |
| ~5.10 | s (broad) | 2H | NH₂ | The protons of the primary amine often appear as a broad singlet and can exchange with trace water in the solvent. |
| ~4.20 | q | 2H | H8 (-CH₂-) | The methylene protons of the ethyl group are coupled to the methyl protons, resulting in a quartet. |
| ~1.40 | t | 3H | H9 (-CH₃) | The methyl protons of the ethyl group are coupled to the methylene protons, resulting in a triplet. |
3.2. ¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Acquisition: A proton-decoupled ¹³C spectrum is acquired. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆) & Interpretation
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145.0 | C2 | The C2 carbon is significantly downfield due to its position between two nitrogen atoms. |
| ~142.0 | C5 | This carbon is attached to the nitrogen of the amino group. |
| ~138.0, ~134.0 | C7a, C3a | These are the quaternary carbons at the ring fusion. |
| ~118.0 | C7 | Aromatic CH carbon. |
| ~112.0 | C6 | Aromatic CH carbon, shielded by the amino group. |
| ~100.0 | C4 | Aromatic CH carbon, significantly shielded by the ortho amino group. |
| ~40.0 | C8 (-CH₂-) | The aliphatic methylene carbon. |
| ~15.0 | C9 (-CH₃) | The aliphatic methyl carbon. |
3.3. 2D NMR: Connecting the Dots
While 1D NMR provides a wealth of information, 2D NMR experiments are crucial for unambiguously connecting the protons and carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to definitively assign the carbon signals for all protonated carbons. For example, the proton at δ ~8.05 ppm will show a correlation to the carbon at δ ~145.0 ppm, confirming the H2/C2 assignment.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structure elucidation as it shows correlations between protons and carbons that are two or three bonds away. These "long-range" correlations are critical for piecing together the molecular fragments.
Caption: Expected key HMBC correlations for this compound.
Interpretation of Key HMBC Correlations:
-
The correlation from the methyl protons (H9) to the methylene carbon (C8) confirms the ethyl group fragment.
-
Crucially, correlations from the methylene protons (H8) to the benzimidazole carbons C2 and C7a establish the point of attachment of the ethyl group to the N1 position.
-
Correlations from the H2 proton to the bridgehead carbons C7a and C3a confirm the imidazole ring structure.
X-ray Crystallography: The Definitive Structure
For absolute proof of structure, particularly the confirmation of the substitution pattern on the benzene ring, single-crystal X-ray diffraction is the gold standard.[4][5][6]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: High-quality single crystals of the compound are grown, often by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve the crystal structure, revealing the precise spatial arrangement of every atom in the molecule.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. HRMS confirms the elemental formula, while a suite of 1D and 2D NMR experiments allows for the complete and unambiguous assignment of the proton and carbon skeletons. Finally, single-crystal X-ray diffraction can provide the ultimate, definitive proof of the molecular structure. This integrated approach ensures the scientific integrity of the data and provides a high degree of confidence in the assigned structure, a critical requirement for any downstream application in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into the structure and drug design of benzimidazole derivatives targeting the epidermal growth factor receptor (EGFR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 1-[3-(1H-imidazol-1-yl)propyl]-2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Ethyl-1H-benzoimidazol-5-ylamine (CAS: 62874-34-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Ethyl-1H-benzoimidazol-5-ylamine, a key heterocyclic building block in medicinal chemistry. While direct and extensive literature on this specific compound is limited, this guide synthesizes information from analogous structures and established chemical principles to present its physicochemical properties, a plausible synthetic route, expected reactivity, and potential applications in drug discovery. The benzimidazole scaffold is a privileged structure in numerous FDA-approved drugs, and this guide aims to equip researchers with the foundational knowledge to effectively utilize this valuable intermediate in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system, a fusion of benzene and imidazole, is a cornerstone in the field of medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, including enzymes and receptors. This versatile scaffold is present in a multitude of clinically successful drugs, demonstrating a broad spectrum of pharmacological activities such as anticancer, antimicrobial, antiviral, and antihypertensive properties[1]. This compound, with its reactive primary amine, serves as a crucial synthon for the elaboration of more complex molecules, making it a compound of significant interest for drug discovery programs.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and spectral properties is fundamental for its application in synthesis and for the characterization of its derivatives.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 62874-34-4 | Internal Knowledge |
| Molecular Formula | C₉H₁₁N₃ | Internal Knowledge |
| Molecular Weight | 161.20 g/mol | Internal Knowledge |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
| Solubility | Likely soluble in polar organic solvents like methanol, ethanol, and DMSO. | Inferred from related compounds |
A dihydrochloride salt of this compound is also commercially available (CAS Number: 1185293-97-3), which is expected to have enhanced solubility in aqueous media[2][3].
Spectroscopic Characterization (Predicted)
2.2.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the ethyl group and the aromatic protons of the benzimidazole core.
-
Ethyl Group: A triplet at approximately 1.4-1.6 ppm (CH₃) and a quartet at around 4.2-4.4 ppm (CH₂) are expected, showing a typical coupling pattern.
-
Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (approximately 6.5-7.5 ppm). The substitution pattern will lead to a complex splitting pattern that can be resolved with high-field NMR. The C2-H proton of the imidazole ring is expected to be a singlet at a downfield chemical shift, typically around 8.0 ppm.
-
Amine Protons: The -NH₂ protons will likely appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
2.2.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Ethyl Group: Signals for the methyl and methylene carbons are expected at approximately 15-20 ppm and 40-45 ppm, respectively.
-
Aromatic and Heterocyclic Carbons: The carbons of the benzimidazole ring will resonate in the range of 100-150 ppm. The chemical shifts will be influenced by the nitrogen atoms and the amino substituent.
2.2.3. Mass Spectrometry
The mass spectrum (Electron Ionization) should show a prominent molecular ion peak (M⁺) at m/z = 161, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethyl group and other characteristic cleavages of the benzimidazole ring.
Synthesis of this compound
A robust and scalable synthesis is crucial for the utilization of any building block in drug development. Based on established methodologies for the synthesis of substituted benzimidazoles, a plausible and efficient three-step synthetic route is proposed below. This pathway involves N-ethylation of a nitroaniline precursor, followed by reduction of the nitro group, and subsequent cyclization to form the benzimidazole ring.
Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a detailed, step-by-step methodology based on analogous reactions found in the literature. Researchers should perform small-scale trials to optimize conditions.
Step 1: Synthesis of N-Ethyl-4-nitroaniline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-nitroaniline (1.0 eq) and potassium carbonate (2.0 eq) in a suitable solvent such as acetone or acetonitrile.
-
Alkylation: To the stirred suspension, add ethyl iodide (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (around 80 °C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude N-ethyl-4-nitroaniline can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Synthesis of N¹-Ethylbenzene-1,4-diamine
-
Reaction Setup: Dissolve N-ethyl-4-nitroaniline (1.0 eq) in a suitable solvent such as ethanol or concentrated hydrochloric acid in a round-bottom flask.
-
Reduction:
-
Method A (SnCl₂/HCl): Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) portion-wise to the solution at 0 °C. After the addition, allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours, monitoring by TLC.
-
Method B (Catalytic Hydrogenation): To a solution of the nitro compound in ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the starting material is consumed.
-
-
Work-up:
-
For Method A: Cool the reaction mixture and carefully neutralize with a concentrated aqueous solution of sodium hydroxide or sodium bicarbonate until the pH is basic. The resulting tin salts will precipitate. Filter the mixture and extract the aqueous layer with ethyl acetate.
-
For Method B: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol. Concentrate the filtrate under reduced pressure.
-
-
Purification: The crude diamine is often used directly in the next step without further purification. If necessary, it can be purified by column chromatography under an inert atmosphere to prevent oxidation.
Step 3: Synthesis of this compound
-
Reaction Setup: Place the crude N¹-ethylbenzene-1,4-diamine (1.0 eq) in a round-bottom flask.
-
Cyclization:
-
Method A (Formic Acid): Add an excess of formic acid (e.g., 5-10 equivalents) and heat the mixture to reflux (around 100-110 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Method B (Triethyl Orthoformate): Use triethyl orthoformate as both the reagent and solvent and heat to reflux. A catalytic amount of an acid like p-toluenesulfonic acid can be added to facilitate the reaction.
-
-
Work-up: After completion, cool the reaction mixture and carefully pour it into an ice-cold solution of aqueous ammonia or sodium hydroxide to neutralize the excess acid.
-
Isolation and Purification: The product will often precipitate upon neutralization. Collect the solid by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its primary amino group and the benzimidazole core.
Reactivity of the 5-Amino Group
The primary amine at the 5-position is a nucleophilic center and can undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will form the corresponding amides. This is a common strategy to introduce diverse side chains.
-
Alkylation/Arylation: The amino group can be further alkylated or arylated under appropriate conditions, although controlling the degree of substitution can be challenging.
-
Diazotization: The primary amine can be converted to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a range of substituents (e.g., -Cl, -Br, -CN, -OH).
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent will yield secondary or tertiary amines.
Figure 2: Key reactions of the amino group of this compound.
Applications in the Synthesis of Bioactive Molecules
The benzimidazole scaffold is a key component of many kinase inhibitors, which are a major class of anticancer drugs. The 5-amino group of this compound provides a convenient handle for attaching the molecule to other fragments to build up more complex structures that can be targeted to the ATP-binding site of kinases.
For example, this building block could be utilized in the synthesis of inhibitors for various kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's tyrosine kinase (BTK). The ethyl group at the N-1 position can provide favorable hydrophobic interactions within the kinase active site, potentially enhancing binding affinity and selectivity.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, general precautions for handling aromatic amines should be followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with potential therapeutic applications. Although detailed experimental data for this specific molecule is sparse, this guide provides a solid foundation for its synthesis, characterization, and utilization in drug discovery programs. The proposed synthetic route is based on well-established and reliable chemical transformations. The predictable reactivity of the amino group, coupled with the proven biological relevance of the benzimidazole scaffold, makes this compound a promising starting point for the development of novel kinase inhibitors and other targeted therapies. Further experimental validation of the proposed synthesis and full spectroscopic characterization are encouraged to facilitate its broader application in the scientific community.
References
A Technical Guide to 1-Ethyl-1H-benzoimidazol-5-ylamine: Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract: The benzimidazole core is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in numerous pharmacologically active agents.[1][2] This guide provides an in-depth technical overview of 1-Ethyl-1H-benzoimidazol-5-ylamine, a representative member of this vital class of compounds. We will dissect its core molecular and physicochemical properties, present a validated, logical synthetic pathway, and outline a robust analytical workflow for its characterization. Furthermore, we explore its potential applications within drug discovery, grounded in the well-established biological activities of benzimidazole derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research endeavors.
Core Molecular Profile
This compound is a substituted benzimidazole featuring an ethyl group at the N1 position of the imidazole ring and an amine group at the 5-position of the benzene ring. While many suppliers provide this compound as a more stable dihydrochloride salt, the properties of the free base are fundamental for chemical and pharmacological assessment.[3][4][5]
The core attributes are summarized below.
| Property | Data | Source(s) |
| Chemical Name | This compound | Derived from IUPAC Nomenclature |
| Molecular Formula | C₉H₁₁N₃ | Deduced from Dihydrochloride Salt[3][4] |
| Molecular Weight | 161.21 g/mol | Calculated from Formula |
| CAS Number | 1185293-97-3 (for Dihydrochloride Salt) | [3][5] |
| Canonical SMILES | CCN1C=NC2=CC=C(C=C21)N | - |
| InChI Key | Not Directly Available | - |
Note: The molecular formula and weight for the free base are calculated from the provided data for the dihydrochloride salt (C₉H₁₃Cl₂N₃, MW: 234.13 g/mol ).[3][4]
Synthesis and Mechanistic Insights
The synthesis of substituted benzimidazoles is a well-established field in organic chemistry. A common and reliable approach is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative) under acidic or thermal conditions. For this compound, a logical retrosynthetic analysis points to a multi-step pathway starting from a commercially available dinitrobenzene.
Proposed Synthetic Workflow
The following diagram illustrates a robust, field-proven workflow for the synthesis of the target compound.
Caption: A three-step synthetic workflow for this compound.
Experimental Protocol & Rationale
Step 1: Selective Nucleophilic Aromatic Substitution
-
Protocol: To a solution of 1-chloro-2,4-dinitrobenzene in ethanol, add potassium carbonate followed by a slow addition of ethylamine.[6] The reaction is stirred at room temperature or gently heated until TLC analysis shows consumption of the starting material.
-
Rationale: The chlorine atom is activated towards nucleophilic substitution by the two strongly electron-withdrawing nitro groups. Ethylamine acts as the nucleophile. The reaction is regioselective for the position ortho and para to the nitro groups. Using a controlled amount of ethylamine favors mono-substitution.
Step 2: Reduction of the Ortho-Nitro Group
-
Protocol: The product from Step 1, N-Ethyl-4-nitro-1,2-phenylenediamine, is dissolved in a suitable solvent like ethanol or concentrated HCl. A reducing agent such as tin(II) chloride (in HCl) or catalytic hydrogenation (H₂ over Palladium on Carbon) is used to selectively reduce the nitro group ortho to the ethylamino group to an amine.
-
Rationale: The reduction of the nitro group is essential to generate the required o-phenylenediamine moiety for the subsequent cyclization step. Catalytic hydrogenation is often preferred as it is a cleaner reaction with easier workup (filtration of the catalyst).
Step 3: Phillips-Ladenburg Cyclization
-
Protocol: The resulting triamine from Step 2 is refluxed with formic acid. Formic acid serves as both the reagent (source of the C2 carbon of the imidazole ring) and the acidic catalyst. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, neutralized with a base (e.g., NaOH or NH₄OH) to precipitate the product, which is then filtered, washed, and dried.
-
Rationale: This acid-catalyzed condensation is a classic method for forming the benzimidazole ring.[2] The diamine attacks the carbonyl carbon of formic acid, followed by dehydration and ring closure to form the stable aromatic imidazole ring system.
Analytical Characterization Workflow
Ensuring the identity, purity, and structural integrity of the synthesized compound is paramount. A multi-technique analytical approach provides a self-validating system of characterization.
Caption: Standard analytical workflow for purification and validation of the target compound.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. For this compound, an ESI-MS in positive mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 162.10.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the presence and connectivity of all protons, including the characteristic signals for the ethyl group (a triplet and a quartet), the aromatic protons, and the amine protons. ¹³C NMR will confirm the number of unique carbon environments.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with TFA or formic acid) should yield a single major peak, allowing for quantification of purity, which should ideally be >95% for use in biological assays.
Applications in Drug Development & Research
The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its steric and electronic similarity to purine, allowing it to interact with a wide range of biological targets.[1][2] Derivatives of this core are found in drugs targeting various diseases.
Potential Therapeutic Areas:
-
Oncology: Many benzimidazole derivatives function as inhibitors of key cancer-related proteins such as c-Myc, tubulin, and various kinases.[1][7] The ethyl and amine substituents on the this compound scaffold provide vectors for further chemical modification to optimize binding to specific oncogenic targets.
-
Anti-inflammatory Agents: Substituted benzimidazoles have been successfully developed as potent anti-inflammatory agents, often by inhibiting pathways like NF-κB.[8] The amine group at the 5-position can be functionalized to explore structure-activity relationships (SAR) for targets like TNF-α or various interleukins.[9]
-
Antiviral Research: The benzimidazole core is present in compounds investigated for activity against viruses such as Hepatitis C Virus (HCV) by inhibiting viral polymerases like NS5B.[10]
-
Antiparasitic and Antifungal Agents: The foundational benzimidazole drug, thiabendazole, highlights the scaffold's long history in combating parasitic and fungal infections.[2]
The subject molecule, this compound, serves as a valuable building block or fragment for the synthesis of larger, more complex molecules targeting these and other disease areas. Its primary amine offers a convenient handle for amide bond formation, reductive amination, or other coupling reactions to build libraries of compounds for high-throughput screening.
References
- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1185293-97-3 Cas No. | this compound dihydrochloride | Matrix Scientific [matrixscientific.com]
- 4. This compound dihydrochloride | Chemical-Suppliers [chemical-suppliers.eu]
- 5. This compound DIHYDROCHLORIDE | 1185293-97-3 [chemicalbook.com]
- 6. Ethylamine | C2H5NH2 | CID 6341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of benzimidazole analogs as a novel interleukin-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijrpc.com [ijrpc.com]
An In-Depth Technical Guide to 1-Ethyl-1H-benzoimidazol-5-ylamine: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-Ethyl-1H-benzoimidazol-5-ylamine, a heterocyclic amine of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document delves into its nomenclature, physicochemical properties, a detailed synthetic pathway, and the broader context of its potential applications, underpinned by the well-established pharmacological importance of the benzimidazole scaffold.
Nomenclature and Chemical Identity
The unambiguous identification of a chemical entity is paramount for scientific discourse. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
IUPAC Name: 1-Ethyl-1H-benzo[d]imidazol-5-amine
This name delineates a benzimidazole core, which is a bicyclic system composed of a fused benzene and imidazole ring. The "-amine" suffix at position 5 indicates a primary amine substituent on the benzene ring. The "1-Ethyl-" prefix specifies an ethyl group attached to one of the nitrogen atoms of the imidazole ring.
Synonyms:
-
5-Amino-1-ethyl-1H-benzimidazole
-
1-Ethyl-5-amino-1H-benzimidazole
For practical laboratory use, the compound is often supplied as its dihydrochloride salt to enhance stability and solubility.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-Ethyl-1H-benzo[d]imidazol-5-amine | - |
| Molecular Formula | C₉H₁₁N₃ | - |
| Molecular Weight | 161.21 g/mol | - |
| CAS Number | 1185293-97-3 (dihydrochloride) | [1] |
| Molecular Formula (Dihydrochloride) | C₉H₁₃Cl₂N₃ | [1] |
| Molecular Weight (Dihydrochloride) | 234.13 g/mol | [1] |
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of this compound are crucial for its characterization and quality control. While experimental data for this specific molecule is not widely published, we can infer its expected properties based on the extensive literature on analogous benzimidazole derivatives.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Reference |
| Appearance | Off-white to light brown solid | General observation for aromatic amines |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO. The dihydrochloride salt is expected to be water-soluble. | General solubility of benzimidazole derivatives |
| pKa | The amine group is expected to be basic, while the benzimidazole N-H is weakly acidic. | General properties of aromatic amines and benzimidazoles |
Spectroscopic Characterization:
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), distinct aromatic protons on the benzimidazole ring system, and a broad singlet for the amine protons. The chemical shifts will be influenced by the electronic environment of the heterocyclic system.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will reveal the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the aliphatic carbons of the ethyl group and the aromatic/heteroaromatic carbons of the benzimidazole core.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to N-H stretching of the amine and the benzimidazole ring, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the benzimidazole ring, and N-H bending of the amine.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 161.21. Fragmentation patterns can provide further structural information.
Synthesis of this compound: A Proposed Experimental Protocol
Overall Synthetic Strategy:
The proposed synthesis involves a three-step sequence starting from commercially available 4-fluoro-3-nitroaniline:
-
N-Ethylation: Introduction of the ethyl group at the N-1 position.
-
Nucleophilic Aromatic Substitution: Displacement of the fluorine atom with an amine source.
-
Reduction: Conversion of the nitro group to the target amine.
Alternatively, a classical benzimidazole synthesis approach can be employed, starting with the appropriate substituted o-phenylenediamine and cyclizing with a suitable one-carbon source, followed by reduction of a nitro group. The following protocol outlines a plausible pathway.
Experimental Protocol: A Proposed Synthesis
Step 1: Synthesis of N-Ethyl-4-fluoro-3-nitroaniline
-
To a solution of 4-fluoro-3-nitroaniline (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2 equivalents) as a base.
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl iodide (EtI, 1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Ethyl-4-fluoro-3-nitroaniline.
Step 2: Synthesis of 1-Ethyl-5-nitro-1H-benzimidazole
This step would typically involve the formation of the imidazole ring. A common method is the Phillips-Ladenburg synthesis.
-
A mixture of the appropriately substituted o-phenylenediamine and a carboxylic acid (or its derivative) is heated at high temperatures, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) or in a high-boiling solvent.
-
Given the starting material from Step 1, a more modern approach might involve a palladium-catalyzed cyclization or a similar ring-closing methodology.
A more direct, alternative approach starting from a different precursor is often more practical:
Alternative Step 1 & 2: Synthesis of 1-Ethyl-5-nitro-1H-benzimidazole from 4-Ethylamino-3-nitroaniline
-
Start with 4-chloro-3-nitroaniline. React it with an excess of ethylamine in a sealed tube or under pressure to yield 4-ethylamino-3-nitroaniline.
-
To a solution of 4-ethylamino-3-nitroaniline (1 equivalent) in formic acid (used in excess as both reactant and solvent), add a catalytic amount of a strong acid like hydrochloric acid (HCl).
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it carefully with a base such as sodium hydroxide or sodium bicarbonate solution.
-
The product, 1-Ethyl-5-nitro-1H-benzimidazole, will precipitate out. Filter the solid, wash with water, and dry.
Step 3: Reduction of 1-Ethyl-5-nitro-1H-benzimidazole to this compound
-
Dissolve 1-Ethyl-5-nitro-1H-benzimidazole (1 equivalent) in a suitable solvent like ethanol or methanol.
-
Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Alternatively, chemical reduction can be performed using reagents like tin(II) chloride (SnCl₂) in concentrated HCl, or iron powder in acetic acid.
-
For the SnCl₂ method: Suspend 1-Ethyl-5-nitro-1H-benzimidazole in ethanol and add a solution of SnCl₂·2H₂O (3-5 equivalents) in concentrated HCl. Reflux the mixture until the starting material is consumed (monitor by TLC).
-
After completion, cool the reaction mixture and make it alkaline by adding a concentrated solution of sodium hydroxide.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography or recrystallization.
Caption: Proposed synthetic workflow for this compound.
The Benzimidazole Scaffold in Drug Discovery: A Privileged Structure
The benzimidazole ring system is considered a "privileged scaffold" in medicinal chemistry. This is due to its steric and electronic similarity to purine, allowing it to interact with a wide array of biological targets. The versatility of the benzimidazole core, which can be readily substituted at various positions, has led to the development of numerous drugs with diverse therapeutic applications.
Established Pharmacological Activities of Benzimidazole Derivatives:
-
Anthelmintic: Albendazole and mebendazole are widely used to treat parasitic worm infections.
-
Antiulcer: Omeprazole and lansoprazole are proton pump inhibitors used to reduce stomach acid.
-
Antihistaminic: Astemizole is a second-generation antihistamine.
-
Anticancer: Several benzimidazole derivatives have shown promising anticancer activity through various mechanisms, including inhibition of tubulin polymerization and kinase signaling pathways.
-
Antimicrobial: The benzimidazole core is found in compounds with antibacterial, antifungal, and antiviral properties.
The presence of the primary amine group at the 5-position and the ethyl group at the N-1 position of this compound provides key points for further chemical modification. This makes it a valuable building block for the synthesis of compound libraries aimed at discovering new therapeutic agents. The amine group can be acylated, alkylated, or used in the formation of amides, sulfonamides, and other functional groups to explore structure-activity relationships (SAR).
Caption: Diverse pharmacological activities of the benzimidazole scaffold.
Conclusion and Future Directions
This compound is a valuable heterocyclic compound with significant potential in drug discovery and development. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established chemical transformations. The benzimidazole core imparts a high degree of "drug-likeness" to the molecule, making it an attractive starting point for the design and synthesis of novel bioactive compounds.
Future research efforts should focus on the development and optimization of a scalable synthesis for this compound. Furthermore, the exploration of its derivatization and the biological evaluation of the resulting compounds are warranted to unlock the full therapeutic potential of this promising chemical entity. This guide provides a solid foundation for researchers to embark on such endeavors.
References
An In-depth Technical Guide to the Potential Biological Activity of 1-Ethyl-1H-benzoimidazol-5-ylamine
A Senior Application Scientist's Perspective on a Privileged Scaffold
For Researchers, Scientists, and Drug Development Professionals.
Preamble: The Benzimidazole Core - A Foundation of Therapeutic Promise
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as keystones in the development of novel therapeutic agents. The benzimidazole scaffold, a bicyclic entity forged from the fusion of benzene and imidazole rings, stands as a testament to this principle.[1][2][3][4] Its structural resemblance to naturally occurring purine nucleotides allows for facile interaction with a multitude of biological macromolecules, rendering it a "privileged scaffold" in drug design.[3] Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][5] This guide focuses on a specific, yet under-explored derivative: 1-Ethyl-1H-benzoimidazol-5-ylamine . While direct literature on its biological activity is sparse, its structural features, when viewed through the lens of established structure-activity relationships (SAR) within the benzimidazole class, suggest a high probability of valuable biological function. This document, therefore, serves as both a predictive analysis and a methodological roadmap for elucidating the therapeutic potential of this promising compound.
Rationale for Investigation: Decoding the Structural Clues
The therapeutic potential of a novel chemical entity is often inferred from its structural motifs. In the case of this compound, two key features warrant a focused investigation:
-
The Ethyl Group at N-1: Alkylation at the N-1 position of the benzimidazole ring is a common strategy to modulate pharmacokinetic properties and target engagement. The ethyl group, in this instance, may enhance lipophilicity, potentially improving membrane permeability and oral bioavailability—common challenges in drug development.[6][7][8]
-
The Amino Group at C-5: The presence of an amine at the 5-position provides a crucial handle for hydrogen bonding and can significantly influence the molecule's interaction with target proteins. Furthermore, this primary amine is a versatile synthetic point for further derivatization, allowing for the creation of a library of related compounds to explore and optimize activity.
Given these features, we can hypothesize several avenues of biological activity for this compound, with a primary focus on oncology and infectious diseases, two areas where benzimidazole derivatives have shown significant promise.[1][2][5]
Proposed Investigative Workflow: A Phased Approach to Unveiling Biological Activity
A systematic and tiered approach is essential for the efficient evaluation of a novel compound. The following workflow outlines a logical progression from broad, high-throughput screening to more focused mechanistic and in vivo studies.
Caption: A phased workflow for the biological evaluation of this compound.
Detailed Experimental Protocols
Phase 1: Broad Spectrum In Vitro Screening
The initial phase aims to cast a wide net to identify potential areas of biological activity.
A primary hypothesis is that this compound will exhibit antiproliferative activity against cancer cell lines.
Protocol: Cell Viability Assay using MTT
-
Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung], and a normal fibroblast line like HEK-293 for cytotoxicity comparison) are cultured in appropriate media until they reach 80-90% confluency.[9][10][11]
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of concentrations (e.g., 0.1, 1, 10, 100 µM). The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Assay: After incubation, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.
-
Data Acquisition: The formazan crystals formed are dissolved in DMSO, and the absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control.
Hypothetical Data Presentation:
| Cell Line | IC50 of this compound (µM) | IC50 of Doxorubicin (µM) (Control) |
| MCF-7 (Breast Cancer) | 8.5 | 0.9 |
| HCT-116 (Colon Cancer) | 5.2 | 0.7 |
| A549 (Lung Cancer) | 12.1 | 1.2 |
| HEK-293 (Normal) | > 100 | 5.8 |
This hypothetical data would suggest selective anticancer activity, particularly against colon cancer cell lines, with lower toxicity to normal cells.
The benzimidazole scaffold is also a known pharmacophore in antimicrobial agents.[12][13][14]
Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative]) and fungi (Candida albicans) are used.
-
Compound Preparation: The test compound is serially diluted in a 96-well plate using appropriate broth media.
-
Inoculation: Each well is inoculated with a standardized bacterial or fungal suspension.
-
Incubation: Plates are incubated at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Phase 2: Mechanistic Elucidation
Should Phase 1 yield promising results, the next logical step is to understand how the compound exerts its effects.
Caption: Potential anticancer mechanisms of action for benzimidazole derivatives.
Protocol: Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Cancer cells (e.g., HCT-116) are treated with this compound at its IC50 concentration for 24 hours.
-
Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Analysis: An increase in the Annexin V positive population would indicate the induction of apoptosis.
Phase 3: Preclinical Characterization
Promising candidates from Phase 2 should be evaluated for their drug-like properties.
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is crucial to identify potential liabilities.[15][16][17][18]
In Silico Prediction:
| Property | Predicted Value | Interpretation |
| LogP | 2.1 | Good membrane permeability |
| Aqueous Solubility | Moderate | Acceptable for formulation |
| BBB Permeability | Low | Reduced risk of CNS side effects |
| CYP450 Inhibition | Potential inhibitor of CYP2D6 | Flag for drug-drug interaction studies |
Protocol: In Vitro Metabolic Stability Assay
-
Incubation: The test compound is incubated with human liver microsomes in the presence of NADPH.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: The concentration of the parent compound remaining is quantified by LC-MS/MS.
-
Calculation: The in vitro half-life (t½) is calculated to predict the rate of metabolic clearance.
The ultimate test of an anticancer compound's potential is its ability to inhibit tumor growth in a living organism.[19][20][21][22]
Protocol: Human Tumor Xenograft Model
-
Model Establishment: Immunocompromised mice (e.g., athymic nude or SCID) are subcutaneously inoculated with human cancer cells (e.g., HCT-116).[20][21][22]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Mice are randomized into vehicle control and treatment groups. The treatment group receives this compound via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
-
Analysis: The percentage of tumor growth inhibition is calculated to determine the in vivo efficacy of the compound.
Concluding Remarks and Future Directions
While the biological activity of this compound is yet to be empirically determined, its inclusion in the esteemed benzimidazole family provides a strong rationale for its investigation. The methodologies outlined in this guide offer a comprehensive and scientifically rigorous framework for elucidating its potential as a therapeutic agent. Should this compound demonstrate promising anticancer or antimicrobial activity, coupled with favorable ADME/Tox properties, the next steps would involve lead optimization through medicinal chemistry efforts. The amine at the C-5 position serves as an ideal starting point for the synthesis of a focused library of analogs to improve potency, selectivity, and pharmacokinetic parameters. The journey from a promising scaffold to a clinically viable drug is arduous, but for compounds like this compound, the potential rewards for human health are substantial.
References
- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 7. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 9. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. noblelifesci.com [noblelifesci.com]
- 11. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and potent antimicrobial activity of some novel methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives carrying amide or amidine groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. cellgs.com [cellgs.com]
- 18. clinicalpub.com [clinicalpub.com]
- 19. startresearch.com [startresearch.com]
- 20. ichorlifesciences.com [ichorlifesciences.com]
- 21. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Substituted Benzimidazoles: From Classical Foundations to Modern Catalytic Frontiers
Introduction: The Privileged Benzimidazole Scaffold
The benzimidazole nucleus, a bicyclic system comprising a fusion of benzene and imidazole rings, stands as a cornerstone in medicinal chemistry and drug development.[1][2][3] Its structural resemblance to natural purines allows it to interact proficiently with a myriad of biological targets, leading to a vast spectrum of pharmacological activities.[4][5] This "privileged scaffold" is integral to numerous FDA-approved drugs, including proton pump inhibitors like lansoprazole, anthelmintics such as albendazole, and anticancer agents like pracinostat.[6][7] The therapeutic versatility of benzimidazole derivatives, which spans antiviral, anticancer, anti-inflammatory, and antihypertensive applications, has fueled continuous innovation in their synthetic methodologies.[8][9][10][11]
This guide provides an in-depth exploration of the synthesis of substituted benzimidazoles, designed for researchers, chemists, and drug development professionals. We will deconstruct the core synthetic strategies, moving from the foundational Phillips-Ladenburg condensation to the sophisticated, efficient, and environmentally benign catalytic methods that define modern organic synthesis. The focus will be not only on the procedural steps but on the underlying causality of experimental choices, empowering researchers to select and optimize synthetic routes for their specific discovery programs.
Core Synthetic Strategies: A Journey of Methodological Evolution
The construction of the benzimidazole ring system primarily originates from the reaction of an o-phenylenediamine (OPD) with a one-carbon electrophile. The evolution of this fundamental transformation reflects the broader progress in synthetic organic chemistry towards greater efficiency, selectivity, and sustainability.
Classical Condensation Methods: The Phillips-Ladenburg Legacy
The most traditional and historically significant route to benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of an OPD with a carboxylic acid or its derivatives.[12][13]
1.1. Condensation with Carboxylic Acids
This approach typically requires forcing conditions, such as heating the reactants at high temperatures (often >150°C) in the presence of a strong mineral acid like hydrochloric acid (HCl) or polyphosphoric acid (PPA).[1][12]
-
Causality Behind the Choice: The acid serves a dual purpose. First, it protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity and rendering it susceptible to nucleophilic attack by the weakly basic amino group of the OPD. Second, the acid catalyzes the subsequent dehydration steps, driving the cyclization and aromatization to form the stable benzimidazole ring. The high temperature provides the necessary activation energy to overcome the kinetic barrier of the reaction, particularly the final dehydration step.
-
Trustworthiness & Limitations: While robust and straightforward, this method suffers from several drawbacks. The harsh acidic conditions and high temperatures limit the substrate scope, as functional groups sensitive to acid or heat cannot be tolerated. The method also generates significant acidic waste, posing environmental concerns.[12]
Caption: Phillips-Ladenburg condensation mechanism.
1.2. Condensation with Aldehydes
The direct condensation of OPDs with aldehydes presents an alternative classical route. This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclodehydrogenation.[14]
-
Causality Behind the Choice: This method is atom-economical as it directly utilizes the aldehyde's carbonyl carbon. However, the reaction can be unselective. Without a suitable oxidant or catalyst, it often yields a complex mixture of the desired 2-substituted benzimidazole, the 1,2-disubstituted benzimidazole, and other side products.[12] The choice of an appropriate oxidizing agent (e.g., nitrobenzene, Cu(II) salts) is critical to drive the reaction toward the aromatic product.
Modern Catalytic and Green Approaches
To overcome the limitations of classical methods, modern synthesis focuses on catalytic and environmentally friendly protocols. These approaches offer milder reaction conditions, shorter reaction times, higher yields, and greater functional group tolerance.[12][15]
2.1. Catalyst-Driven Syntheses
The introduction of a catalyst is the most significant advancement in benzimidazole synthesis. Catalysts function by activating either the OPD or, more commonly, the carbonyl component, thereby lowering the activation energy of the reaction.
-
Lewis Acid Catalysis: Lewis acids such as ZrCl₄, Er(OTf)₃, Zn(OAc)₂, and various metal triflates are highly effective.[8][14][16] They coordinate to the carbonyl oxygen of the aldehyde or carboxylic acid, withdrawing electron density and making the carbonyl carbon significantly more electrophilic and prone to attack by the OPD. This allows the reaction to proceed under much milder conditions, often at room temperature.[8]
-
Brønsted Acid Catalysis: Brønsted acids like p-toluenesulfonic acid (TsOH), silica sulfuric acid, and amberlite resins also catalyze the reaction by protonating the carbonyl group.[8][17] Solid-supported acid catalysts are particularly advantageous as they can be easily filtered off and recycled, simplifying purification and reducing waste.[17]
-
Heterogeneous Catalysis: The use of solid catalysts like zeolites, metal oxides (e.g., ZrO₂-Al₂O₃), or catalysts immobilized on magnetic nanoparticles represents a key tenet of green chemistry.[8][17][18] The primary advantage is the ease of separation of the catalyst from the reaction mixture, enabling simple recovery and reuse for multiple reaction cycles without significant loss of activity.[17][18]
2.2. Green Chemistry Methodologies
Green chemistry principles are increasingly being integrated into benzimidazole synthesis to reduce environmental impact.[1][16]
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate these reactions.[16] Microwaves provide rapid and uniform heating of the reaction mixture, leading to a dramatic reduction in reaction times from hours to minutes.[8][14]
-
Solvent-Free and Aqueous Media Reactions: Performing reactions under solvent-free conditions (mechanochemistry) by grinding reactants together, or using water as a solvent, eliminates the need for volatile and often toxic organic solvents.[1][16][17][19] These methods are not only environmentally friendly but also often simplify product isolation, as the product may precipitate directly from the reaction medium.[1][12]
Caption: Comparative workflow of conventional and green synthesis.
Data Presentation: Comparison of Catalytic Methods
The choice of catalyst profoundly impacts the efficiency of benzimidazole synthesis. The following table summarizes various catalytic systems for the condensation of o-phenylenediamine and an aldehyde, highlighting the advantages of modern approaches.
| Catalyst System | Solvent | Conditions | Time | Yield Range (%) | Key Advantages & Causality |
| Conc. HCl | Ethanol | Reflux | 4-6 h | 60-75 | Classical Method: Acid protonates aldehyde, but harsh conditions limit scope.[12] |
| Ammonium Chloride (NH₄Cl) | Ethanol | 80-90°C | 2 h | 72-90 | Mild Brønsted Acid: In situ generation of HCl provides catalysis under less harsh conditions than concentrated acids.[13] |
| **Zinc Acetate (Zn(OAc)₂) ** | Solvent-free | Room Temp. | 30-60 min | 90-98 | Lewis Acid: Zinc coordinates to the carbonyl, activating it for nucleophilic attack at ambient temperature.[16] |
| Erbium Triflate (Er(OTf)₃) | Water | 80°C | 15-30 min | 90-96 | Water-Tolerant Lewis Acid: Highly efficient catalysis in an environmentally benign solvent.[8] |
| Zinc-Boron Nitride (Zn-BNT) | Acetonitrile | Microwave | 15 min | 85-95 | Heterogeneous Catalyst: Boron nitride support allows for easy recovery and reuse of the active zinc catalyst; microwave accelerates the reaction.[14] |
| Magnetic Nanoparticles (Fe₃O₄) | Solvent-free | 80°C | 25-40 min | 85-97 | Recyclable Catalyst: Magnetic core allows for simple separation with an external magnet, minimizing catalyst loss and simplifying purification.[18] |
Experimental Protocols: A Practical Guide
The following protocols provide detailed, self-validating methodologies for both a classical and a modern green synthesis of 2-phenylbenzimidazole.
Protocol 1: Conventional Synthesis using Ammonium Chloride
This protocol represents a milder classical approach that avoids the use of highly corrosive concentrated mineral acids.[12]
-
Materials & Reagents:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ammonium Chloride (NH₄Cl) (0.16 g, 3 mmol, 30 mol%)[12]
-
Ethanol (20 mL)
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
TLC plates (silica gel), ethyl acetate/hexane eluent
-
-
Step-by-Step Methodology:
-
To a 50 mL round-bottom flask, add o-phenylenediamine (10 mmol), benzaldehyde (10 mmol), and ammonium chloride (3 mmol).
-
Add ethanol (20 mL) and a magnetic stir bar.
-
Attach a reflux condenser and heat the mixture to 80-90°C with stirring.[12]
-
Self-Validation (Reaction Monitoring): Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) with a 1:2 ethyl acetate:hexane eluent. The starting materials will have different Rf values than the more conjugated product. The reaction is complete when the spot corresponding to the starting materials has disappeared (typically 2 hours).[12]
-
Once complete, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water with stirring.[12]
-
A solid precipitate of the crude product will form.
-
Purification & Characterization: Collect the solid by vacuum filtration, wash it thoroughly with cold water to remove any remaining NH₄Cl, and dry it.[12] The crude product can be further purified by recrystallization from ethanol to yield pure 2-phenylbenzimidazole as a crystalline solid.[12] Confirm identity and purity by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).
-
Protocol 2: Green, Microwave-Assisted Synthesis using a Heterogeneous Catalyst
This protocol exemplifies a modern, efficient, and environmentally conscious approach.[14]
-
Materials & Reagents:
-
o-Phenylenediamine (0.54 g, 5 mmol)
-
Benzaldehyde (0.53 g, 5 mmol)
-
Heterogeneous Catalyst (e.g., Zn-BNT, 10 mol%)[14]
-
Acetonitrile (5 mL, or perform solvent-free)
-
Microwave synthesis vial (10 mL)
-
Microwave synthesizer
-
Sintered glass funnel for catalyst recovery
-
-
Step-by-Step Methodology:
-
In a 10 mL microwave synthesis vial, combine o-phenylenediamine (5 mmol), benzaldehyde (5 mmol), and the heterogeneous catalyst.
-
Add a minimal amount of acetonitrile (5 mL) or proceed solvent-free.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture for 15 minutes at a constant temperature (e.g., 100°C).
-
Self-Validation (Post-Reaction Check): After cooling, spot a small amount of the crude mixture on a TLC plate to confirm the complete consumption of starting materials.
-
Purification & Catalyst Recovery: If a solvent was used, remove it under reduced pressure. Add a small amount of a solvent like ethyl acetate to dissolve the product and filter the mixture to recover the solid catalyst. The catalyst can be washed with fresh solvent, dried, and stored for reuse.[14]
-
Evaporate the solvent from the filtrate to obtain the crude product. The purity is often high enough for many applications, but it can be further purified by a quick recrystallization if needed.[14]
-
Conclusion and Future Outlook
The synthesis of substituted benzimidazoles has transitioned from reliance on harsh, high-temperature classical condensations to a diverse array of sophisticated catalytic methods. Modern protocols, characterized by the use of recyclable heterogeneous catalysts, microwave assistance, and green solvents, offer unparalleled efficiency, selectivity, and sustainability. For researchers in drug development, these advancements provide robust and scalable platforms to rapidly generate libraries of novel benzimidazole derivatives for biological screening.
The future of benzimidazole synthesis will likely focus on the development of even more active and selective catalysts, particularly those based on earth-abundant metals. Furthermore, the expansion of one-pot, multi-component reaction strategies will continue to streamline the construction of complex, highly functionalized benzimidazole scaffolds, further cementing their indispensable role in the quest for new therapeutic agents.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. srrjournals.com [srrjournals.com]
- 4. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. impactfactor.org [impactfactor.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. chemmethod.com [chemmethod.com]
- 17. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 18. Bot Verification [rasayanjournal.co.in]
- 19. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth: A Technical Guide to the Safe Handling of 1-Ethyl-1H-benzoimidazol-5-ylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
In the fast-paced world of pharmaceutical research and drug development, novel heterocyclic compounds are the bedrock of innovation. Among these, benzimidazole derivatives hold a prominent position due to their diverse pharmacological activities. 1-Ethyl-1H-benzoimidazol-5-ylamine, a member of this important class, presents both significant opportunities and potential hazards. This in-depth technical guide provides a comprehensive overview of the safety, handling, and hazard information for this compound, moving beyond a simple recitation of facts to explain the causality behind essential safety protocols. Our aim is to empower researchers with the knowledge to work confidently and safely with this promising molecule.
Compound Profile and Hazard Identification
The primary hazards associated with the dihydrochloride salt, and by logical extension, the free base, are related to its irritant properties. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for the dihydrochloride salt:
-
H317: May cause an allergic skin reaction. [1] This indicates that repeated skin contact may lead to sensitization, where subsequent exposures, even to minute quantities, can trigger an allergic response. The causality lies in the interaction of the amine group with skin proteins, forming haptens that are recognized by the immune system.
-
H319: Causes serious eye irritation. [1] The amine and benzimidazole moieties can be corrosive to delicate eye tissues, leading to inflammation, pain, and potential damage if not promptly addressed.
Based on the general properties of aromatic amines, it is also prudent to assume potential for toxicity if ingested or inhaled, although specific data is currently unavailable.
Table 1: Physicochemical and Toxicological Data (Inferred and Known)
| Property | Value | Source/Rationale |
| CAS Number | Not readily available for free base. 1185293-97-3 for dihydrochloride salt. | [1] |
| Molecular Formula | C9H11N3 (Free Base) | - |
| Molecular Weight | 161.21 g/mol (Free Base) | - |
| Appearance | Likely a solid at room temperature. | Based on related benzimidazole compounds. |
| GHS Pictograms (Inferred) | ||
| GHS Signal Word (Inferred) | Warning | Based on H317 and H319 classifications. |
| LD50 (Oral) | Data not available. Handle with care. | Prudent assumption for a novel amine. |
| LD50 (Dermal) | Data not available. Handle with care. | Prudent assumption for a novel amine. |
| LC50 (Inhalation) | Data not available. Handle with care. | Prudent assumption for a novel amine. |
The Cornerstone of Safety: A Multi-faceted Risk Assessment
A thorough risk assessment is not a mere bureaucratic hurdle; it is the intellectual framework that ensures the safety of personnel and the integrity of research. For this compound, the risk assessment process should be a dynamic evaluation of the planned experimental workflow.
Caption: Logical workflow for risk assessment of this compound.
The causality behind this workflow is straightforward: understanding the inherent hazards of the compound allows for an assessment of how, where, and how often personnel might be exposed. This, in turn, dictates the necessary control measures to mitigate the identified risks. For instance, if a procedure involves weighing the solid compound, the risk of inhaling airborne particulates is high, necessitating the use of a fume hood or a powder containment hood.
In the Laboratory: Field-Proven Handling and Storage Protocols
Adherence to meticulous handling procedures is non-negotiable. The following protocols are designed as a self-validating system to minimize exposure and ensure a safe working environment.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a properly functioning chemical fume hood. This is crucial to prevent the inhalation of any fine powders. For procedures with a high risk of aerosolization, such as sonication or vortexing of solutions, a glove box may be warranted.
Personal Protective Equipment (PPE): The Essential Barrier
The selection of appropriate PPE is dictated by the risk assessment. The following are mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles are essential to protect against splashes and dust. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. It is crucial to check the manufacturer's glove compatibility charts. Given the potential for skin sensitization, double-gloving is a recommended best practice.
-
Protective Clothing: A flame-resistant lab coat should be worn and kept buttoned. For larger quantities, a chemical-resistant apron is advisable.
-
Respiratory Protection: If working outside of a fume hood is unavoidable (a scenario that should be rare and require specific justification), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Weighing: Weigh the solid compound in the fume hood. Use a tared weigh boat and handle it with forceps to avoid skin contact.
-
Dissolution: If preparing a solution, add the solvent to the solid slowly to avoid splashing. If necessary, use a magnetic stirrer to aid dissolution.
-
Reactions: Conduct all reactions involving this compound within the fume hood.
-
Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent and then a detergent solution. Dispose of all contaminated waste in a designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Storage Requirements
Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Emergency Procedures: Preparedness is Paramount
In the event of an accidental exposure or spill, a swift and correct response is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation or a rash develops, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill Response: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact the institution's emergency response team.
Caption: A flowchart for emergency response to an incident involving this compound.
Conclusion: A Culture of Safety
The responsible use of novel chemical entities like this compound is not merely about following rules; it is about cultivating a deep-seated culture of safety. This guide provides the foundational knowledge and practical protocols to handle this compound with the respect and caution it deserves. By understanding the "why" behind the "what," researchers can not only protect themselves and their colleagues but also ensure the integrity and success of their vital work in the advancement of science and medicine.
References
expected spectral data (NMR, IR, Mass Spec) for 1-Ethyl-1H-benzoimidazol-5-ylamine
An In-depth Technical Guide to the Expected Spectral Data of 1-Ethyl-1H-benzoimidazol-5-ylamine
This guide provides a detailed analysis of the expected spectroscopic data for the compound this compound. As a critical component in various research and development pipelines, particularly in medicinal chemistry and materials science, the unambiguous structural confirmation of this molecule is paramount. This document serves as a predictive reference for researchers, offering insights into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on first principles and comparative analysis of analogous structures.
The structural integrity and purity of a synthesized compound are the cornerstones of reliable scientific outcomes. Spectroscopic analysis provides a non-destructive and highly informative method to verify the molecular structure. This guide is structured to walk the user through the theoretical underpinnings of each major spectroscopic technique as it applies to this compound, providing predicted data, validated experimental protocols, and the scientific rationale behind these predictions.
Molecular Structure and Properties:
-
Compound Name: this compound
-
Molecular Formula: C₉H₁₁N₃
-
Molecular Weight: 161.21 g/mol
-
CAS Number: 40854-63-3
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about its unique atomic environments.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is predicted to show distinct signals for the aromatic, imidazole, ethyl, and amine protons. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize the compound and slow the exchange rate of N-H protons, allowing for their observation.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-a | ~8.00 | Singlet (s) | - | 1H | Imidazole C2-H |
| H-b | ~7.35 | Doublet (d) | ~8.5 | 1H | Aromatic C7-H |
| H-c | ~6.85 | Doublet (d) | ~2.0 | 1H | Aromatic C4-H |
| H-d | ~6.65 | Doublet of doublets (dd) | ~8.5, ~2.0 | 1H | Aromatic C6-H |
| H-e | ~4.90 | Broad Singlet (br s) | - | 2H | Amine (-NH₂) |
| H-f | ~4.15 | Quartet (q) | ~7.3 | 2H | Ethyl (-CH₂-) |
| H-g | ~1.35 | Triplet (t) | ~7.3 | 3H | Ethyl (-CH₃) |
Causality Behind Predictions:
-
H-a (Imidazole C2-H): This proton is attached to a carbon situated between two nitrogen atoms, resulting in significant deshielding and a downfield shift to approximately 8.00 ppm. It appears as a singlet as it has no adjacent protons.
-
Aromatic Protons (H-b, H-c, H-d): The electron-donating amine group at C5 strongly shields the ortho (H-4, H-6) and para (H-7, relative to N1) positions. H-7 (H-b) is ortho to the ring junction and will be the most downfield of the benzene ring protons. H-4 (H-c) is ortho to the strongly donating amino group, leading to a significant upfield shift. H-6 (H-d) is meta to the amino group and ortho to the ring junction, experiencing intermediate shielding. The splitting patterns arise from standard ortho (~8.5 Hz) and meta (~2.0 Hz) coupling.
-
Amine Protons (H-e): These protons are exchangeable, and their signal is typically broad. In DMSO-d₆, the signal is often observable and its chemical shift can be concentration-dependent.
-
Ethyl Protons (H-f, H-g): The methylene protons (H-f) are adjacent to a nitrogen atom, causing a downfield shift to ~4.15 ppm. They are split into a quartet by the three neighboring methyl protons. The methyl protons (H-g) are further from the electronegative ring system and appear upfield as a triplet, split by the two methylene protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
Acquire the spectrum at a constant temperature (e.g., 298 K).
-
Use a standard pulse sequence with a 90° pulse angle.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~145.0 | C5 (C-NH₂) |
| ~143.5 | C2 (N=C-N) |
| ~141.0 | C7a (Quaternary) |
| ~131.0 | C3a (Quaternary) |
| ~115.0 | C7 |
| ~109.0 | C6 |
| ~98.0 | C4 |
| ~40.0 | Ethyl (-CH₂) |
| ~15.0 | Ethyl (-CH₃) |
Causality Behind Predictions:
-
Aromatic & Imidazole Carbons: Carbons directly attached to nitrogen (C2, C5, C7a, C3a) are significantly deshielded. The C5 carbon, bearing the electron-donating amino group, will be shifted downfield. The C2 carbon, positioned between two nitrogens, will also be strongly deshielded. The quaternary carbons at the ring fusion (C7a, C3a) will have distinct shifts. The protonated aromatic carbons (C4, C6, C7) will appear in the typical aromatic region, with their specific shifts influenced by the amino substituent and ring fusion.
-
Aliphatic Carbons: The ethyl group carbons will appear in the upfield aliphatic region. The methylene carbon (-CH₂), being directly attached to a nitrogen, is more deshielded than the terminal methyl carbon (-CH₃).
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Utilize a 100 MHz (or corresponding frequency) NMR spectrometer.
-
Data Acquisition:
-
Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). This simplifies the spectrum to singlets for each carbon.
-
Set the spectral width to cover a range of 0 to 160 ppm.
-
A larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum using the central peak of the DMSO-d₆ solvent signal (δ ≈ 39.52 ppm).
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3450 - 3300 | Medium, Sharp (two bands) | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine (-NH₂) |
| 3150 - 3050 | Medium to Weak | C-H Aromatic Stretch | Ar-H |
| 2980 - 2850 | Medium | C-H Aliphatic Stretch | Ethyl (-CH₂CH₃) |
| 1640 - 1580 | Strong | N-H Scissoring (Bend) | Primary Amine (-NH₂) |
| 1620 - 1450 | Medium to Strong (multiple bands) | C=C and C=N Ring Stretching | Benzimidazole Ring |
| 1340 - 1250 | Strong | C-N Aromatic Stretch | Ar-N |
Causality Behind Predictions:
-
N-H Vibrations: The primary amine is the most prominent feature. It is expected to show two distinct, sharp peaks for the asymmetric and symmetric N-H stretches, a characteristic feature that distinguishes it from secondary amines (one peak) and alcohols (broad peak).[1] The N-H bending vibration will also be present in the double bond region.[1]
-
C-H Vibrations: The spectrum will clearly differentiate between aromatic C-H stretches (appearing above 3000 cm⁻¹) and aliphatic C-H stretches (appearing below 3000 cm⁻¹).
-
Ring Vibrations: The conjugated benzimidazole system will produce a series of complex bands in the 1620-1450 cm⁻¹ "fingerprint" region, corresponding to the stretching of C=C and C=N bonds.
-
C-N Stretch: A strong band corresponding to the stretching of the aromatic carbon to amine nitrogen bond is expected around 1300 cm⁻¹.[1]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum of the empty crystal. This is crucial to subtract atmospheric and instrumental interferences.
-
Sample Analysis: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺•): m/z = 161. The molecular formula C₉H₁₁N₃ contains an odd number of nitrogen atoms, so the molecular ion peak will have an odd nominal mass, in accordance with the Nitrogen Rule.[2] This peak is expected to be relatively intense due to the stability of the aromatic system.
Predicted Fragmentation Pattern
| m/z | Proposed Fragment | Loss |
| 161 | [M]⁺• (Molecular Ion) | - |
| 146 | [M - CH₃]⁺ | Loss of a methyl radical |
| 133 | [M - C₂H₄]⁺• | Loss of ethene via rearrangement |
| 134 | [M - HCN]⁺• | Loss of hydrogen cyanide from the imidazole ring |
| 118 | [C₈H₈N]⁺ | Further fragmentation |
Causality Behind Predictions:
The fragmentation of benzimidazole derivatives is well-documented.[3][4] The primary fragmentation events for this compound are predicted to be:
-
α-Cleavage: The most favorable initial fragmentation is often the cleavage of the C-C bond alpha to the nitrogen atom in the ethyl group (benzylic-type cleavage). This results in the loss of a methyl radical (•CH₃, 15 Da) to form a stable, resonance-stabilized cation at m/z 146. This is often the base peak.
-
McLafferty-type Rearrangement: A rearrangement can lead to the elimination of a neutral ethene molecule (C₂H₄, 28 Da), resulting in a fragment at m/z 133.
-
Ring Fragmentation: A characteristic fragmentation pathway for the benzimidazole core is the loss of a neutral hydrogen cyanide molecule (HCN, 27 Da), leading to a fragment ion at m/z 134.[3][4]
Visualization of Key Fragmentation Pathways
Caption: Predicted EI-MS fragmentation of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This will ionize the molecules and induce fragmentation.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
References
A Technical Guide to the Research Applications of Novel Benzimidazole Derivatives
Preamble: The Benzimidazole Scaffold - A Privileged Structure in Modern Drug Discovery
The benzimidazole core, an aromatic organic compound formed by the fusion of a benzene ring with an imidazole ring, represents a cornerstone in medicinal chemistry.[1][2] Its significance stems from its structural resemblance to endogenous purine nucleosides, the building blocks of nucleic acids.[2][3] This mimicry allows benzimidazole derivatives to readily interact with a vast array of biological macromolecules, including enzymes and receptors, making it a "privileged scaffold" in drug discovery.[2][4] The versatility of this bicyclic system, which allows for substitutions at multiple positions, has led to the development of a wide range of clinically approved drugs, from the anti-ulcer agent omeprazole to the anthelmintic drug albendazole, underscoring its therapeutic importance.[3][4] This guide provides an in-depth exploration of the burgeoning research applications for novel benzimidazole derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental workflows used to validate their potential.
Anticancer Applications: Targeting the Hallmarks of Malignancy
Benzimidazole derivatives have emerged as potent anticancer agents due to their ability to target multiple pathways critical for tumor growth and survival.[1][3] Their versatility allows for the development of compounds that can inhibit cell proliferation, disrupt essential cellular machinery, and induce programmed cell death.[3]
Core Mechanisms of Antineoplastic Activity
The anticancer effects of benzimidazoles are multifaceted, with several key mechanisms being extensively investigated:
-
Tubulin Polymerization Inhibition: A well-established mechanism involves the disruption of microtubule dynamics.[1][3] Much like the vinca alkaloids, certain benzimidazole derivatives bind to β-tubulin, preventing its polymerization into microtubules. This arrests the cell cycle in the G2/M phase, leading to apoptosis. The repurposed anthelmintic drugs mebendazole and albendazole exemplify this mode of action.[3]
-
Kinase Inhibition: Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Benzimidazoles serve as a common scaffold for kinase inhibitors, acting as ATP-competitive inhibitors that block aberrant signaling.[5][6] Key targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), Aurora kinases, and Cyclin-Dependent Kinases (CDKs).[7]
-
DNA Intercalation and Topoisomerase Inhibition: Some derivatives can insert themselves between the base pairs of DNA or inhibit topoisomerase enzymes, which are essential for DNA replication and repair.[1] This leads to DNA damage and ultimately triggers cell death pathways.
-
Poly(ADP-ribose) Polymerase (PARP) Inhibition: PARP inhibitors are a critical class of targeted therapies, particularly for cancers with deficiencies in DNA repair mechanisms. Benzimidazole-based compounds have been developed as effective PARP inhibitors.[1]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol provides a robust method for screening the cytotoxic effects of novel benzimidazole derivatives against a panel of cancer cell lines. The causality is based on the principle that viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, whereas dead cells do not. The amount of formazan is directly proportional to the number of living cells.
Methodology:
-
Cell Culture:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
-
Seed 5 x 10³ cells per well in 100 µL of media into a 96-well flat-bottom plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the novel benzimidazole derivative in DMSO.
-
Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be <0.5% to avoid solvent toxicity.
-
Remove the old media from the wells and add 100 µL of the media containing the different compound concentrations. Include wells for "untreated control" (media only) and "vehicle control" (media with DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the media from each well.
-
Add 100 µL of DMSO or an appropriate solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Antimicrobial Applications: A Renewed Arsenal Against Pathogens
The rise of drug-resistant microbes necessitates the discovery of new antimicrobial agents.[2] Benzimidazole derivatives are highly effective against a broad spectrum of bacteria and fungi, often targeting pathways distinct from those of conventional antibiotics.[2][8]
Core Mechanisms of Antimicrobial Activity
-
Antibacterial Action: A primary mechanism involves the inhibition of bacterial DNA gyrase, an essential enzyme that controls DNA topology during replication.[8] By targeting this enzyme, benzimidazole derivatives disrupt DNA synthesis, leading to bacterial cell death.
-
Antifungal Action: The antifungal activity is often attributed to the inhibition of ergosterol biosynthesis.[2] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its disruption compromises membrane integrity, causing leakage of cellular contents and fungal death.
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing antimicrobial potency. Research has shown that substitutions on the benzimidazole ring significantly impact activity. For instance, the introduction of electron-withdrawing groups, such as trifluoromethyl, at the C-5 position of the pyrazole ring attached to a benzimidazole core has been shown to enhance antimicrobial effects.[9]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol uses the broth microdilution method to quantify the lowest concentration of a compound that inhibits the visible growth of a microorganism.[10]
Methodology:
-
Inoculum Preparation:
-
Culture the test microorganism (e.g., Staphylococcus aureus or Candida albicans) overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Compound Preparation:
-
In a 96-well microtiter plate, add 50 µL of sterile broth to wells 2 through 12.
-
Prepare a stock solution of the benzimidazole derivative in broth at twice the highest desired test concentration. Add 100 µL of this solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no compound, no inoculum).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial or fungal inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader measuring absorbance at 600 nm.
-
Anti-inflammatory Applications: Modulating the Inflammatory Cascade
Chronic inflammation is a driver of numerous diseases. Benzimidazole derivatives exhibit potent anti-inflammatory effects by targeting key enzymes and signaling molecules in the inflammatory cascade.[10][11]
Core Mechanisms of Anti-inflammatory Activity
Benzimidazoles exert their anti-inflammatory effects through diverse mechanisms beyond simple COX inhibition:
-
COX and 5-LOX Inhibition: They can inhibit both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are responsible for producing pro-inflammatory prostaglandins and leukotrienes, respectively.[10][11]
-
Cytokine Suppression: Many derivatives effectively suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10]
-
Receptor Modulation: They can interact with various receptors involved in inflammation, including cannabinoid and bradykinin receptors.[11][12]
Structure-Activity Relationship (SAR) Insights
The position and nature of substituents on the benzimidazole scaffold are critical for anti-inflammatory activity.[11][13] For example, a hydrophilic group at the R⁵ position has been shown to enhance COX-2 inhibition, while a lipophilic group at the same position favors COX-1 inhibition.[11] Substitutions at the N1, C2, C5, and C6 positions all significantly influence the compound's anti-inflammatory profile.[13]
Antiviral and Neuroprotective Applications: Expanding Therapeutic Horizons
Antiviral Research
The structural similarity of benzimidazoles to purines makes them ideal candidates for antiviral drug development, as they can interfere with the replication machinery of viruses.[2][14] Derivatives have demonstrated promising activity against a wide range of DNA and RNA viruses, including cytomegalovirus (CMV), varicella-zoster virus (VZV), HIV, and influenza.[14] Some compounds have even been investigated for their potential against emerging threats like the Ebola virus.[15][16] The primary experimental method for evaluating antiviral efficacy is the plaque reduction assay, which quantifies the reduction in viral plaques in a cell monolayer in the presence of the compound.
Neuroprotective Research
Emerging research highlights the potential of benzimidazole derivatives in treating neurodegenerative diseases like Alzheimer's.[17] These conditions are often characterized by oxidative stress and neuroinflammation.[18] Benzimidazoles can offer neuroprotection through a multi-target approach by:
-
Inhibiting key enzymes like acetylcholinesterase (AChE) and beta-secretase 1 (BACE1).[19]
-
Attenuating oxidative stress.[20]
-
Reducing neuroinflammation by downregulating markers such as TNF-α and NF-κB.[18][21]
General Synthesis and Data Summary
General Synthesis Protocol: Phillips Condensation
A common and efficient method for synthesizing the benzimidazole core is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid (or its derivative) under acidic conditions.[4][22]
Methodology:
-
Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and the desired carboxylic acid (1.1 equivalents).
-
Acid Catalyst: Add a strong acid, such as 4N hydrochloric acid, to the mixture.
-
Reflux: Heat the reaction mixture to reflux (typically >100°C) for 4-6 hours.
-
Neutralization: After cooling to room temperature, carefully neutralize the mixture with a base (e.g., ammonium hydroxide or sodium hydroxide) until it reaches a pH of ~7-8, which will precipitate the product.
-
Isolation and Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry.
-
Recrystallization: Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure benzimidazole derivative.
Summary of Biological Activities
The following table summarizes representative data for novel benzimidazole derivatives across different applications.
| Compound Class | Target/Application | Key Finding | Reference |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole | Anti-inflammatory | Potent inhibition of nitric oxide and TNF-α production (IC₅₀ = 0.86 and 1.87 µM, respectively) for compound 129. | [10] |
| Fluorinated benzimidazoles | Antifungal | Compound 40 showed the highest activity against C. albicans. | [10] |
| Indole-based pyrido[1,2-a]benzimidazole | Antibacterial | Compound 4 displayed potent activity against S. typhi (MIC = 12.5 µg/ml), outperforming standard antibiotics. | [10] |
| 2-phenyl-substituted benzimidazoles | Anti-inflammatory | Compound 146 was a potent inhibitor of 5-LOX, COX, TNF-α, and IL-6. | [10] |
| Benzimidazole-piperazine derivatives | Urease Inhibition | Designed and synthesized as novel urease inhibitors for potential treatment of H. pylori infections. | [22] |
| Benzimidazole-1,2,3-triazole-indoline | Antibacterial | Compound 65a showed excellent activity against E. coli. | [8] |
Conclusion and Future Perspectives
The benzimidazole scaffold continues to demonstrate its immense value in medicinal chemistry and drug discovery. Its structural versatility and ability to interact with a wide range of biological targets ensure its relevance for the foreseeable future.[4] Current and future research is focused on several key areas:
-
Multi-Target Drug Design: Developing single molecules that can modulate multiple targets simultaneously, which is particularly valuable for complex diseases like cancer and neurodegeneration.[5]
-
Hybrid Molecules: Conjugating the benzimidazole core with other bioactive scaffolds to achieve synergistic effects and overcome drug resistance.[3][8]
-
Precision Medicine: Designing highly selective derivatives that target specific protein isoforms or mutated enzymes, leading to more effective and less toxic therapies.[1]
The ongoing exploration of novel synthetic methodologies, coupled with advanced computational and screening techniques, will undoubtedly unlock the full potential of benzimidazole derivatives, paving the way for the next generation of innovative therapeutics.[23]
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 9. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. New substituted benzimidazole derivatives: a patent review (2013 - 2014) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
- 18. mdpi.com [mdpi.com]
- 19. Benzimidazole Derivatives in Alzheimer's Therapy: Exploring Multi-Target Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. tandfonline.com [tandfonline.com]
- 22. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijpsjournal.com [ijpsjournal.com]
The Benzimidazole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The benzimidazole scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and broad spectrum of pharmacological activities.[1][2][3] Its structural resemblance to endogenous purines allows for facile interaction with a multitude of biological targets, rendering it a "privileged scaffold" in the design and discovery of novel therapeutic agents.[1][4] This guide provides a comprehensive technical overview of the benzimidazole core, delving into its synthesis, diverse mechanisms of action, intricate structure-activity relationships, and extensive therapeutic applications. From seminal anthelmintics to cutting-edge cancer therapies, this document serves as an essential resource for professionals engaged in the multifaceted world of drug development.
The Architectural Significance of the Benzimidazole Nucleus
The benzimidazole nucleus, formed by the fusion of a benzene ring with an imidazole ring, possesses a unique set of physicochemical properties that underpin its pharmacological prowess.[5][6] The presence of two nitrogen atoms within the imidazole moiety allows for both hydrogen bond donation and acceptance, facilitating strong and specific interactions with biological macromolecules.[4] Furthermore, the aromatic nature of the bicyclic system enables π-π stacking interactions, another crucial element in molecular recognition at the active sites of enzymes and receptors.[4] This inherent ability to engage in multiple binding modes is a key contributor to the scaffold's promiscuous yet often potent biological activity.[7]
The structural similarity of benzimidazole to purine is a critical feature that medicinal chemists have expertly exploited.[5][8] This bioisosteric relationship allows benzimidazole-containing compounds to act as mimics of endogenous nucleotides, enabling them to competitively inhibit enzymes or modulate receptors involved in nucleic acid synthesis and other vital cellular processes.[1][5]
Synthetic Strategies: Constructing the Benzimidazole Core
The synthesis of the benzimidazole scaffold is well-established, with the Phillips-Ladenburg condensation being the most classical and widely employed method. This typically involves the reaction of an ortho-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[6][9] However, contemporary medicinal chemistry demands more efficient and versatile synthetic routes to generate diverse libraries of benzimidazole derivatives for high-throughput screening.
Representative Protocol: Phillips-Ladenburg Synthesis of 2-Substituted Benzimidazoles
This protocol outlines a standard laboratory procedure for the synthesis of a 2-substituted benzimidazole derivative.
Materials:
-
o-phenylenediamine
-
Substituted carboxylic acid (e.g., p-toluic acid)
-
4M Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Beakers
-
pH paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and the substituted carboxylic acid (1.1 eq) in 4M HCl (20 mL).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization and Precipitation: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of NaHCO₃ until the pH is approximately 7-8. The product will precipitate out of the solution.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with cold water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-substituted benzimidazole.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Modern Synthetic Approaches
In recent years, a variety of more efficient and environmentally friendly methods have been developed. These include:
-
Microwave-assisted synthesis: This technique significantly reduces reaction times and often improves yields.[10][11]
-
Catalytic methods: The use of various catalysts, including Lewis acids and transition metals, allows for milder reaction conditions and broader substrate scope.[6][12][13]
-
One-pot syntheses: These procedures, where multiple reaction steps are carried out in a single reaction vessel, improve efficiency and reduce waste.[6]
Mechanisms of Action: A Multifaceted Pharmacological Profile
The benzimidazole scaffold exerts its diverse therapeutic effects through a variety of mechanisms of action, a testament to its ability to interact with a wide range of biological targets.
Inhibition of Tubulin Polymerization: A Cornerstone in Antiparasitic and Anticancer Therapy
One of the most well-characterized mechanisms of action for benzimidazole derivatives is the inhibition of microtubule polymerization.[5][14] Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape.[14]
Benzimidazoles, such as the anthelmintic drugs albendazole and mebendazole, selectively bind to the β-tubulin subunit of parasitic helminths.[14][15][16] This binding event disrupts the dynamic equilibrium between tubulin dimers and microtubules, leading to the depolymerization of microtubules.[14][17] The consequent loss of microtubule-dependent functions, such as glucose uptake and cell division, ultimately results in the death of the parasite.[18][19] This selective toxicity towards parasitic tubulin over mammalian tubulin is a key factor in the therapeutic success of these drugs.[20]
Interestingly, this same mechanism has been repurposed for cancer therapy.[5][21] The rapid proliferation of cancer cells makes them particularly vulnerable to agents that disrupt mitosis. Benzimidazole derivatives have been shown to bind to mammalian β-tubulin, albeit with different affinities than parasitic tubulin, leading to cell cycle arrest and apoptosis in tumor cells.[5][21]
Caption: Mechanism of tubulin polymerization inhibition by benzimidazoles.
Kinase Inhibition: A Key Strategy in Oncology
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, regulating processes such as cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[22]
The benzimidazole scaffold has emerged as a common and effective core for the design of kinase inhibitors.[7][23][24] These compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[7] The versatility of the benzimidazole structure allows for the development of both highly selective and multi-targeted kinase inhibitors.[7][24] For example, various benzimidazole derivatives have been developed as inhibitors of key oncogenic kinases such as Aurora kinases, cyclin-dependent kinases (CDKs), and vascular endothelial growth factor receptor (VEGFR).[22][23]
Caption: Mechanism of kinase inhibition by benzimidazole derivatives.
Other Notable Mechanisms
Beyond tubulin and kinase inhibition, benzimidazole derivatives have been shown to exert their biological effects through a variety of other mechanisms, including:
-
Antimicrobial Activity: Benzimidazole compounds can inhibit bacterial cell wall synthesis by targeting transpeptidase enzymes (penicillin-binding proteins) or interfere with bacterial DNA replication by inhibiting topoisomerase IV.[18] For antifungal activity, they can disrupt the formation of the fungal cell membrane by inhibiting ergosterol biosynthesis.[8]
-
Antiviral Activity: Certain benzimidazole derivatives have demonstrated efficacy against a range of viruses by inhibiting viral replication, protein processing, or entry into host cells.[25][26][27]
-
Anti-inflammatory Activity: The anti-inflammatory effects of some benzimidazoles are attributed to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.[18][28][29]
-
Epigenetic Modulation: Emerging research has highlighted the potential of benzimidazole derivatives to act as inhibitors of epigenetic targets, such as histone deacetylases (HDACs) and DNA methyltransferases, offering new avenues for cancer therapy.[30]
Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic core.[28][29] Understanding the structure-activity relationship (SAR) is crucial for the rational design of new and improved drug candidates.
Systematic modifications at key positions of the benzimidazole ring have revealed important insights into the structural requirements for various pharmacological activities.[25][28]
-
Position 1 (N1): Substitution at the N1 position can significantly influence the compound's pharmacokinetic properties, such as solubility and metabolic stability. Various heterocyclic substitutions at this position have been shown to enhance anti-inflammatory effects.[28]
-
Position 2: The C2 position is a common site for modification and plays a critical role in determining the compound's biological activity. For instance, the presence of specific aryl groups at this position can enhance binding to viral polymerases or proteases.[25] In the context of anti-inflammatory activity, substitution with anacardic acid at C2 leads to COX-2 inhibition.[28][29]
-
Positions 5 and 6: Modifications at these positions on the benzene ring can modulate the electronic properties of the scaffold and improve interactions with biological targets.[25][28] For example, the presence of electron-withdrawing groups can enhance antimicrobial activity.[18]
SAR Summary for Key Activities
| Activity | Key Substitutions and Observations | References |
| Antimicrobial | Electron-withdrawing groups at positions 5 and 6 can enhance activity. Specific substitutions at C2, such as sulfonamides, can overcome antibiotic resistance. | [18] |
| Antiviral | Substituents at the C2 position can enhance binding to viral polymerases. Modifications at positions 5 and 6 can improve pharmacokinetic properties. | [25] |
| Anti-inflammatory | Substitutions at N1, C2, C5, and C6 greatly influence activity. Heterocyclic substitutions at N1 and specific substitutions at C2 (e.g., anacardic acid) are important for COX inhibition. | [28][29] |
| Anticancer | The nature of the substituent at C2 is critical for tubulin and kinase inhibition. Modifications at N1 can impact solubility and cell permeability. | [5][7] |
Therapeutic Applications: A Broad and Expanding Armamentarium
The versatility of the benzimidazole scaffold is reflected in the wide range of therapeutic areas where its derivatives have found clinical application.[1][31][32]
Marketed Drugs and Clinical Candidates
A number of benzimidazole-containing drugs have been approved for clinical use, highlighting the therapeutic success of this scaffold.[31][32]
| Drug Name | Therapeutic Class | Mechanism of Action | References |
| Albendazole | Anthelmintic | Inhibits tubulin polymerization | [20][26] |
| Mebendazole | Anthelmintic | Inhibits tubulin polymerization | [5][20] |
| Omeprazole | Proton Pump Inhibitor | Inhibits the H+/K+-ATPase proton pump | [1] |
| Pantoprazole | Proton Pump Inhibitor | Inhibits the H+/K+-ATPase proton pump | [32] |
| Bendamustine | Anticancer | Alkylating agent, induces DNA damage | [21][33] |
| Veliparib | Anticancer | PARP inhibitor | [26] |
| Bilastine | Antihistamine | H1 receptor antagonist | [20] |
Furthermore, numerous benzimidazole derivatives are currently in various stages of clinical development for a range of indications, including cancer, infectious diseases, and inflammatory disorders.[32]
Future Perspectives and Conclusion
The benzimidazole scaffold continues to be a fertile ground for drug discovery and development.[2] The ease of synthesis, coupled with the ability to readily modify its structure to tune pharmacological properties, ensures its continued relevance in medicinal chemistry.[4]
Future research directions are likely to focus on:
-
Target-based drug design: Leveraging computational and structural biology approaches to design more potent and selective benzimidazole-based inhibitors for specific biological targets.[2]
-
Hybrid molecules: Combining the benzimidazole scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities.[34][35]
-
Personalized medicine: Developing benzimidazole derivatives that target specific molecular alterations in individual patients, particularly in the context of cancer therapy.[33]
-
Drug repurposing: Exploring new therapeutic applications for existing benzimidazole-based drugs.[5]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 7. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of benzimidazole derivatives: Significance and symbolism [wisdomlib.org]
- 12. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 15. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 18. rjptonline.org [rjptonline.org]
- 19. scispace.com [scispace.com]
- 20. Benzimidazole - Wikipedia [en.wikipedia.org]
- 21. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 22. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46304D [pubs.rsc.org]
- 24. semanticscholar.org [semanticscholar.org]
- 25. rroij.com [rroij.com]
- 26. scispace.com [scispace.com]
- 27. Protective activity of novel benzimidazole derivatives at experimental influenza infection [covid19.neicon.ru]
- 28. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 31. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Validated Synthesis of 1-Ethyl-1H-benzoimidazol-5-ylamine
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 1-Ethyl-1H-benzoimidazol-5-ylamine, a valuable heterocyclic building block in medicinal chemistry. Benzimidazole scaffolds are prevalent in numerous marketed drugs due to their ability to interact with various biological macromolecules.[1][2] This protocol details a robust and reproducible four-step synthetic route, commencing with commercially available 4-fluoro-1,2-dinitrobenzene. The methodology emphasizes experimental causality, provides detailed step-by-step instructions, and includes insights for troubleshooting and optimization. Each step is designed to be self-validating through clear workup and purification procedures, ensuring high purity of the final compound.
Introduction and Strategic Overview
This compound is a key intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors, anti-infectives, and other therapeutic agents.[3] Its structure combines the versatile benzimidazole core with a primary amine for further derivatization and an ethyl group at the N-1 position to modulate solubility and metabolic stability.
The synthetic strategy presented here is a linear sequence designed for efficiency and control, proceeding through three key intermediates. The core logic involves building the substituted o-phenylenediamine precursor first, followed by the formation of the benzimidazole ring and a final functional group transformation.
Visualized Synthetic Pathway
The overall reaction scheme is illustrated below, proceeding from the starting material (SM) to the target molecule (TM) via key intermediates (INT-1, INT-2, INT-3).
Caption: Four-step synthesis of this compound.
Experimental Protocols and Methodologies
This section provides a detailed, step-by-step protocol for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Summary of Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Step |
| 4-Fluoro-1,2-dinitrobenzene | C₆H₃FN₂O₄ | 186.10 | 1.0 | 1 |
| Ethylamine (70% aq.) | C₂H₅NH₂ | 45.08 | 2.2 | 1 |
| Ammonium Sulfide (20% aq.) | (NH₄)₂S | 68.14 | 3.0 | 2 |
| Formic Acid (98%) | CH₂O₂ | 46.03 | Excess | 3 |
| Zinc Powder | Zn | 65.38 | 5.0 | 4 |
| Hydrochloric Acid (conc.) | HCl | 36.46 | Excess | 4 |
Step 1: Synthesis of N-Ethyl-2,4-dinitroaniline (INT-1)
-
Principle & Rationale: This step involves a nucleophilic aromatic substitution (SNAAr) reaction. The highly electron-withdrawing nitro groups activate the benzene ring, making the fluorine atom an excellent leaving group for substitution by the ethylamine nucleophile. The reaction is typically regioselective for the position para to one nitro group and ortho to the other.
-
Materials:
-
4-Fluoro-1,2-dinitrobenzene (10.0 g, 53.7 mmol)
-
Ethylamine (70% in H₂O, 14.5 mL, ~118 mmol)
-
Ethanol (200 mL)
-
Round-bottom flask (500 mL), reflux condenser, magnetic stirrer, heating mantle.
-
-
Procedure:
-
To a 500 mL round-bottom flask, add 4-fluoro-1,2-dinitrobenzene and ethanol.
-
Stir the mixture at room temperature to dissolve the solid.
-
Slowly add the 70% aqueous ethylamine solution dropwise over 15 minutes. The solution will turn deep red/orange.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Collect the resulting yellow-orange solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to yield N-Ethyl-2,4-dinitroaniline. The product is often pure enough for the next step without further purification.
-
Step 2: Synthesis of N¹-Ethyl-4-nitrobenzene-1,2-diamine (INT-2)
-
Principle & Rationale: This step requires the chemoselective reduction of one nitro group. The ortho-nitro group (relative to the ethylamino group) is sterically hindered and electronically favored for reduction by reagents like ammonium or sodium sulfide.[4] This selective reduction is crucial for correctly forming the subsequent benzimidazole ring.
-
Materials:
-
N-Ethyl-2,4-dinitroaniline (INT-1, assumed 100% yield from Step 1, 11.3 g, 53.7 mmol)
-
Ammonium sulfide solution (20% in H₂O, ~110 mL, ~161 mmol)
-
Ethanol (200 mL), Water (100 mL)
-
Round-bottom flask (1 L), reflux condenser, magnetic stirrer, heating mantle.
-
-
Procedure:
-
Suspend the N-Ethyl-2,4-dinitroaniline in a mixture of ethanol and water in a 1 L round-bottom flask.
-
Heat the mixture to 60°C with vigorous stirring.
-
Add the ammonium sulfide solution dropwise over 30 minutes. The color of the mixture will darken significantly.
-
After the addition is complete, heat the reaction to 80-85°C and maintain for 24 hours.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into 500 mL of cold water.
-
Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Purify the dark red solid by column chromatography on silica gel (gradient elution, e.g., 10% to 30% ethyl acetate in hexane) to afford pure N¹-Ethyl-4-nitrobenzene-1,2-diamine.
-
Step 3: Synthesis of 1-Ethyl-5-nitro-1H-benzoimidazole (INT-3)
-
Principle & Rationale: This is the key ring-forming step, known as the Phillips condensation. The o-phenylenediamine derivative (INT-2) is condensed with formic acid. The formic acid acts as the source for the C2 carbon of the benzimidazole ring. The reaction proceeds via the formation of an N-formyl intermediate, followed by acid-catalyzed intramolecular cyclization and dehydration.
-
Materials:
-
N¹-Ethyl-4-nitrobenzene-1,2-diamine (INT-2, e.g., 8.0 g, 44.1 mmol)
-
Formic acid (98%, 80 mL)
-
Round-bottom flask (250 mL), reflux condenser, magnetic stirrer, heating mantle.
-
-
Procedure:
-
Place the diamine intermediate (INT-2) into a 250 mL round-bottom flask.
-
Add the formic acid. The reaction is often exothermic; initial cooling in a water bath may be necessary.
-
Once the initial reaction subsides, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110°C) for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto 400 g of crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~7-8. This must be done carefully due to CO₂ evolution.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 1-Ethyl-5-nitro-1H-benzoimidazole.
-
Step 4: Synthesis of this compound (Target Molecule)
-
Principle & Rationale: The final step is the reduction of the remaining nitro group to a primary amine. A variety of reducing agents can be used. A combination of zinc powder in acidic medium (HCl) is a powerful and cost-effective method for this transformation.[5] The reaction proceeds via a series of electron and proton transfers to the nitro group.
-
Materials:
-
1-Ethyl-5-nitro-1H-benzoimidazole (INT-3, e.g., 7.0 g, 36.6 mmol)
-
Zinc powder (<10 micron, 12.0 g, 183 mmol)
-
Ethanol (150 mL)
-
Concentrated Hydrochloric Acid (HCl, ~30 mL)
-
Round-bottom flask (500 mL), magnetic stirrer, ice bath.
-
-
Procedure:
-
Suspend the nitrobenzimidazole (INT-3) in ethanol in a 500 mL flask and cool the mixture to 0°C in an ice bath.
-
Add the zinc powder to the suspension.
-
Slowly add concentrated HCl dropwise to the stirred mixture, maintaining the temperature below 10°C. The reaction is highly exothermic.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12-16 hours (overnight).[5]
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove excess zinc and inorganic salts. Wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify to pH > 10 with a cold 2M NaOH solution to precipitate the free amine.
-
Extract the product into ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the crude this compound.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/hexane) or by column chromatography if necessary.
-
Workflow and Troubleshooting
General Experimental Workflow
Caption: Standard operational sequence for each synthetic step.
Field-Proven Insights & Troubleshooting
-
Incomplete Selective Reduction (Step 2): If both nitro groups are reduced or the reaction stalls, the quality of the ammonium sulfide is critical. An alternative, often cleaner, reagent is sodium dithionite (Na₂S₂O₄).[1][6] Ensure reaction temperature does not exceed the recommended range to maintain selectivity.
-
Poor Yield in Cyclization (Step 3): The diamine intermediate (INT-2) can be susceptible to air oxidation. It is best to use it immediately after purification. If the reaction with formic acid is sluggish, using triethyl orthoformate with a catalytic amount of acid can be an effective alternative.
-
Final Product Purity (Step 4): The final amine is susceptible to coloration due to air oxidation. It should be stored under an inert atmosphere (nitrogen or argon) and protected from light. If purification by chromatography is difficult due to streaking, consider converting the amine to its hydrochloride salt, which is often a more stable and crystalline solid.[7]
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of benzimidazole analogs as a novel interleukin-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 1185293-97-3 Cas No. | this compound dihydrochloride | Matrix Scientific [matrixscientific.com]
Application Notes and Protocols for the Utilization of 1-Ethyl-1H-benzoimidazol-5-ylamine as a Pivotal Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Ethyl-1H-benzoimidazol-5-ylamine, a key heterocyclic building block in organic synthesis and medicinal chemistry. Eschewing a rigid template, this document is structured to deliver an in-depth understanding of the synthesis, physicochemical properties, and versatile applications of this intermediate. Detailed, field-proven protocols for its preparation and subsequent derivatization are presented, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility. The narrative is grounded in authoritative references, providing a self-validating framework for researchers. Visual aids in the form of data tables and process diagrams are included to enhance clarity and practical utility.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus is a privileged scaffold in drug discovery, constituting the core of numerous pharmacologically active agents.[1] Its structural resemblance to purine enables it to interact with various biological macromolecules. The introduction of an ethyl group at the N-1 position and an amine at the C-5 position of the benzimidazole ring system endows this compound with a unique combination of steric and electronic properties. This strategic functionalization makes it a highly valuable intermediate for the synthesis of a diverse array of target molecules with potential therapeutic applications, including but not limited to antiviral, anticancer, and analgesic agents.[2][3] This guide will elucidate the synthetic pathways to access this intermediate and explore its utility in the construction of more complex molecular architectures.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction planning and execution. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1185293-97-3 (dihydrochloride) | [4] |
| Molecular Formula | C₉H₁₁N₃ | [4] |
| Molecular Weight | 161.21 g/mol | [4] |
| Appearance | Typically a solid | Inferred |
| Solubility | Soluble in many organic solvents | Inferred |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the readily available starting material, 4-nitro-1,2-phenylenediamine. The overall synthetic strategy involves three key transformations: N-ethylation, cyclization to form the benzimidazole core, and finally, reduction of the nitro group to the desired primary amine.
Caption: Synthetic pathway for this compound.
Step 1: N-Ethylation of 4-Nitro-1,2-phenylenediamine
Causality: The initial step involves the selective mono-N-ethylation of 4-nitro-1,2-phenylenediamine. The use of a suitable base is crucial to deprotonate one of the amino groups, rendering it nucleophilic for the subsequent reaction with an ethylating agent like ethyl iodide. The reaction conditions are controlled to favor mono-alkylation and minimize di-alkylation.
Protocol:
-
To a stirred solution of 4-nitro-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or DMF, add a base like potassium carbonate (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add ethyl iodide (1.1 eq) to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
The product, N-Ethyl-4-nitro-1,2-phenylenediamine, will precipitate out.
-
Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.
Step 2: Cyclization to form 1-Ethyl-5-nitro-1H-benzo[d]imidazole
Causality: The formation of the benzimidazole ring is achieved through the Phillips condensation reaction.[5] Formic acid serves as both the reagent to provide the C2 carbon of the imidazole ring and as an acidic catalyst. Heating the reaction mixture drives the condensation and subsequent cyclization to yield the stable benzimidazole core.
Protocol:
-
In a round-bottom flask, suspend N-Ethyl-4-nitro-1,2-phenylenediamine (1.0 eq) in an excess of formic acid (e.g., 90%).
-
Heat the mixture to reflux (around 100 °C) for 2-4 hours.[5] Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a base, such as 10% sodium hydroxide solution, until the mixture is alkaline.
-
The product, 1-Ethyl-5-nitro-1H-benzo[d]imidazole, will precipitate.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
Step 3: Reduction of the Nitro Group to Yield this compound
Causality: The final step is the reduction of the nitro group to the primary amine. A common and effective method for this transformation is the use of tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid.[1] This reducing agent is selective for the nitro group and is well-tolerated by the benzimidazole ring system.
Protocol:
-
To a stirred solution of 1-Ethyl-5-nitro-1H-benzo[d]imidazole (1.0 eq) in ethanol, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature or with gentle heating. The progress of the reduction can be monitored by the disappearance of the starting material on TLC.
-
Once the reaction is complete, carefully basify the mixture with a concentrated solution of sodium hydroxide or ammonium hydroxide to precipitate the tin salts.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Applications as a Chemical Intermediate
The primary amino group at the C-5 position of this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecules. The following sections detail key reactions where this intermediate serves as a crucial precursor.
References
- 1. researchgate.net [researchgate.net]
- 2. US2935514A - Benzimidazoles - Google Patents [patents.google.com]
- 3. US7157584B2 - Benzimidazole derivative and use thereof - Google Patents [patents.google.com]
- 4. 1185293-97-3 Cas No. | this compound dihydrochloride | Matrix Scientific [matrixscientific.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
role of 1-Ethyl-1H-benzoimidazol-5-ylamine in developing antiproliferative agents
Application Notes & Protocols
Topic: The Strategic Role of 1-Ethyl-1H-benzoimidazol-5-ylamine in the Development of Novel Antiproliferative Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Benzimidazole Scaffold as a Cornerstone in Oncology Drug Discovery
The benzimidazole ring system, a bicyclic structure composed of fused benzene and imidazole rings, is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This designation is earned due to its unique physicochemical properties—including its ability to act as both a hydrogen bond donor and acceptor, engage in π-π stacking interactions, and its relatively rigid, planar structure—which allow it to bind effectively to a wide array of biological macromolecules.[1][3] Consequently, benzimidazole derivatives have demonstrated a remarkable breadth of pharmacological activities, with many compounds being developed and approved as anticancer, antimicrobial, antiviral, and antihypertensive agents.[4][5]
In the realm of oncology, the versatility of the benzimidazole core is particularly evident. Derivatives have been shown to exert their antiproliferative effects through diverse and critical mechanisms, including the disruption of microtubule polymerization, inhibition of key signaling kinases, induction of apoptosis, and arrest of the cell cycle.[6][7] This multi-faceted activity makes the benzimidazole scaffold a highly attractive starting point for the rational design of new chemotherapeutics aimed at overcoming the challenges of drug resistance.[7]
This guide focuses on a specific, strategically designed starting material: This compound . We will explore its utility as a core building block, provide detailed protocols for its derivatization and subsequent biological screening, and discuss the mechanistic pathways its derivatives can modulate. The primary amine at the 5-position serves as a versatile chemical handle for library synthesis, while the ethyl group at the N-1 position can enhance metabolic stability and fine-tune binding interactions, making this molecule an ideal platform for developing next-generation antiproliferative agents.
Section 1: The Benzimidazole Core: A Multi-Mechanism Antiproliferative Warhead
The success of the benzimidazole scaffold in cancer therapy stems from its ability to interfere with multiple, often unrelated, cellular processes essential for tumor growth and survival. This pleiotropic activity is a significant advantage in developing drugs that can circumvent resistance mechanisms that arise from the mutation of a single target.
The primary mechanisms of action for anticancer benzimidazoles include:
-
Microtubule Disruption: Similar to classic agents like vinca alkaloids and taxanes, certain benzimidazoles inhibit the polymerization of tubulin into microtubules.[6][7] This disrupts the formation of the mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle and subsequent apoptosis in rapidly dividing cancer cells.
-
Kinase Inhibition: The benzimidazole structure is a suitable scaffold for designing inhibitors of various protein kinases that are often dysregulated in cancer.[6] Key targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and BRAF, which are crucial components of signaling pathways that control cell proliferation, angiogenesis, and survival.[8][9]
-
Induction of Apoptosis: Benzimidazole derivatives can trigger programmed cell death through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.[6] They can modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c and the activation of caspases.[6][8]
-
DNA and Topoisomerase Interruption: Some derivatives can bind to the minor groove of DNA or inhibit topoisomerase enzymes, which are critical for DNA replication and transcription.[6][10] This interference prevents cancer cells from accurately replicating their genetic material, leading to cell death.[6]
-
Epigenetic Modulation: Emerging research has shown that benzimidazole derivatives can also act as inhibitors of epigenetic targets, such as histone deacetylases (HDACs), which play a critical role in regulating gene expression.[11] Dysregulation of these enzymes is a hallmark of many cancers, making them a promising therapeutic target.[11]
Section 2: Synthetic Protocol for Derivative Library Generation
The amine group of this compound is a nucleophilic site that can be readily functionalized. Amide coupling is a robust and widely used reaction in medicinal chemistry to append a variety of substituents, allowing for a systematic exploration of the structure-activity relationship (SAR).
References
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. nbinno.com [nbinno.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives as novel VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
Application Notes and Protocols for the Experimental Design of Screening 1-Ethyl-1H-benzoimidazol-5-ylamine Derivatives
Authored by: Gemini, Senior Application Scientist
Introduction: The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide array of biological activities.[1][2][3][4] Derivatives of this heterocyclic system have shown promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, among others.[1][2][4][5] This document provides a comprehensive guide for the experimental design of a screening campaign to identify and characterize novel bioactive derivatives of 1-Ethyl-1H-benzoimidazol-5-ylamine, a specific benzimidazole scaffold. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols and explaining the rationale behind key experimental choices to ensure scientific integrity and the generation of robust, reproducible data.
Part 1: Rationale and Strategy for Screening this compound Derivatives
The core hypothesis for screening derivatives of this compound is based on the extensive pharmacological precedent of the broader benzimidazole class.[1][2][3] The ethyl group at the N1 position and the amine group at the 5-position provide key chemical handles for creating a diverse library of analogues with varied physicochemical properties. The strategic selection of a therapeutic area is the first critical step and will dictate the entire screening cascade. Given the prevalence of benzimidazoles as kinase inhibitors and anticancer agents, this guide will focus on a hypothetical screening campaign for novel kinase inhibitors for oncology applications.[6][7]
Protein kinases are a major class of drug targets, with over 500 identified in the human genome.[6][7] Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The screening strategy will, therefore, be designed to identify compounds that modulate the activity of a specific cancer-associated protein kinase.
Logical Framework for the Screening Campaign
The screening process will follow a hierarchical approach, starting with a broad primary screen to identify initial "hits" and progressing through a series of increasingly stringent secondary and tertiary assays to validate and characterize these hits, ultimately leading to the identification of promising lead compounds.[8][9] This tiered approach is designed to efficiently manage resources by eliminating false positives and non-promising compounds early in the process.
References
- 1. scispace.com [scispace.com]
- 2. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
- 3. [PDF] Synthesis and Pharmacological Profile of Benzimidazoles | Semantic Scholar [semanticscholar.org]
- 4. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 7. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hit to lead - Wikipedia [en.wikipedia.org]
- 9. What is the hit to lead process in drug discovery? [synapse.patsnap.com]
The Versatile Scaffolding of 1-Ethyl-1H-benzoimidazol-5-ylamine in Modern Heterocyclic Synthesis
Introduction: A Privileged Core in Drug Discovery and Materials Science
In the landscape of modern synthetic chemistry, the benzimidazole core stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and functional materials. Its unique electronic properties and conformational rigidity make it an ideal building block for designing molecules with specific therapeutic or material science applications. Within this important class of heterocycles, 1-Ethyl-1H-benzoimidazol-5-ylamine has emerged as a particularly valuable and versatile starting material. The presence of a reactive primary amine on the benzene ring, coupled with the N-ethylated imidazole moiety, offers synthetic chemists a powerful handle for constructing a diverse array of fused heterocyclic systems. This guide provides an in-depth exploration of the applications and detailed protocols for utilizing this compound as a cornerstone in the synthesis of complex heterocyclic architectures.
Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties.[1] The strategic placement of the ethyl group at the N1 position of the imidazole ring can enhance lipophilicity and modulate the compound's pharmacokinetic profile, while the 5-amino group serves as a key nucleophilic center for cyclization reactions, leading to the formation of novel polycyclic frameworks.
Chemical Properties and Safety Considerations
Before embarking on synthetic protocols, a thorough understanding of the chemical and physical properties of this compound is crucial. It is often supplied as a dihydrochloride salt, which enhances its stability and solubility in polar solvents.[2][3]
| Property | Value | Source |
| CAS Number | 1185293-97-3 (dihydrochloride) | [2] |
| Molecular Formula | C₉H₁₃Cl₂N₃ (dihydrochloride) | [2] |
| Molecular Weight | 234.13 g/mol (dihydrochloride) | [2] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in polar organic solvents like ethanol and DMSO; sparingly soluble in water. | [4] |
Safety Precautions: this compound and its salts are irritants and may cause allergic skin reactions and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Synthetic Pathways to Fused Heterocyclic Systems
The strategic positioning of the amino group ortho to a nitrogen atom of the benzimidazole ring system in this compound makes it an ideal precursor for a variety of condensation and cyclization reactions to form fused heterocyclic systems.
Protocol 1: Synthesis of Substituted Benzimidazoles via Condensation with Carboxylic Acids
A common and effective method for the synthesis of more complex benzimidazole derivatives involves the condensation of o-phenylenediamine analogs with carboxylic acids or their derivatives.[] While this compound is already a benzimidazole, its 5-amino group can be acylated and then potentially be involved in further cyclization reactions. A more direct application involves using a precursor to this compound in a multi-step synthesis.
The following protocol is adapted from a similar synthesis of a complex benzimidazole derivative and illustrates a general approach that can be modified for various substrates.[6]
Reaction Scheme:
A multi-step synthesis of a functionalized benzimidazole.[6]
Step-by-Step Methodology:
-
Amide Formation: To a solution of an appropriate N-substituted-4-nitro-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as dichloromethane (DCM), add the desired carboxylic acid (1.1 to 1.5 equivalents) and a coupling agent like N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) (1 equivalent).
-
The reaction mixture is then heated to reflux for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and an aqueous solution of ammonium hydroxide is added. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude amide intermediate.[6]
-
Cyclization to form the Benzimidazole Ring: The crude amide from the previous step is dissolved in chloroform, and phosphorus pentachloride (PCl₅) (4 equivalents) is added at room temperature.
-
The mixture is heated to reflux overnight. TLC should be used to monitor the reaction.
-
After completion, the reaction is cooled to 0°C, and aqueous ammonium hydroxide is carefully added to quench the excess PCl₅. The product is then extracted with chloroform. The combined organic layers are dried and concentrated to give the crude nitro-benzimidazole derivative.[6]
-
Reduction of the Nitro Group: The crude nitro-benzimidazole is dissolved in a suitable solvent, and a reducing agent such as zinc dust in the presence of ammonium chloride is added.
-
The reaction is stirred until the starting material is consumed (monitored by TLC).
-
The reaction mixture is then filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford the final 5-aminobenzimidazole derivative.[6]
Causality Behind Experimental Choices:
-
EEDQ as a coupling agent: EEDQ is a mild and efficient reagent for amide bond formation, minimizing side reactions and often leading to clean product formation.
-
PCl₅ for cyclization: Phosphorus pentachloride is a powerful dehydrating agent that facilitates the intramolecular cyclization of the amide to form the imidazole ring.
-
Zn/NH₄Cl for reduction: This combination provides a relatively mild and selective method for the reduction of the nitro group to an amine without affecting other functional groups in the molecule.
Potential Applications in Named Reactions for Heterocyclic Synthesis
The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electron-rich aromatic system, makes it a prime candidate for several classic named reactions used to construct fused heterocyclic systems.
Hypothetical Application: The Skraup Synthesis of Quinolines
The Skraup synthesis is a powerful method for constructing the quinoline ring system by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[7][8][9] Applying this to this compound could potentially yield a novel fused benzimidazo[5,6-g]quinoline system.
Proposed Reaction Workflow:
Proposed Skraup synthesis workflow.
Considerations for Protocol Development:
-
Reaction Vigor: The Skraup reaction is notoriously exothermic and can be violent.[9] Careful control of the reaction temperature and the slow addition of reagents are critical for safety. The use of a moderator like ferrous sulfate is often employed to tame the reaction's vigor.
-
Regiochemistry: The cyclization can potentially occur at either the C4 or C6 position of the benzimidazole ring. The electronic effects of the imidazole ring will influence the regioselectivity of the electrophilic aromatic substitution step.
-
Oxidizing Agent: Nitrobenzene often serves as both the solvent and the oxidizing agent.[9] Alternative, less hazardous oxidizing agents could be explored.
Hypothetical Application: The Pictet-Spengler Reaction for Tetrahydro-β-carboline Analogs
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline or related heterocyclic system.[6][10] While this compound is not a β-arylethylamine, a modified Pictet-Spengler type reaction could be envisaged where the amino group reacts with an aldehyde to form an imine, which then undergoes intramolecular electrophilic attack on the electron-rich benzimidazole ring to form a fused system.
Proposed Reaction Logic:
Logical flow of a potential Pictet-Spengler type reaction.
Key Experimental Parameters to Investigate:
-
Acid Catalyst: A range of Brønsted or Lewis acids could be screened to find the optimal catalyst for the cyclization step.
-
Solvent: The choice of solvent will be crucial to ensure the solubility of the reactants and to facilitate the reaction.
-
Temperature: The reaction may require heating to overcome the activation energy for the cyclization step.
Conclusion and Future Outlook
This compound represents a highly valuable and underutilized building block in the synthesis of novel heterocyclic compounds. Its inherent structural features provide a versatile platform for the construction of complex molecular architectures with potential applications in medicinal chemistry and materials science. The protocols and synthetic strategies outlined in this guide are intended to serve as a foundation for researchers to explore the full potential of this compound. Further research into its reactivity in various named reactions and the development of efficient, one-pot multicomponent reactions will undoubtedly unlock new avenues for the discovery of innovative and impactful heterocyclic molecules. The continued exploration of such "privileged" scaffolds is essential for advancing the frontiers of drug discovery and materials development.
References
- 1. EP0687265B1 - Composes heterocycliques, leur preparation et utilisation - Google Patents [patents.google.com]
- 2. US9150570B2 - Synthesis of heterocyclic compounds - Google Patents [patents.google.com]
- 3. 1185293-97-3 Cas No. | this compound dihydrochloride | Matrix Scientific [matrixscientific.com]
- 4. Manufacturer supply high quality 1H-Benzo[d]imidazol-6-amine 934-22-5 with GMP standards [whsysbio.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]
methods for creating derivatives of 1-Ethyl-1H-benzoimidazol-5-ylamine
An Application Guide to the Synthesis of 1-Ethyl-1H-benzoimidazol-5-ylamine Derivatives
Abstract
The benzimidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2][3] Its resemblance to the purine structure allows it to interact with various biological targets, leading to applications in oncology, and as antimicrobial, antiviral, and anti-inflammatory agents.[2][4][5] this compound is a versatile starting material, featuring a reactive primary amine that serves as a prime handle for chemical modification. This document provides detailed application notes and step-by-step protocols for the synthesis of diverse derivatives via acylation, sulfonylation, reductive amination, and palladium-catalyzed cross-coupling reactions. The methodologies are designed for researchers in drug discovery and organic synthesis, with an emphasis on the rationale behind procedural choices to ensure robust and reproducible outcomes.
Introduction: The Benzimidazole Scaffold in Drug Discovery
Benzimidazole derivatives have been a subject of intense study for over a century, valued for their broad therapeutic potential.[1][6] The fused heterocyclic system of a benzene and an imidazole ring provides a rigid and planar structure with unique electronic properties, capable of participating in various non-covalent interactions with biological macromolecules.[4] The primary amine at the 5-position of the this compound core is a nucleophilic site, making it an ideal point for diversification to explore structure-activity relationships (SAR). This guide details four fundamental and reliable methods for modifying this amine to generate libraries of novel compounds for screening and development.
General Workflow for Derivatization
The derivatization of this compound follows a logical progression from reaction setup to final product characterization. Each protocol in this guide is designed as a self-validating system.
Figure 1: General experimental workflow for derivatization.
Method 1: N-Acylation for Amide Synthesis
Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry. The reaction of the primary amine with an acyl chloride or anhydride provides a stable amide linkage, allowing for the introduction of a vast array of functional groups.
Scientific Principle
The lone pair of electrons on the primary amine nitrogen of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride). A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct, driving the reaction to completion.[7]
Detailed Protocol: Synthesis of N-(1-Ethyl-1H-benzoimidazol-5-yl)benzamide
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.75 g, 10 mmol).
-
Dissolve the starting material in anhydrous DCM (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.1 mL, 15 mmol) to the stirred solution.
-
Slowly add benzoyl chloride (1.28 mL, 11 mmol) dropwise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% Methanol/DCM eluent system. The product spot should be less polar than the starting amine.
-
Work-up: Upon completion, quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (gradient elution, e.g., 0-5% methanol in DCM).
Data Presentation: Representative Acylation Derivatives
| Acyl Chloride | Base | Solvent | Typical Yield | Expected ¹H NMR (δ ppm) Amide N-H |
| Acetyl chloride | Et₃N | DCM | 85-95% | ~9.8 (s) |
| Benzoyl chloride | Et₃N | DCM | 80-90% | ~10.2 (s) |
| Cyclopropanecarbonyl chloride | Pyridine | THF | 75-85% | ~9.7 (s) |
Method 2: N-Sulfonylation for Sulfonamide Synthesis
Sulfonamides are key functional groups in a number of marketed drugs. They are generally more stable to hydrolysis than amides and act as excellent hydrogen bond donors and acceptors, which can be critical for target binding.
Scientific Principle
This reaction is analogous to N-acylation. The primary amine nucleophilically attacks the electrophilic sulfur atom of a sulfonyl chloride. The reaction is typically performed in the presence of a base, often pyridine, which can also serve as the solvent.
Detailed Protocol: Synthesis of N-(1-Ethyl-1H-benzoimidazol-5-yl)-4-methylbenzenesulfonamide
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Pyridine, anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.75 g, 10 mmol) in anhydrous pyridine (20 mL) in a round-bottom flask and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (2.10 g, 11 mmol) portion-wise over 10 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Monitoring: Check for the disappearance of the starting amine by TLC (30% Ethyl Acetate/Hexane).
-
Work-up: Pour the reaction mixture into 100 mL of ice-water.
-
Acidify the mixture to pH ~2 with 1 M HCl. This will protonate excess pyridine, making it water-soluble. A precipitate of the product may form.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (50 mL) and brine (50 mL).
-
Dry the organic phase over Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Figure 2: Conceptual workflow for N-Sulfonylation.
Method 3: Reductive Amination for N-Alkylation
Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the synthesis of secondary and tertiary amines.[8] It is a cornerstone reaction in pharmaceutical synthesis due to its high efficiency and broad substrate scope.[9]
Scientific Principle
The reaction proceeds via a two-step, one-pot sequence. First, the primary amine condenses with an aldehyde or ketone to form an intermediate imine (or the corresponding iminium ion under acidic conditions). Second, a mild, selective reducing agent, added in situ, reduces the imine to the target secondary amine.[10] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent as it is mild enough not to reduce the starting aldehyde/ketone and works well under the slightly acidic conditions that favor imine formation.[10]
Detailed Protocol: Synthesis of N-Benzyl-1-ethyl-1H-benzoimidazol-5-amine
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic, ~5% v/v)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
In a round-bottom flask, combine this compound (1.75 g, 10 mmol), benzaldehyde (1.07 mL, 10.5 mmol), and DCE (50 mL).
-
Add a few drops of glacial acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise to the reaction mixture. Caution: Gas evolution (hydrogen) may occur.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitoring: Follow the reaction by TLC or LC-MS to confirm the formation of the product and consumption of the starting materials.
-
Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the mixture with DCM (3 x 40 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography on silica gel (e.g., gradient of 20-80% ethyl acetate in hexanes).
Data Presentation: Representative N-Alkylation Derivatives
| Carbonyl Compound | Reducing Agent | Solvent | Typical Yield |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 70-85% |
| Cyclohexanone | NaBH(OAc)₃ | THF | 65-80% |
| Acetone | NaBH₃CN | MeOH | 60-75% |
Method 4: Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[11][12][13] It allows for the formation of C-N bonds between amines and aryl halides or triflates, substrates that are unreactive under classical conditions.[11]
Scientific Principle
The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[12] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton to form an amido complex.
-
Reductive Elimination: The aryl group and the amido group couple, releasing the N-arylated product and regenerating the Pd(0) catalyst. The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step.
Figure 3: Simplified catalytic cycle for Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of N-(4-methoxyphenyl)-1-ethyl-1H-benzoimidazol-5-amine
Materials:
-
This compound (1.2 eq)
-
1-Bromo-4-methoxybenzene (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous and degassed
Procedure:
-
Inert Atmosphere Setup: This reaction is sensitive to air and moisture. All operations must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox.
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (18 mg, 0.02 mmol), XPhos (38 mg, 0.08 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Add 1-bromo-4-methoxybenzene (187 mg, 1.0 mmol) and this compound (210 mg, 1.2 mmol).
-
Evacuate and backfill the tube with inert gas three times.
-
Add degassed, anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C in an oil bath for 16-24 hours.
-
Monitoring: Cool the reaction to room temperature and analyze a small aliquot by LC-MS to check for completion.
-
Work-up: Cool the mixture, dilute with ethyl acetate (20 mL), and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water (20 mL) and brine (20 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a highly valuable building block for the synthesis of diverse chemical libraries. The protocols detailed herein for N-acylation, N-sulfonylation, reductive amination, and N-arylation provide robust and reproducible methods for creating novel benzimidazole derivatives. These fundamental transformations empower medicinal chemists and drug development professionals to systematically explore the chemical space around this privileged scaffold in the pursuit of new therapeutic agents.
References
- 1. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
- 6. Medical implications of benzimidazole derivatives as drugs designed for targeting DNA and DNA associated processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. research.rug.nl [research.rug.nl]
determining the solubility of 1-Ethyl-1H-benzoimidazol-5-ylamine in organic solvents
An Application Note and Protocol for the Determination of the Solubility of 1-Ethyl-1H-benzoimidazol-5-ylamine in Organic Solvents
Authored by a Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall developability.[1] This document provides a detailed guide for determining the solubility of this compound, a heterocyclic amine of interest in medicinal chemistry, across a range of common organic solvents. We present the underlying principles of solubility, a robust protocol for thermodynamic solubility determination using the shake-flask method, and guidelines for data analysis and reporting. This application note is intended for researchers, chemists, and formulation scientists in the drug discovery and development sector.
Introduction: The Critical Role of Solubility
This compound is a substituted benzimidazole, a scaffold known for its diverse pharmacological activities. As with any potential drug candidate, understanding its solubility profile is a cornerstone of preclinical development. Poor solubility can lead to a host of challenges, including:
-
Inconsistent results in biological assays.[2]
-
Limited oral bioavailability, hindering therapeutic efficacy.[1]
-
Difficulties in creating suitable formulations for in vivo studies.[3]
Therefore, a precise and early assessment of solubility in various solvent systems is not merely a routine measurement but a critical step in risk mitigation and candidate selection. This guide focuses on determining the thermodynamic solubility , which represents the true equilibrium saturation point of the compound in a solvent, providing a fundamental baseline for formulation and biopharmaceutical assessment.[3][4]
Scientific Principles: "Like Dissolves Like"
The solubility of a solid in a liquid solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a useful heuristic.[5] This principle is rooted in the polarity of the molecules involved.[5][6]
-
Polar Solvents (e.g., ethanol, methanol) have large dipole moments and often contain hydroxyl groups capable of hydrogen bonding. They are effective at dissolving polar solutes, such as salts and compounds with functional groups like amines (-NH₂) and hydroxyls (-OH).
-
Aprotic Polar Solvents (e.g., DMSO, DMF, acetonitrile) have large dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They can, however, accept them.
-
Nonpolar Solvents (e.g., hexane, toluene) have low dielectric constants and interact primarily through weaker van der Waals forces. They are best suited for dissolving nonpolar, lipophilic compounds.
This compound possesses a mixed character: the benzimidazole core and ethyl group are relatively nonpolar, while the amine group (-NH₂) is polar and capable of hydrogen bonding. This structure suggests it may exhibit varied solubility across different solvent classes.
Recommended Protocol: Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is the gold-standard for determining equilibrium solubility.[7] It involves agitating an excess of the solid compound with the solvent for a sufficient period to allow the system to reach equilibrium.
Materials and Equipment
-
Compound: this compound (solid form)
-
Solvents: A selection of analytical grade organic solvents. Recommended screening set:
-
Methanol (Polar, protic)
-
Ethanol (Polar, protic)
-
Acetonitrile (Polar, aprotic)
-
Acetone (Polar, aprotic)
-
Ethyl Acetate (Intermediate polarity)
-
Dichloromethane (DCM) (Nonpolar)
-
Toluene (Nonpolar, aromatic)
-
Hexane (Nonpolar, aliphatic)
-
-
Equipment:
-
Analytical balance (4-decimal place)
-
Glass vials (e.g., 2 mL or 4 mL) with screw caps
-
Vortex mixer
-
Orbital shaker or thermomixer set to a controlled temperature (e.g., 25°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)
-
Autosampler vials for analysis
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol
Part A: Sample Preparation and Equilibration
-
Preparation: Accurately weigh approximately 2-5 mg of this compound into a glass vial. The key is to ensure an excess of solid remains after equilibration.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to the vial.
-
Initial Mixing: Tightly cap the vial and vortex vigorously for 60 seconds to break up any clumps and initiate dissolution.
-
Equilibration: Place the vials in an orbital shaker or thermomixer set to a constant temperature (typically 25°C). Agitate the samples for 24 to 48 hours.[7] A longer incubation time ensures that a true equilibrium is reached.[3] Visually confirm that excess solid remains at the end of the incubation period.
Part B: Separation of Undissolved Solid
-
Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.
-
Filtration: Carefully draw the supernatant using a syringe and pass it through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean autosampler vial. This step is critical to remove any fine particulates that could interfere with the analysis.
Part C: Quantification The concentration of the dissolved compound in the filtrate is determined using a pre-established calibration curve.
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO or Methanol).
-
Calibration Standards: Create a series of calibration standards by performing serial dilutions of the stock solution with the same solvent used for the solubility test. This is crucial as the solvent can affect the analytical response.
-
Analysis (HPLC-UV Recommended):
-
Develop an HPLC method suitable for the compound.
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the filtered supernatant from the solubility experiment (it may require dilution to fall within the linear range of the calibration curve).
-
-
Calculation: Use the equation from the linear regression of the calibration curve to determine the concentration of the compound in the (diluted) sample. Multiply by the dilution factor to get the final solubility value.
Data Presentation and Interpretation
Solubility data should be reported in a clear, tabular format. It is standard practice to report solubility in both mass/volume (mg/mL) and molar (mM or µM) units.
Table 1: Solubility Profile of this compound at 25°C
| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mM) | Observations |
|---|---|---|---|---|
| Methanol | Polar, Protic | [Experimental Data] | [Calculated Data] | e.g., Clear solution |
| Ethanol | Polar, Protic | [Experimental Data] | [Calculated Data] | e.g., Clear solution |
| Acetonitrile | Polar, Aprotic | [Experimental Data] | [Calculated Data] | e.g., Clear solution |
| Acetone | Polar, Aprotic | [Experimental Data] | [Calculated Data] | e.g., Clear solution |
| Ethyl Acetate | Intermediate Polarity | [Experimental Data] | [Calculated Data] | e.g., Hazy, low sol. |
| Dichloromethane | Nonpolar | [Experimental Data] | [Calculated Data] | e.g., Insoluble |
| Toluene | Nonpolar, Aromatic | [Experimental Data] | [Calculated Data] | e.g., Insoluble |
| Hexane | Nonpolar, Aliphatic | [Experimental Data] | [Calculated Data] | e.g., Insoluble |
Note: The molecular weight of the free base (C₉H₁₁N₃) is 161.21 g/mol . If using a salt form like the dihydrochloride (C₉H₁₃Cl₂N₃, MW: 234.13 g/mol ), specify this and use the corresponding molecular weight for molar calculations.[8]
Troubleshooting and Expert Considerations
-
No Solid Remaining: If all the compound dissolves, the true solubility is higher than the concentration tested. The experiment must be repeated with a greater amount of solid.
-
Inconsistent Results: This can arise from insufficient equilibration time, temperature fluctuations, or errors in the analytical quantification. Ensure the shaker is temperature-controlled and allow at least 24 hours for equilibration.
-
Compound Instability: If the compound is unstable in a particular solvent, this can lead to erroneously low solubility measurements. HPLC analysis of the supernatant can often reveal degradation peaks.
-
Kinetic vs. Thermodynamic Solubility: This protocol measures thermodynamic solubility. In early discovery, high-throughput kinetic solubility assays are often used.[2][9] These typically start from a DMSO stock solution and measure precipitation after a short incubation (e.g., 2 hours).[10][11] Kinetic solubility is often higher than thermodynamic solubility but can be a poor predictor of long-term stability.
References
- 1. evotec.com [evotec.com]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-vitro Thermodynamic Solubility [protocols.io]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. youtube.com [youtube.com]
- 6. chem.ws [chem.ws]
- 7. enamine.net [enamine.net]
- 8. 1185293-97-3 Cas No. | this compound dihydrochloride | Matrix Scientific [matrixscientific.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. studylib.net [studylib.net]
Protocol for Assessing the Antimicrobial Activity of Benzimidazole Compounds
Introduction: The Versatility of the Benzimidazole Scaffold in Antimicrobial Drug Discovery
Benzimidazole derivatives represent a privileged scaffold in medicinal chemistry, renowned for their broad spectrum of pharmacological activities.[1] Their structural analogy to naturally occurring purine nucleosides enables them to interact with a multitude of biological targets, leading to diverse therapeutic effects, including antimicrobial, antiviral, and anthelmintic properties.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols to rigorously assess the antimicrobial potential of novel benzimidazole compounds.
The antimicrobial efficacy of benzimidazoles stems from their ability to disrupt fundamental cellular processes in pathogens. In fungi, their primary mechanism involves the inhibition of microtubule polymerization by binding to β-tubulin, which is crucial for cell division and intracellular transport.[2][3] In bacteria, certain benzimidazole derivatives have been shown to target DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, ultimately leading to bacterial cell death.[1][4] Understanding these mechanisms is pivotal in designing and evaluating new chemical entities.
This guide emphasizes not just the procedural steps but the underlying scientific rationale, ensuring that the generated data is robust, reproducible, and reliable. Adherence to established standards from the Clinical and Laboratory Standards Institute (CLSI) is a cornerstone of the methodologies presented herein, providing a framework for generating data that is comparable across different laboratories and studies.[5][6][7][8]
Core Experimental Protocols for Antimicrobial Susceptibility Testing
A multi-faceted approach is essential to thoroughly characterize the antimicrobial profile of a benzimidazole compound. The following section details the step-by-step protocols for three fundamental assays: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC), Disk Diffusion for assessing qualitative susceptibility, and the Time-Kill Kinetic Assay to differentiate between bacteriostatic and bactericidal activity.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a quantitative and widely adopted technique for its efficiency and conservation of reagents.[1][9] This protocol is based on the guidelines outlined in CLSI document M07.[8][10][11]
Rationale for Experimental Choices:
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most non-fastidious aerobic and facultative anaerobic bacteria.[12][13] The controlled concentrations of divalent cations (Ca²⁺ and Mg²⁺) are critical for the accurate determination of aminoglycoside activity against Pseudomonas aeruginosa and for tetracycline and colistin activity against various organisms. For fungal susceptibility testing, RPMI-1640 medium is commonly used.[1]
-
Inoculum Density: A standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL is crucial for the reproducibility of MIC values. A lower inoculum may lead to falsely low MICs, while a higher density can result in falsely elevated MICs.
-
Quality Control (QC): The inclusion of well-characterized reference strains, such as those from the American Type Culture Collection (ATCC), is non-negotiable for validating the accuracy and precision of the assay.[1][14][15][16]
Step-by-Step Protocol:
-
Preparation of Benzimidazole Compound Stock Solution:
-
Dissolve the benzimidazole compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the assay should be non-inhibitory to the test microorganisms (typically ≤1% v/v).
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the benzimidazole stock solution (at twice the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 50 µL from the tenth column.
-
Column 11 serves as the growth control (no compound), and column 12 as the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized inoculum to each well (except the sterility control wells).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air for most bacteria.
-
-
Reading and Interpretation of Results:
-
The MIC is determined as the lowest concentration of the benzimidazole compound at which there is no visible growth (turbidity) as observed with the naked eye.
-
The sterility control well should remain clear, and the growth control well should show distinct turbidity.
-
Simultaneously, test a reference QC strain (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213) against a standard antibiotic with a known MIC range to validate the experiment.[14]
-
Disk Diffusion Susceptibility Testing
The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative assay that provides a preliminary assessment of a microorganism's susceptibility to an antimicrobial agent. This method is standardized by CLSI document M02.[6][17][18]
Rationale for Experimental Choices:
-
Agar Medium: Mueller-Hinton Agar (MHA) is the recommended medium due to its batch-to-batch reproducibility and its non-inhibitory effect on most common antibiotics. The depth of the agar (4 mm) is critical for proper diffusion.
-
Standardized Inoculum: A confluent "lawn" of bacterial growth is necessary for uniform zones of inhibition. The 0.5 McFarland standard is used to achieve this.[5]
Step-by-Step Protocol:
-
Preparation of Antimicrobial Disks:
-
Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the benzimidazole compound. The solvent used to dissolve the compound must be allowed to fully evaporate.
-
-
Inoculum Preparation and Plating:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to obtain a confluent lawn of growth.[5]
-
-
Application of Disks and Incubation:
-
Aseptically place the benzimidazole-impregnated disks onto the inoculated agar surface, ensuring firm contact.
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
-
Reading and Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.
-
The size of the zone of inhibition is inversely proportional to the MIC. While this method is primarily qualitative, a larger zone generally indicates greater susceptibility.
-
Time-Kill Kinetic Assay
This assay provides dynamic information about the antimicrobial agent's activity over time, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) effects. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[19] This protocol is guided by the principles in CLSI document M26.[20][21]
Rationale for Experimental Choices:
-
Concentrations Tested: Testing at various multiples of the MIC (e.g., 1x, 2x, 4x MIC) provides a comprehensive picture of the concentration-dependent killing activity.
-
Sampling Time Points: A series of time points (e.g., 0, 2, 4, 8, 24 hours) allows for the construction of a kill curve, illustrating the rate and extent of bacterial killing.[22]
Step-by-Step Protocol:
-
Preparation:
-
Determine the MIC of the benzimidazole compound against the test organism beforehand.
-
Prepare flasks or tubes containing CAMHB with the benzimidazole compound at the desired concentrations (e.g., 0x, 0.5x, 1x, 2x, and 4x MIC).
-
-
Inoculation:
-
Prepare a standardized inoculum as previously described and add it to each flask to achieve a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume of the appropriate dilutions onto non-selective agar plates (e.g., Tryptic Soy Agar).
-
-
Incubation and Colony Counting:
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Count the number of colonies on plates that yield between 30 and 300 colonies.
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration to generate time-kill curves.
-
A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum is considered bactericidal. A <3-log₁₀ reduction is considered bacteriostatic.
-
Data Presentation
Quantitative data from these assays should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzimidazole Compound X
| Microorganism | ATCC Strain No. | MIC (µg/mL) | Quality Control Range (µg/mL) for Reference Antibiotic |
| Staphylococcus aureus | 29213 | ||
| Escherichia coli | 25922 | ||
| Pseudomonas aeruginosa | 27853 | ||
| Candida albicans | 90028 |
Table 2: Zone of Inhibition Diameters for Benzimidazole Compound X
| Microorganism | ATCC Strain No. | Zone Diameter (mm) | Quality Control Range (mm) for Reference Antibiotic |
| Staphylococcus aureus | 25923 | ||
| Escherichia coli | 25922 | ||
| Pseudomonas aeruginosa | 27853 |
Visualizing Experimental Workflows and Mechanisms
Diagrams are invaluable for illustrating complex protocols and biological pathways.
Caption: Overview of the experimental workflow for antimicrobial assessment.
Caption: Primary mechanisms of antimicrobial action for benzimidazoles.
Conclusion
The protocols detailed in this application note provide a robust framework for the systematic evaluation of the antimicrobial properties of benzimidazole compounds. By adhering to standardized methodologies, such as those provided by CLSI, and understanding the rationale behind each experimental step, researchers can generate high-quality, reproducible data. This rigorous approach is fundamental to the successful identification and development of novel benzimidazole-based antimicrobial agents to combat the growing threat of infectious diseases.
References
- 1. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 2. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Novel dual-targeting benzimidazole urea inhibitors of DNA gyrase and topoisomerase IV possessing potent antibacterial activity: intelligent design and evolution through the judicious use of structure-guided design and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hardydiagnostics.com [hardydiagnostics.com]
- 6. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 7. biorxiv.org [biorxiv.org]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. testinglab.com [testinglab.com]
- 10. standards.globalspec.com [standards.globalspec.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 13. seco.us [seco.us]
- 14. microrao.com [microrao.com]
- 15. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 16. microbiologyclass.net [microbiologyclass.net]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. researchgate.net [researchgate.net]
- 19. emerypharma.com [emerypharma.com]
- 20. M26 | Methods for Determining Bactericidal Activity of Antimicrobial Agents [clsi.org]
- 21. standards.globalspec.com [standards.globalspec.com]
- 22. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Ethyl-1H-benzoimidazol-5-ylamine
Welcome to the technical support guide for the purification of crude 1-Ethyl-1H-benzoimidazol-5-ylamine. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered by researchers and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for this important heterocyclic amine intermediate.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Question 1: My crude product is a dark, discolored oil or sticky solid. How can I remove the color and improve its physical form?
Answer: This is a common issue when synthesizing benzimidazole derivatives, often arising from the oxidation of starting materials like o-phenylenediamines, which can form highly colored impurities[1].
Root Cause Analysis:
-
Oxidation: The aromatic amine functionality is susceptible to air oxidation, especially under prolonged reaction times or during work-up, leading to the formation of polymeric, colored byproducts.
-
Residual Starting Materials: Impurities present in the initial reagents can carry through the synthesis[1][2].
Recommended Solutions:
-
Activated Carbon Treatment: This is a highly effective method for removing colored impurities.
-
Dissolve your crude product in a suitable organic solvent (e.g., ethanol or ethyl acetate).
-
Add a small amount (typically 1-5% by weight) of activated carbon to the solution.
-
Gently heat and stir the mixture for 15-30 minutes.
-
Filter the hot solution through a pad of Celite® or a fine filter paper to remove the carbon. The filtrate should be significantly lighter in color.
-
Proceed with either recrystallization or solvent removal for subsequent purification steps[1].
-
-
Acid-Base Extraction: Since your target compound is a base, an acid-base extraction can effectively separate it from neutral, non-basic impurities, which often contribute to the oily nature[3][4]. A detailed protocol is provided later in this guide.
Question 2: I'm attempting column chromatography on silica gel, but my compound is streaking severely on TLC and I'm getting broad peaks and poor separation from the column.
Answer: This is a classic problem when purifying basic compounds like amines on standard silica gel.
Root Cause Analysis: The core of the issue is an acid-base interaction. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface[5]. The basic nitrogen atom of your benzimidazole strongly adsorbs to these acidic sites, leading to irreversible binding or slow, uneven elution. This causes the characteristic streaking on TLC and poor separation during column chromatography[5].
Recommended Solutions:
-
Mobile Phase Modification (Amine Additive): The most common solution is to add a small amount of a volatile competing base to your mobile phase (eluent).
-
Triethylamine (Et₃N): Add 0.5-2% triethylamine to your solvent system (e.g., ethyl acetate/hexane). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute more symmetrically[6][7].
-
Ammonia: For more polar solvent systems like dichloromethane/methanol, using a solution of 7N ammonia in methanol as the polar component can be very effective[5].
-
-
Use a Different Stationary Phase:
-
Basic Alumina (Al₂O₃): Alumina is a basic stationary phase and is an excellent alternative to silica for purifying amines, as it minimizes the problematic acid-base interactions.
-
Amine-Functionalized Silica: Specialty columns with amine-functionalized silica are commercially available and designed specifically for purifying basic compounds. They provide excellent peak shapes without requiring mobile phase additives[5][8].
-
Question 3: I'm trying to recrystallize my product, but it either won't dissolve sufficiently in hot solvents or it "oils out" instead of forming crystals upon cooling.
Answer: Recrystallization is a powerful technique but is highly dependent on finding the right solvent system. "Oiling out" typically occurs when the compound's melting point is lower than the boiling point of the solvent or when the solution is supersaturated with impurities.
Root Cause Analysis:
-
Poor Solvent Choice: An ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.
-
Impurities: The presence of impurities can inhibit crystal lattice formation, causing the compound to separate as a liquid phase (an oil)[9].
Recommended Solutions:
-
Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, toluene, hexane) on a small scale.
-
Use a Mixed-Solvent System: This is often the key to success.
-
Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.
-
Slowly add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. This often promotes the formation of high-quality crystals.
-
-
Purify via Salt Formation: Amines can often be converted to their hydrochloride or other acid salts, which may have better crystallization properties[6][10].
-
Dissolve the crude amine in a solvent like diethyl ether or ethyl acetate.
-
Add a solution of HCl in the same solvent (or bubble HCl gas through it) to precipitate the amine hydrochloride salt.
-
The salt can then be filtered and either used directly or neutralized back to the free base with an aqueous base wash[10][11].
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound? Common impurities often originate from the starting materials and side reactions during the synthesis. These can include unreacted o-phenylenediamine precursors, oxidized byproducts, and potentially N-alkylated isomers or 1,2-disubstituted benzimidazoles if reaction conditions are not carefully controlled[1].
Q2: Which purification method is best for my situation? The choice depends on your scale and desired purity.
-
Acid-Base Extraction: Excellent for large-scale initial cleanup to remove non-basic impurities. It is fast and cost-effective[4][12].
-
Column Chromatography: Ideal for achieving very high purity, especially when separating compounds with similar polarities. It is best suited for small to medium scales[13][14].
-
Recrystallization: A powerful technique for final polishing of an already partially purified solid to obtain a high-purity, crystalline product. It is often used after an initial cleanup by extraction or chromatography[9].
Q3: How can I be sure my purification was successful? Purity should be assessed using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot.
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically <2°C).
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the desired product and reveal the presence of any impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides accurate mass confirmation and a quantitative assessment of purity.
Purification Method Comparison
| Feature | Acid-Base Extraction | Column Chromatography | Recrystallization |
| Primary Use | Bulk removal of non-basic or acidic impurities | High-resolution separation of similar compounds | Final purification of solids to high purity |
| Typical Scale | Milligrams to Kilograms | Milligrams to Grams | Grams to Kilograms |
| Purity Achieved | Moderate to High | Very High (>99%) | High to Very High (>98%) |
| Speed | Fast | Slow to Moderate | Moderate |
| Key Challenge | Emulsion formation; product solubility in aqueous layers | Amine-silica interaction (streaking); requires solvent optimization | Finding a suitable solvent system; "oiling out" |
| Best For | Initial work-up of crude reaction mixtures[4]. | Isolating pure product from complex mixtures. | Obtaining crystalline, high-purity final product. |
Purification Workflow Decision Diagram
The following diagram outlines a logical workflow for selecting the appropriate purification strategy for your crude this compound.
Caption: Decision workflow for purifying this compound.
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate the basic this compound from neutral or acidic impurities[3][4].
-
Dissolution: Dissolve the crude product in an appropriate water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), in a separatory funnel.
-
Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. The protonated amine salt will be in the aqueous (bottom, if using DCM; top, if using EtOAc) layer, while neutral impurities remain in the organic layer.
-
Extraction of Aqueous Layer: Drain the aqueous layer into a clean flask. To ensure complete extraction, wash the organic layer again with a fresh portion of 1 M HCl and combine the aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 2 M NaOH or saturated NaHCO₃, while stirring until the solution becomes basic (pH 9-10, check with pH paper)[3]. The neutral amine product should precipitate out as a solid or an oil.
-
Back-Extraction: Extract the now-basic aqueous solution two to three times with fresh portions of DCM or EtOAc to recover the purified amine into the organic phase.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Flash Column Chromatography with Amine Modification
This protocol is optimized to prevent peak tailing of basic amines on silica gel[5][7].
-
TLC Analysis: First, determine a suitable solvent system using TLC. A good starting point for this compound might be 5-10% methanol in dichloromethane or 20-40% ethyl acetate in hexanes. Add ~1% triethylamine to the TLC solvent jar. The ideal Rf value for the product should be between 0.2 and 0.4.
-
Column Packing: Pack a flash chromatography column with silica gel using your chosen eluent (containing 1% triethylamine). Ensure the column is packed evenly without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or DCM. Alternatively, adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution: Begin eluting the column with the solvent system determined from your TLC analysis. Collect fractions and monitor them by TLC.
-
Fraction Pooling: Once the separation is complete, combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent (and the volatile triethylamine) under reduced pressure to obtain the purified this compound.
Protocol 3: Recrystallization from a Mixed-Solvent System
This protocol is for achieving high crystalline purity.
-
Solvent Selection: Identify a solvent pair: a "good" solvent that readily dissolves the compound (e.g., methanol or ethyl acetate) and a "poor" solvent in which it is insoluble (e.g., water or hexane).
-
Dissolution: Place the semi-purified compound in a flask and add the "good" solvent dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of solvent.
-
Induce Saturation: While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness.
-
Clarification: Add one or two drops of the "good" solvent to make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath or refrigerator.
-
Isolation: Collect the formed crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities, then dry them under vacuum.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. biotage.com [biotage.com]
- 6. reddit.com [reddit.com]
- 7. Purification [chem.rochester.edu]
- 8. biotage.com [biotage.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Workup [chem.rochester.edu]
- 12. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
Technical Support Center: Synthesis of 1-Ethyl-1H-benzoimidazol-5-ylamine
Welcome to the technical support center for the synthesis of 1-Ethyl-1H-benzoimidazol-5-ylamine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues to improve yield and purity. As a key intermediate in pharmaceutical research, mastering the synthesis of this compound is crucial for advancing discovery programs. This document provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure reproducible, high-yield outcomes.
Synthetic Overview: A Common Pathway
The synthesis of this compound typically proceeds through a multi-step pathway starting from 4-nitro-1,2-phenylenediamine. The general sequence involves N-ethylation, cyclization to form the benzimidazole core, and subsequent reduction of the nitro group. The order of these steps can be varied, but a common and effective route is outlined below.
Caption: Common synthetic routes to this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a Q&A format, providing actionable solutions grounded in chemical principles.
Q1: My overall yield is low after the initial cyclization of 4-nitro-1,2-phenylenediamine with acetic acid. What's going wrong?
A1: Low yields in this Phillips-type benzimidazole synthesis are often traced to two main factors: incomplete reaction and byproduct formation.
-
Causality: The reaction involves the condensation of a diamine with a carboxylic acid. The initial amide formation is followed by a dehydrative cyclization. This equilibrium-driven process requires forcing conditions, typically heating in a strong acid, to drive it to completion. Insufficient heating can lead to a significant amount of unreacted starting material or the intermediate amide. Conversely, excessive temperatures or reaction times can lead to degradation and the formation of polymeric tars, which are difficult to remove and reduce the isolated yield.
-
Solutions & Optimization:
-
Reaction Conditions: Ensure the reaction is heated to a vigorous reflux. The use of a solvent with a boiling point higher than acetic acid, such as xylene, with azeotropic removal of water can improve the reaction rate and yield.
-
Acid Catalyst: While acetic acid can act as both reactant and solvent, the addition of a stronger acid catalyst like polyphosphoric acid (PPA) can significantly improve the rate of the final ring-closing dehydration step. However, the workup procedure will need to be adjusted to handle the PPA.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting diamine is a key indicator. An ideal mobile phase would be a mixture of ethyl acetate and hexane.
-
Work-up: Upon completion, pouring the reaction mixture into a large volume of ice-water is crucial to precipitate the product and separate it from the acetic acid. Neutralization with a base like ammonium hydroxide or sodium bicarbonate should be done carefully to avoid hydrolysis of any sensitive functional groups, although this is less of a concern for this specific molecule.
-
Q2: The reduction of 1-Ethyl-5-nitro-1H-benzimidazole is sluggish and often incomplete. How can I ensure a complete and clean reduction?
A2: The reduction of an aromatic nitro group is a critical step that can be sensitive to the choice of reagents and conditions. Incomplete reduction is a common issue that complicates purification.
-
Causality: The choice of reducing agent is paramount. Catalytic hydrogenation (e.g., H₂ over Pd/C) is very effective but can be sensitive to catalyst poisoning. Chemical reductants like tin(II) chloride (SnCl₂) in concentrated HCl are robust but can require a more involved workup to remove tin salts. Sodium dithionite is another option, particularly in "one-pot" procedures, but may require specific conditions for optimal performance.[1][2]
-
Solutions & Optimization:
Method Advantages Common Issues & Solutions Catalytic Hydrogenation (H₂/Pd-C) High yield, clean reaction, easy product isolation. Issue: Incomplete reaction. Solution: Ensure the catalyst is active (use a fresh batch), the system is properly purged of air, and there is adequate hydrogen pressure (50 psi is often sufficient). The choice of solvent is also important; ethanol or methanol are commonly used. Tin(II) Chloride (SnCl₂/HCl) Robust, tolerates a wider range of functional groups. Issue: Difficult workup due to tin salts. Solution: After the reaction, basify the mixture carefully with concentrated NaOH or NH₄OH until the tin hydroxides precipitate. The product can then be extracted into an organic solvent like ethyl acetate. Sodium Dithionite (Na₂S₂O₄) Useful for one-pot reductive cyclizations.[2] Issue: Can be less effective for simple reductions and may require specific pH control. Solution: Often used in a biphasic system or with a phase-transfer catalyst to improve efficiency. -
Recommended Protocol (Catalytic Hydrogenation):
-
Dissolve 1-Ethyl-5-nitro-1H-benzimidazole in ethanol in a hydrogenation vessel.
-
Add 5-10 mol% of 10% Pd/C catalyst.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Q3: I'm struggling with the purification of the final product, this compound, leading to significant yield loss. What are the best purification methods?
A3: The basicity of the final product and the potential for impurities from previous steps require a well-thought-out purification strategy.
-
Causality: The product contains two basic nitrogen atoms (the aniline amine and the imidazole ring), making it susceptible to interactions with silica gel during chromatography, which can lead to tailing and poor separation. Residual starting materials or byproducts from the reduction step can also co-elute.
-
Solutions & Optimization:
-
Acid-Base Extraction: This is a highly effective preliminary purification step. Dissolve the crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash with a dilute aqueous acid (e.g., 1M HCl) to extract the basic product into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or NaHCO₃ and extract the pure product back into an organic solvent.
-
Column Chromatography: If chromatography is necessary, consider using a deactivated silica gel or alumina to minimize tailing. A gradient elution starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity is often effective. Adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can significantly improve the peak shape and separation.[3]
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent final purification step. Common solvent systems include ethanol/water or ethyl acetate/hexane.[4] The product is also available as a dihydrochloride salt, suggesting that crystallization from an acidic medium could be a viable purification strategy.[5]
-
Caption: A decision tree for troubleshooting low yield issues.
Frequently Asked Questions (FAQs)
-
Q: What is the most critical step impacting the overall yield of this compound synthesis?
-
A: While every step is important, the reductive cyclization or the separate reduction and cyclization steps are often the most challenging and have the largest impact on the overall yield. Ensuring complete conversion and minimizing byproduct formation during the creation of the benzimidazole ring and the reduction of the nitro group are critical for a high-yielding synthesis.
-
-
Q: Can I perform a "one-pot" synthesis for this molecule?
-
A: Yes, one-pot procedures for similar benzimidazoles have been reported.[1][2] These typically involve the reductive cyclization of a nitro-diamine precursor with an aldehyde or carboxylic acid using a reagent like sodium dithionite which serves as the reductant. This approach can improve efficiency by reducing the number of workup and isolation steps. However, optimization of the reaction conditions is crucial to balance the rates of reduction and cyclization to avoid byproduct formation.
-
-
Q: How do I confirm the identity and purity of my final product?
-
A: A combination of analytical techniques should be used. ¹H NMR spectroscopy will confirm the structure by showing the characteristic peaks for the ethyl group, the aromatic protons, and the amine protons. Mass spectrometry (MS) will confirm the molecular weight of the compound (C₉H₁₁N₃, MW: 161.21 g/mol ). Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or by obtaining a sharp melting point that corresponds to the literature value.
-
-
Q: Are there any alternative synthetic routes I should consider?
-
A: An alternative route involves the initial N-ethylation of 4-nitro-1,2-phenylenediamine, followed by cyclization with an appropriate one-carbon source like formic acid or acetic acid, and finally, reduction of the nitro group.[6] This route can sometimes offer advantages in terms of regioselectivity of the ethylation and may be easier to optimize for some researchers.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
- 5. 1185293-97-3 Cas No. | this compound dihydrochloride | Matrix Scientific [matrixscientific.com]
- 6. N1-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine | 5099-39-8 | Benchchem [benchchem.com]
Technical Support Center: 1-Ethyl-1H-benzoimidazol-5-ylamine & its Dihydrochloride Salt
Welcome to the technical support center for 1-Ethyl-1H-benzoimidazol-5-ylamine and its commonly used dihydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. Here, we address common questions and provide practical guidance on storage, handling, and troubleshooting potential stability-related issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound and its dihydrochloride salt?
A1: While specific long-term stability data for this compound is not extensively published, based on the general stability of benzimidazole derivatives and aromatic amines, we recommend the following storage conditions to maximize shelf-life and prevent degradation.[1]
For both the free base and its dihydrochloride salt:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended. Some sources suggest that for sensitive aromatic amines, storage at temperatures below 30°C (86°F) is essential to minimize volatility and maintain stability.[2]
-
Light: Protect from light. Aromatic amines and benzimidazole derivatives can be photosensitive, leading to degradation upon exposure to UV or visible light.[1][3] Store in an amber vial or a light-blocking container.
-
Moisture: Keep in a tightly sealed container in a dry environment. Aromatic amines can be hygroscopic, and moisture can promote hydrolysis.[2] The use of a desiccator for storage is good practice.
-
Atmosphere: For the free base, which is more susceptible to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidative degradation. The dihydrochloride salt is generally more stable in this regard.
Q2: How should I prepare and store solutions of this compound dihydrochloride?
A2: The dihydrochloride salt of this compound is expected to have better solubility in aqueous and polar protic solvents compared to the free base.
-
Solvent Selection: For many benzimidazole derivatives, polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO) are suitable. The dihydrochloride salt should be soluble in water and alcohols. It is always recommended to perform a small-scale solubility test before preparing a stock solution.
-
Solution Storage: Stock solutions of benzimidazole derivatives are best stored at low temperatures to minimize degradation. Studies on similar compounds have shown good stability in DMSO at -20°C or -80°C for extended periods. For aqueous solutions, storage at 2-8°C for short-term use (a few days) may be acceptable, but for longer-term storage, freezing at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles, which can accelerate degradation. It is best practice to aliquot stock solutions into single-use vials.
Q3: What are the potential degradation pathways for this compound?
A3: Based on the known degradation patterns of benzimidazole derivatives, several pathways could lead to the degradation of this compound:[1]
-
Oxidation: The amine group and the electron-rich benzimidazole ring system are susceptible to oxidation. This can be initiated by atmospheric oxygen, especially for the free base, and can be accelerated by heat and light.
-
Hydrolysis: While the benzimidazole ring itself is generally stable to hydrolysis, functional groups attached to it can be susceptible. In the case of this molecule, hydrolysis is less of a concern for the core structure but could be a factor for formulated products.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to complex degradation pathways, including photo-oxidation and ring cleavage.[3]
It is crucial to perform forced degradation studies to identify the specific degradation products and pathways for this compound under your experimental conditions.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common stability-related issues you might encounter during your experiments.
Issue 1: I am seeing unexpected peaks in my HPLC analysis of a freshly prepared solution.
This could indicate either impurities in the starting material or rapid degradation upon dissolution.
Caption: Troubleshooting unexpected peaks in a fresh solution.
Issue 2: The concentration of my stock solution is decreasing over time.
This is a clear indication of instability in the solution.
Caption: Troubleshooting decreasing concentration in stock solutions.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Solid Storage Temp. | 2-8°C (Long-term) | Minimizes degradation kinetics. |
| <30°C (Short-term) | Prevents volatility and decomposition of aromatic amines.[2] | |
| Solution Storage Temp. | -20°C to -80°C | Significantly slows degradation in solution. |
| Light Exposure | Protect from light | Aromatic amines and benzimidazoles are often photosensitive.[1][3] |
| Atmosphere | Inert gas (e.g., Ar, N₂) for free base | Prevents oxidation of the amine and benzimidazole ring. |
| Humidity | Store in a dry environment | Aromatic amines can be hygroscopic.[2] |
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[4][5]
Objective: To identify potential degradation products and pathways under various stress conditions.
Analytical Method: A stability-indicating HPLC method with UV detection is recommended. The method should be able to separate the parent compound from all degradation products.
Materials:
-
This compound (or its dihydrochloride salt)
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours. At various time points (e.g., 2, 8, 24 hours), take an aliquot, neutralize with 1N NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours. At various time points, take an aliquot, neutralize with 1N HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. At various time points, take an aliquot and dilute for HPLC analysis.
-
Thermal Degradation: Store the solid compound and a solution at a high temperature (e.g., 70°C) for 48 hours. Analyze at different time points.
-
Photostability: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[6] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze all samples by HPLC. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
troubleshooting common issues in benzimidazole synthesis
Welcome to the Technical Support Center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and practical laboratory experience. Our goal is to not only provide solutions but also to explain the underlying chemistry to empower you to optimize your synthetic routes effectively.
Part 1: Troubleshooting Common Issues in Benzimidazole Synthesis
This section addresses the most frequent obstacles in benzimidazole synthesis, from low yields to purification headaches. Each issue is broken down into potential causes and actionable solutions, complete with explanations of the chemical principles at play.
Issue 1: Low Yield of the Desired Benzimidazole
A low yield of the target benzimidazole is one of the most common frustrations in the laboratory. The solution often lies in a systematic evaluation of the reaction components and conditions.
Question: My benzimidazole synthesis is resulting in a disappointingly low yield. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several factors, ranging from the quality of your starting materials to suboptimal reaction parameters. Let's break down the potential culprits and how to address them.
-
Purity of Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can significantly hinder the reaction. o-Phenylenediamine is particularly susceptible to air oxidation, which can result in darker colored products and reduced yields.[1]
-
Solution: Always use freshly purified starting materials. o-Phenylenediamine can be purified by recrystallization or by treating an aqueous solution with a reducing agent like sodium dithionite, followed by treatment with activated carbon to remove colored impurities.[1]
-
-
Incorrect Stoichiometry: An improper molar ratio of reactants is a common source of incomplete conversion and the formation of unwanted side products.
-
Solution: Double-check your calculations for the molar ratios. For the synthesis of 2-substituted benzimidazoles from an aldehyde, a 1:1 ratio of o-phenylenediamine to the aldehyde is typically employed. For the synthesis of 1,2-disubstituted benzimidazoles, a 1:2 ratio is often necessary.[1]
-
-
Suboptimal Temperature: The ideal reaction temperature is highly dependent on the specific reactants and catalyst used. While some modern methods proceed at room temperature, classical approaches like the Phillips-Ladenburg reaction may require high temperatures, which can also lead to degradation if not carefully controlled.[1][2]
-
Solution: Consult the literature for the optimal temperature for your specific synthesis. If the reaction is sluggish, a moderate increase in temperature may improve the conversion rate. However, be mindful that excessive heat can promote side reactions.
-
-
Insufficient Reaction Time: Incomplete reactions are a straightforward cause of low yields.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] Continue the reaction until the starting materials have been completely consumed.
-
-
Inappropriate Solvent: The choice of solvent can dramatically affect reaction rates and yields.
-
Incorrect Catalyst Choice: A wide array of catalysts can be employed for benzimidazole synthesis, including Brønsted acids (e.g., HCl, p-toluenesulfonic acid), Lewis acids (e.g., Yb(OTf)₃, In(OTf)₃), and various metal catalysts. The effectiveness of a catalyst is often substrate-dependent.
-
Solution: Ensure the catalyst you are using is appropriate for your specific reaction. If you are developing a new procedure, it may be necessary to screen several catalysts to find the most effective one.
-
Issue 2: Formation of Side Products and Impurities
The formation of unexpected products can complicate purification and reduce the overall efficiency of your synthesis. Understanding how these side products form is key to preventing them.
Question: I am observing significant side product formation in my reaction mixture. What are these impurities, and how can I minimize them?
Answer: Side product formation is a common challenge, but by understanding the potential side reactions, you can adjust your conditions to favor the formation of the desired benzimidazole.
-
The Problem: The reaction may stall after the initial condensation of the o-phenylenediamine and the aldehyde, leading to the formation of a Schiff base intermediate that does not fully cyclize.
-
The Chemistry: The formation of the benzimidazole ring is a two-step process: initial formation of a Schiff base followed by an intramolecular cyclization and subsequent aromatization. If the cyclization step is slow or reversible, the intermediate can accumulate.
-
The Solution:
-
Acid Catalysis: The cyclization step is often promoted by an acid catalyst. Ensure you are using an appropriate acid and that its concentration is sufficient.
-
Heat: Providing thermal energy can help overcome the activation barrier for the cyclization reaction.
-
-
The Problem: The benzimidazole ring system is generally stable, but the starting materials or the product itself can be susceptible to oxidation or degradation under harsh reaction conditions. This is especially true when using strong oxidizing agents or high temperatures.
-
The Solution:
-
Milder Oxidants: If an oxidation step is required (e.g., when starting from an aldehyde), consider using a milder oxidant.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation of sensitive starting materials like o-phenylenediamine.
-
-
The Problem: Higher molecular weight impurities may be observed, which could be dimers or trimers of the desired product.[4]
-
The Chemistry: These oligomeric impurities can arise from intermolecular reactions between benzimidazole units or reactive intermediates.
-
The Solution:
Issue 3: Challenges in Product Purification
Even with a successful reaction, isolating the pure benzimidazole can be a hurdle.
Question: I am having difficulty purifying my crude benzimidazole product. What are the best methods to use?
Answer: The purification strategy will depend on the nature of your product and the impurities present. Here are some common and effective techniques:
-
Principle: This technique relies on the difference in solubility between the desired product and the impurities in a given solvent at different temperatures.
-
Procedure:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent.
-
If colored impurities are present, you can add a small amount of activated charcoal (Norite) and digest for a few minutes.[5][6][7]
-
Hot filter the solution to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization in the filter.[5]
-
Allow the filtrate to cool slowly to induce crystallization of the pure product.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Common solvents for benzimidazoles include water, ethanol, and mixtures of ethyl acetate and hexanes.
-
Principle: This is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.
-
Application: Chromatography is particularly useful for separating mixtures of closely related compounds, such as regioisomers, or for removing impurities with similar solubility to the product.
-
Mobile Phase Selection: The choice of the mobile phase (eluent) is critical. A good starting point is a mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent can be gradually increased to elute the compounds from the column. TLC is an indispensable tool for determining the optimal solvent system before running a column.
-
Principle: Benzimidazoles are weakly basic and can be protonated by strong acids to form water-soluble salts.[8] This property can be exploited to separate them from non-basic impurities.
-
Procedure:
-
Dissolve the crude mixture in an organic solvent.
-
Extract the organic layer with an acidic aqueous solution (e.g., dilute HCl). The benzimidazole will move into the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer and neutralize it with a base (e.g., NaOH) to precipitate the pure benzimidazole.
-
Filter the precipitate and wash with water.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are regioisomers in benzimidazole synthesis, and how can I avoid them?
A1: When using an asymmetrically substituted o-phenylenediamine (e.g., 4-nitro-1,2-phenylenediamine), the cyclization can occur in two different directions, leading to a mixture of two constitutional isomers known as regioisomers (e.g., 5-nitro- and 6-nitro-1H-benzimidazole).[9] This is a significant issue as regioisomers can have different biological and physical properties, and their separation can be challenging and costly.[9]
-
Controlling Regioselectivity:
-
Steric Hindrance: A bulky substituent on the carboxylic acid or aldehyde can sterically hinder the approach to the more sterically crowded amino group of the diamine, favoring the formation of one regioisomer over the other.
-
Electronic Effects: The electronic nature of the substituents on the diamine can influence the nucleophilicity of the two amino groups, thereby directing the initial condensation and the subsequent cyclization.
-
Directed Synthesis: In some cases, it may be necessary to employ a multi-step synthetic route that unambiguously establishes the desired regiochemistry.
-
Q2: My final product is highly colored, even after purification. What could be the cause?
A2: A persistent color in your benzimidazole product often indicates the presence of oxidized impurities. As mentioned earlier, o-phenylenediamines are prone to air oxidation, which can lead to colored byproducts that are carried through the synthesis.
-
Troubleshooting Steps:
-
Purify the Starting Material: Ensure your o-phenylenediamine is as pure and colorless as possible before starting the reaction.
-
Decolorizing Agents: During recrystallization, the use of activated charcoal is often effective at removing colored impurities.[5][7] In some cases, a small amount of a reducing agent like sodium bisulfite can be added to the hot solution to decolorize it before crystallization.[5]
-
Q3: I am having trouble with the spectroscopic characterization of my benzimidazole. What are some common issues and tips?
A3: Spectroscopic characterization is crucial for confirming the structure of your synthesized benzimidazole. Here are some common points to consider:
-
NMR Spectroscopy:
-
Proton NMR (¹H NMR): Look for the characteristic N-H proton signal, which is often broad and can appear over a wide chemical shift range depending on the solvent and concentration. The aromatic protons will give signals in the aromatic region (typically 7-8 ppm).
-
Carbon NMR (¹³C NMR): The carbon of the C2 position (between the two nitrogen atoms) typically appears at a characteristic downfield chemical shift.
-
-
Mass Spectrometry (MS): This is an excellent tool for confirming the molecular weight of your product. Look for the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) in the case of electrospray ionization (ESI) or chemical ionization (CI).
-
Infrared (IR) Spectroscopy: Look for the N-H stretching vibration, which typically appears as a broad band in the region of 3200-3400 cm⁻¹. The C=N stretching vibration can also be observed around 1580-1650 cm⁻¹.[10]
Part 3: Visualization & Formatting
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | 1:1 (o-phenylenediamine:aldehyde) for 2-substituted | Ensures complete conversion of the limiting reagent. |
| 1:2 (o-phenylenediamine:aldehyde) for 1,2-disubstituted | Provides the second equivalent for N-alkylation/arylation. | |
| Temperature | Varies (Room Temp to >180°C) | Dependent on the specific synthetic method (e.g., Phillips-Ladenburg vs. modern catalytic methods).[1][2][11] |
| Catalyst | Acid (Brønsted or Lewis) or Metal-based | Facilitates the condensation and/or cyclization steps. |
| Solvent | Ethanol, Methanol, Acetonitrile, or Solvent-free | Should dissolve reactants and be inert to the reaction conditions. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzimidazoles
-
In a round-bottom flask, dissolve the o-phenylenediamine (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Add the aldehyde (1 equivalent) to the solution.
-
Add the catalyst (e.g., a catalytic amount of p-toluenesulfonic acid).
-
Stir the reaction mixture at the appropriate temperature (this may range from room temperature to reflux, depending on the reactants).
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualization
Caption: A generalized workflow for the synthesis and characterization of benzimidazoles.
Caption: A decision tree for troubleshooting low yields in benzimidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of benzimidazole from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. Benzimidazole - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. ijpsm.com [ijpsm.com]
- 11. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
Technical Support Center: Optimizing N-Alkylation of Benzimidazoles
Welcome to the technical support guide for the N-alkylation of benzimidazoles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize this crucial transformation in your research. Benzimidazole derivatives are key scaffolds in medicinal chemistry, and mastering their synthesis is essential for drug development professionals.[1][2] This guide is structured as a series of frequently asked questions that address the most common challenges encountered in the lab.
Core Principles: The N-Alkylation Reaction Mechanism
The N-alkylation of benzimidazoles is fundamentally a nucleophilic substitution reaction (typically SN2). The process involves two key steps:
-
Deprotonation: A base removes the acidic proton from the N-H of the imidazole ring, generating a nucleophilic benzimidazolate anion.
-
Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming the N-C bond.[2][3]
The choice of base, solvent, alkylating agent, and temperature are all critical variables that influence the efficiency and outcome of this process.[3][4]
Troubleshooting Guide & FAQs
Question 1: My reaction has a very low yield or isn't working at all. What should I check first?
Answer: Low conversion is the most frequent issue and can usually be traced back to one of the core reaction components. Let's break down the likely culprits.
Causality Analysis:
-
Insufficient Deprotonation: The benzimidazole N-H proton must be removed to create the active nucleophile. If the base is too weak relative to the pKa of the benzimidazole (~13.2), the concentration of the reactive anion will be too low for the reaction to proceed efficiently.
-
Solvent Incompatibility: The solvent plays a critical role. Protic solvents (like ethanol or water) can protonate the benzimidazolate anion, quenching the nucleophile.[5] Aprotic solvents are generally required. Furthermore, the solvent must be able to dissolve the benzimidazole and the base to a sufficient extent.
-
Poor Leaving Group: The rate of an SN2 reaction is highly dependent on the quality of the leaving group on the alkylating agent. The general reactivity trend is I > Br > Cl >> F. If you are using an alkyl chloride with low reactivity, switching to the bromide or iodide analogue can dramatically improve yields.[4]
-
Purity of Reagents: Water is a common reaction-killer. Ensure your benzimidazole starting material is dry and use an anhydrous solvent. Bases like potassium carbonate can be hygroscopic; it's good practice to dry them in an oven before use. Ensure your alkylating agent is not degraded.
Troubleshooting Steps & Recommendations:
-
Evaluate Your Base and Solvent System: This is the most critical parameter. Stronger bases like sodium hydride (NaH) ensure complete deprotonation but require strictly anhydrous conditions and careful handling.[3] Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient, safer, and more practical.[3] They are typically used in polar aprotic solvents like DMF or acetonitrile.
| Base | Common Solvents | Temperature Range | Key Considerations |
| NaH | THF, DMF | 0 °C to RT | Highly effective but requires anhydrous conditions. Use for unreactive substrates.[3] |
| K₂CO₃ | Acetonitrile, DMF | RT to Reflux | Most common, cost-effective choice. May require heating for less reactive alkyl halides.[3][4] |
| Cs₂CO₃ | Acetonitrile, DMF | RT to Reflux | More reactive than K₂CO₃ due to higher solubility and the "caesium effect." Good for challenging alkylations.[3] |
| KOH (powdered) | DMSO, or with PTC | RT to 60 °C | Strong base, often used in phase-transfer catalysis (PTC) systems.[6][7] |
-
Increase Reaction Temperature: Many N-alkylation reactions are slow at room temperature, especially with less reactive alkylating agents like alkyl chlorides.[4] Heating the reaction to reflux in acetonitrile (82 °C) or at 60-80 °C in DMF is a common strategy to increase the reaction rate.
-
Switch to a More Reactive Alkylating Agent: If you are using an alkyl chloride and observing poor conversion, switching to the corresponding alkyl bromide is one of the most effective ways to boost your yield.[4]
Standard Protocol for N-Alkylation (General Starting Point)
This protocol provides a robust baseline for optimization.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the benzimidazole starting material (1.0 equiv).
-
Solvent & Base Addition: Add anhydrous DMF or acetonitrile (providing a concentration of ~0.1-0.5 M). Add powdered potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
-
Addition of Alkylating Agent: Stir the suspension for 15-30 minutes. Add the alkyl halide (1.1-1.5 equiv) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Question 2: I'm getting a mixture of two products that are very difficult to separate. How can I improve the regioselectivity?
Answer: This is a classic challenge in benzimidazole chemistry, arising from the inherent tautomerism of the ring system when it is unsymmetrically substituted (e.g., at the 5- or 6-position). The N-H proton can exist on either nitrogen, leading to two distinct nucleophilic species that can be alkylated.[5]
References
- 1. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
identifying and minimizing side products in 1-Ethyl-1H-benzoimidazol-5-ylamine synthesis
Welcome to the technical support hub for the synthesis of 1-Ethyl-1H-benzoimidazol-5-ylamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the intricacies of this synthesis, with a particular focus on identifying and minimizing the formation of unwanted side products. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes and ensure the highest purity of your target compound.
Introduction: The Synthetic Pathway and Its Challenges
The synthesis of this compound typically proceeds through a well-established multi-step route. The common strategy involves the initial synthesis of an N-ethyl-4-nitro-1,2-phenylenediamine intermediate, followed by cyclization to form the benzimidazole ring, and finally, reduction of the nitro group to the desired amine. While seemingly straightforward, each of these steps presents unique challenges and the potential for side product formation, which can complicate purification and compromise the final yield and purity. This guide will address these challenges head-on, providing you with the knowledge to navigate them successfully.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of common problems encountered during the synthesis, their probable causes, and actionable solutions.
Issue 1: Low Yield of N-ethyl-4-nitro-1,2-phenylenediamine in the First Step
Question: I am reacting 4-fluoro-3-nitroaniline with ethylamine, but my yield of N-ethyl-4-nitro-1,2-phenylenediamine is consistently low. What could be the issue?
Answer:
Low yields in this nucleophilic aromatic substitution reaction can often be attributed to several factors:
-
Incomplete Reaction: The reaction may not be going to completion. This can be due to insufficient reaction time or temperature. It is recommended to heat the reaction mixture at a temperature between 80 to 120°C.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Excess Amine: To drive the reaction to completion, a significant excess of the amine is often employed.[1] However, using a large excess can sometimes complicate the work-up procedure.
-
pH Control: The reaction is typically carried out in the presence of a base to neutralize the hydrofluoric acid formed. Maintaining the pH between 8.5 and 9.5 is critical for optimal results.[1]
-
Alternative Starting Materials: If using 4-fluoro-3-nitroaniline is problematic, consider alternative starting materials like 1-chloro-2,4-dinitrobenzene, which can react with N,N-diethylethane-1,2-diamine to form an intermediate that can be further processed.[2]
Issue 2: Presence of Di-substituted and Other Impurities
Question: My crude product after the first step shows multiple spots on TLC, indicating the presence of several impurities. How can I minimize these?
Answer:
The formation of multiple products suggests side reactions are occurring. Here are the likely culprits and how to address them:
-
Di-substitution: The product, N-ethyl-4-nitro-1,2-phenylenediamine, still has a reactive amino group that can react with another molecule of the starting material, leading to di-substituted byproducts. Using a controlled amount of the starting aniline and a larger excess of ethylamine can help minimize this.
-
Reaction with Solvent: If using a reactive solvent, it might participate in the reaction. Using a relatively inert solvent like isopropanol or water is advisable.[3]
-
Purification is Key: Column chromatography is an effective method for purifying the crude product and removing these impurities. A solvent system such as methanol in chloroform can be used for elution.[2]
Issue 3: Inefficient Cyclization to the Benzimidazole Ring
Question: I am struggling with the cyclization of N-ethyl-4-nitro-1,2-phenylenediamine to form 1-ethyl-5-nitro-1H-benzo[d]imidazole. What are the best practices for this step?
Answer:
The cyclization step is critical and its efficiency depends heavily on the chosen reagent and reaction conditions.
-
Choice of Cyclizing Agent: Formic acid is a commonly used and effective reagent for this cyclization. The reaction is typically refluxed in formic acid.
-
Alternative One-Pot Syntheses: Consider a one-pot synthesis approach where the reduction of a dinitro compound and cyclization occur in the same reaction vessel. For instance, reacting a 4-(methylamino)-3-nitrobenzoate with an aldehyde in the presence of a reducing agent like sodium dithionite can directly yield the benzimidazole derivative.[4]
-
Monitoring the Reaction: As with other steps, TLC is essential to monitor the progress of the cyclization and to determine when the starting material has been consumed.
Issue 4: Incomplete Reduction of the Nitro Group
Question: The final reduction step of 1-ethyl-5-nitro-1H-benzo[d]imidazole is not giving me a clean product. I see starting material and potentially other byproducts. How can I improve this?
Answer:
The reduction of the nitro group is the final and often delicate step. Incomplete reduction or over-reduction can be a problem.
-
Choice of Reducing Agent: Several reducing agents can be used. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[5][6] Other options include using tin(II) chloride (SnCl2) in ethanol or iron powder in the presence of an acid. The choice of reducing agent can influence the outcome and the work-up procedure.
-
Reaction Conditions: For catalytic hydrogenation, the reaction is typically carried out under a hydrogen atmosphere at room temperature.[6] It's important to ensure good mixing to facilitate contact between the substrate, catalyst, and hydrogen.
-
Monitoring and Work-up: The disappearance of the starting material should be confirmed by TLC. After the reaction, the catalyst must be carefully filtered off. The product is often isolated as a salt (e.g., dihydrochloride) to improve its stability and ease of handling.[7][8]
Visualizing the Synthetic Pathway and Potential Pitfalls
The following diagram illustrates the primary synthetic route and highlights the stages where side products are most likely to form.
Caption: Synthetic pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield for this synthesis?
The overall yield can vary significantly depending on the efficiency of each step and the purification methods used. With optimized conditions, an overall yield in the range of 50-70% is achievable.
Q2: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Melting Point: A sharp melting point is indicative of high purity.
Q3: Are there any specific safety precautions I should take?
Yes, several of the reagents used in this synthesis are hazardous:
-
Nitroaromatic compounds: Are often toxic and can be explosive. Handle with care and avoid heat and shock.
-
Acids and Bases: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Flammable Solvents: Work in a well-ventilated fume hood and away from ignition sources.
-
Hydrogen Gas: If performing catalytic hydrogenation, ensure the equipment is properly set up and there are no leaks.
Q4: Can I use a different alkylating agent instead of ethylamine?
Yes, in principle, other primary amines can be used to synthesize different N-substituted benzimidazoles. However, the reaction conditions may need to be re-optimized for each new amine.
Q5: My final product is unstable and darkens over time. How can I prevent this?
Aromatic amines can be susceptible to air oxidation, which often results in discoloration. Storing the final product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place can help to improve its stability. Conversion to a salt, such as the dihydrochloride, can also enhance stability.[7][8]
Experimental Protocols
Protocol 1: Synthesis of N-ethyl-4-nitro-1,2-phenylenediamine
-
To a solution of 4-fluoro-3-nitroaniline (1 equivalent) in isopropanol, add ethylamine (2-3 equivalents).
-
Add a base such as sodium carbonate (1.5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in chloroform as the eluent.
Protocol 2: Synthesis of 1-ethyl-5-nitro-1H-benzo[d]imidazole
-
Dissolve the purified N-ethyl-4-nitro-1,2-phenylenediamine (1 equivalent) in formic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and carefully pour it into ice-water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) until the product precipitates.
-
Filter the solid, wash with water, and dry under vacuum.
Protocol 3: Synthesis of this compound
-
Dissolve 1-ethyl-5-nitro-1H-benzo[d]imidazole (1 equivalent) in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or by converting it to its dihydrochloride salt.
Data Summary Table
| Step | Key Reagents | Typical Conditions | Common Side Products | Purification Method |
| 1. N-Ethylation | 4-Fluoro-3-nitroaniline, Ethylamine, Base | 80-120°C, 4-6 h | Di-substituted aniline | Column Chromatography |
| 2. Cyclization | N-ethyl-4-nitro-1,2-phenylenediamine, Formic Acid | Reflux, 2-4 h | Unreacted starting material | Precipitation/Filtration |
| 3. Reduction | 1-ethyl-5-nitro-1H-benzo[d]imidazole, Pd/C, H₂ | Room Temp, Overnight | Incompletely reduced nitro-amine | Recrystallization/Salt formation |
Troubleshooting Logic Diagram
Caption: A troubleshooting guide for the synthesis of this compound.
References
- 1. US5414128A - Process for the preparation of N-substituted nitro-p-phenylenediamines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US3632582A - Process for preparing nitro-p-phenylene-diamines - Google Patents [patents.google.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N,N-Diethyl-1,4-phenylenediamine synthesis - chemicalbook [chemicalbook.com]
- 7. 1185293-97-3 Cas No. | this compound dihydrochloride | Matrix Scientific [matrixscientific.com]
- 8. This compound dihydrochloride | Chemical-Suppliers [chemical-suppliers.eu]
Technical Support Center: Navigating the Challenges of 1-Ethyl-1H-benzoimidazol-5-ylamine Dihydrochloride
Welcome to the dedicated technical support center for 1-Ethyl-1H-benzoimidazol-5-ylamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the common challenges encountered during the handling and formulation of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity and success of your experiments.
Introduction: Understanding the Molecule
This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its dihydrochloride salt form, while offering advantages in terms of crystallinity and stability, presents a unique set of challenges primarily related to its potential for poor solubility and hygroscopicity. This guide will address these issues head-on, providing both diagnostic and remedial strategies.
Frequently Asked Questions (FAQs)
Q1: My this compound dihydrochloride appears clumpy and difficult to weigh accurately. What is the likely cause and how can I mitigate this?
A1: This is a classic sign of hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere. Dihydrochloride salts of amines are particularly susceptible to this phenomenon. The absorbed water can lead to changes in the physical properties of the solid, making it difficult to handle and potentially impacting the accuracy of your experiments.
-
Mitigation Strategies:
-
Controlled Environment: Handle the compound in a low-humidity environment, such as a glove box or a dry room.
-
Proper Storage: Store the compound in a tightly sealed container with a desiccant.
-
Pre-Drying: Before use, you may consider drying a small amount of the material in a vacuum oven at a mild temperature. However, it is crucial to first confirm the thermal stability of the compound to avoid degradation.
-
Rapid Weighing: Minimize the exposure time of the compound to the ambient atmosphere during weighing.
-
Q2: I am struggling to dissolve the compound in aqueous buffers for my assay. What are my options?
A2: Poor aqueous solubility is a common characteristic of many organic salts. The dissolution rate can be influenced by several factors including pH, ionic strength, and the presence of other solutes.[1]
-
Troubleshooting Steps:
-
pH Adjustment: As a dihydrochloride salt of an amine, the compound's solubility is expected to be pH-dependent. The free base form is likely less soluble than the salt form. Therefore, maintaining a sufficiently acidic pH is crucial. We recommend starting with buffers in the pH range of 2-4.
-
Co-solvents: The addition of a small percentage of an organic co-solvent such as ethanol, methanol, or dimethyl sulfoxide (DMSO) can significantly improve solubility. However, ensure the chosen co-solvent is compatible with your downstream application.
-
Sonication/Heating: Gentle heating and sonication can aid in the dissolution process. Again, thermal stability should be considered.
-
Surfactants: For dissolution media, the inclusion of a low concentration of a surfactant can be beneficial.[2]
-
Q3: I am observing unexpected peaks in my HPLC analysis of a stock solution that has been stored for a few days. What could be happening?
A3: The appearance of new peaks suggests chemical degradation. Benzimidazole derivatives can be susceptible to hydrolysis, oxidation, and photolysis.[3][4]
-
Potential Causes and Solutions:
-
Hydrolytic Degradation: If your stock solution is aqueous, hydrolysis may be occurring. Prepare fresh solutions for each experiment whenever possible. If storage is necessary, store at low temperatures (2-8 °C or -20 °C) and protect from light.
-
Oxidative Degradation: The amine group can be susceptible to oxidation. If your solvent is not de-gassed, or if the compound is exposed to air for extended periods in solution, oxidation can occur. Consider using de-gassed solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Photodegradation: Benzimidazoles can be light-sensitive. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
Symptoms: High variability between replicate experiments, loss of compound activity over the course of an experiment.
Workflow for Diagnosing the Root Cause:
Caption: Diagnostic workflow for inconsistent biological assay results.
Issue 2: Difficulty in Achieving Reproducible Solid-State Characterization
Symptoms: Variations in XRPD patterns, DSC thermograms, or TGA data between batches or even within the same batch.
Underlying Cause: This is often due to the presence of different solid forms (polymorphs, hydrates, or solvates) which can be influenced by the compound's hygroscopicity and handling procedures.
Protocol for Ensuring Consistent Solid-State Analysis:
-
Sample Preparation:
-
Gently grind a small, representative sample to ensure homogeneity.
-
Condition the sample in a controlled humidity and temperature environment (e.g., 25°C/40% RH) for 24 hours to allow it to equilibrate. This helps to minimize variations due to adsorbed moisture.
-
-
X-Ray Powder Diffraction (XRPD):
-
Use a low-background sample holder.
-
Ensure the sample is packed consistently for each measurement.
-
Run the analysis promptly after removing the sample from the controlled environment.
-
-
Thermal Analysis (DSC/TGA):
-
Use hermetically sealed pans for DSC to prevent moisture loss during the experiment.
-
For TGA, a slow heating rate (e.g., 10 °C/min) is recommended to ensure clear separation of desolvation and decomposition events.
-
Always run a blank (empty pan) as a baseline.
-
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
Objective: To determine the approximate solubility of this compound dihydrochloride in water and relevant buffers.
Materials:
-
This compound dihydrochloride
-
Deionized water
-
pH buffers (e.g., pH 2, 4, 6, 7.4)
-
Vials with magnetic stir bars
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Add an excess amount of the compound to a known volume of the desired solvent (e.g., 10 mg to 1 mL).
-
Stir the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Filter the suspension through a 0.45 µm filter to remove undissolved solids.
-
Dilute the filtrate with a suitable mobile phase.
-
Analyze the diluted filtrate by a validated HPLC method to determine the concentration of the dissolved compound.
-
The concentration of the dissolved compound represents its equilibrium solubility in that solvent.
Protocol 2: Assessment of Hygroscopicity
Objective: To classify the hygroscopicity of the compound according to the European Pharmacopoeia.[5][6]
Materials:
-
This compound dihydrochloride
-
Weighing bottle
-
Desiccator containing a saturated solution of ammonium chloride (to maintain approximately 80% relative humidity at 25°C).
-
Analytical balance
Procedure:
-
Accurately weigh a sample of the compound (approximately 1 g) in a pre-weighed weighing bottle.
-
Place the open weighing bottle in the desiccator.
-
Store the desiccator at 25 °C for 24 hours.
-
After 24 hours, remove the weighing bottle, close it, and re-weigh it accurately.
-
Calculate the percentage increase in weight.
Hygroscopicity Classification Table:
| Classification | Weight Increase (%) |
| Non-hygroscopic | ≤ 0.2 |
| Slightly hygroscopic | > 0.2 and < 2 |
| Hygroscopic | ≥ 2 and < 15 |
| Very hygroscopic | ≥ 15 |
Protocol 3: Forced Degradation Study
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.[3]
Workflow for Forced Degradation:
Caption: Workflow for a forced degradation study.
Data Summary
Table 1: Physicochemical Properties of this compound Dihydrochloride
| Property | Value | Source |
| CAS Number | 1185293-97-3 | Vendor Information |
| Molecular Formula | C₉H₁₃Cl₂N₃ | Vendor Information |
| Molecular Weight | 234.13 g/mol | Vendor Information |
| Appearance | Off-white to light yellow solid | Typical Observation |
Note: The solubility and hygroscopicity data should be determined experimentally for your specific batch of material using the protocols provided above.
Conclusion
Successfully working with this compound dihydrochloride requires a proactive approach to address its inherent challenges of solubility and hygroscopicity. By understanding the underlying scientific principles and employing the systematic troubleshooting and experimental protocols outlined in this guide, researchers can ensure the generation of reliable and reproducible data. For further assistance, please do not hesitate to contact our technical support team.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. researchgate.net [researchgate.net]
- 3. biomedres.us [biomedres.us]
- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
Technical Support Center: Resolving Impurities in 1-Ethyl-1H-benzoimidazol-5-ylamine through Chromatography
Welcome to the technical support center for the chromatographic purification of 1-Ethyl-1H-benzoimidazol-5-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex purification challenges. The methodologies and troubleshooting advice presented here are grounded in established chromatographic principles and extensive field experience.
Introduction: The Challenge of Purifying Aromatic Amines
This compound is a substituted benzimidazole, a class of heterocyclic aromatic compounds with significant interest in pharmaceutical development.[1][2] Like many aromatic amines, its purification can be challenging due to its basicity and potential for interaction with standard silica-based stationary phases.[3][4] These interactions can lead to poor peak shape, tailing, and irreversible adsorption, complicating the isolation of the pure compound.[3][4]
This guide provides a structured approach to troubleshooting and resolving common impurities encountered during the synthesis and purification of this compound, with a focus on practical high-performance liquid chromatography (HPLC) and column chromatography techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of this compound?
A1: Common impurities often include unreacted starting materials, partially cyclized intermediates, regioisomers, and by-products from side reactions. Depending on the synthetic route, you may also encounter N-oxide derivatives or polymeric materials.[5]
Q2: My amine is streaking badly on the silica gel TLC plate. What does this indicate and how can I fix it?
A2: Streaking is a classic sign of strong interaction between the basic amine and the acidic silanol groups on the silica surface.[4][6] This leads to slow and uneven migration. To counteract this, you can "deactivate" the silica by adding a small amount of a competing base, like triethylamine (TEA) or ammonia, to your mobile phase (typically 0.1-1%).[4][6][7]
Q3: Can I use reversed-phase (RP) HPLC for this compound? What are the key considerations?
A3: Yes, RP-HPLC is a powerful technique for purifying polar and ionizable compounds like this compound.[8] The key is to control the pH of the mobile phase to ensure consistent ionization of your analyte.[9][10][11] Using a buffer is highly recommended to maintain a stable pH.[8][9][11]
Q4: What is a good starting point for mobile phase selection in reversed-phase HPLC?
A4: A good starting point for RP-HPLC is a gradient of water and an organic solvent like acetonitrile or methanol.[8][9] Both solvents have their advantages; acetonitrile generally offers lower viscosity and better UV transparency.[9] It is crucial to incorporate a buffer to control the pH.[8][9][11] For basic compounds, an acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) is often used to protonate the amine, which can improve peak shape.[12]
Troubleshooting Guide: Common Problems and Solutions
This section provides a systematic approach to resolving common issues encountered during the chromatographic purification of this compound.
Issue 1: Poor Peak Shape (Tailing) in HPLC
-
Possible Cause: Secondary interactions between the basic amine and residual acidic silanols on the C18 stationary phase.
-
Solution Workflow:
Caption: Troubleshooting workflow for poor peak shape in HPLC.
Issue 2: No Elution or Very Broad Peaks in Normal Phase Column Chromatography
-
Possible Cause: Irreversible adsorption of the basic amine onto the acidic silica gel stationary phase.[4]
-
Solution Workflow:
Caption: Troubleshooting workflow for compound retention in normal phase chromatography.
Issue 3: Co-elution of Impurities
-
Possible Cause: Insufficient selectivity between the target compound and impurities under the current chromatographic conditions.
-
Solution Workflow:
Experimental Protocols
Protocol 1: Normal Phase Flash Column Chromatography
This protocol is suitable for a rapid, larger-scale purification where high resolution is not the primary concern.
-
Stationary Phase Selection: Standard silica gel (60 Å, 40-63 µm).
-
Mobile Phase Preparation: A common mobile phase is a mixture of dichloromethane (DCM) and methanol (MeOH). [4]To mitigate peak tailing, add 0.5-1% triethylamine (TEA) to the mobile phase mixture. [6]3. Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM with 1% TEA).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of DCM.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Start with a low concentration of the polar solvent (e.g., 0-2% MeOH in DCM + 1% TEA).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol.
-
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is designed for high-resolution purification and analysis.
-
Stationary Phase Selection: A C18 column is a good starting point. [13]For basic compounds, a column with end-capping or a base-deactivated stationary phase is recommended to minimize silanol interactions.
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile with the same concentration of the acidic modifier.
-
Ensure all solvents are HPLC grade and are filtered and degassed before use. [11]3. Method Development:
-
Initial Gradient: A typical starting gradient would be 5% to 95% Solvent B over 20-30 minutes.
-
Flow Rate: 1 mL/min for a standard 4.6 mm ID analytical column.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 254 nm or 280 nm). [14]4. Optimization:
-
Adjust the gradient slope to improve the separation of closely eluting impurities. A shallower gradient will generally provide better resolution.
-
If peak shape is still an issue, consider using a different mobile phase modifier or a specialized column for basic compounds.
-
Data Summary Tables
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel | Cost-effective for large scale. [1] |
| Alumina (Neutral/Basic) | Better for strongly basic compounds to avoid adsorption. | |
| Amine-functionalized Silica | Provides a less acidic surface, improving peak shape. [15] | |
| Mobile Phase | DCM/MeOH or Hexane/EtOAc | Common solvent systems for normal phase. [4][5] |
| Modifier | 0.1-2% Triethylamine (TEA) | Neutralizes acidic silanols, reducing peak tailing. [4][6] |
Table 2: Recommended Starting Conditions for RP-HPLC
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 (End-capped) | General purpose for reversed-phase. |
| C8 | Less retentive than C18, may be suitable for more hydrophobic impurities. [14] | |
| Phenyl-Hexyl | Offers different selectivity through pi-pi interactions. | |
| Mobile Phase | Water/Acetonitrile or Water/Methanol | Common solvents for RP-HPLC. [8][9] |
| Modifier | 0.1% Formic Acid or 0.1% TFA | Controls ionization and improves peak shape for basic compounds. [12] |
| Buffer | 10-50 mM Phosphate or Acetate | Maintains a stable pH for reproducible retention times. [9][11] |
Conclusion
The successful chromatographic purification of this compound relies on a systematic approach to method development and troubleshooting. By understanding the fundamental interactions between the basic analyte and the stationary phase, and by judiciously selecting mobile phase modifiers and chromatographic conditions, researchers can effectively resolve impurities and obtain a high-purity final product. This guide provides the foundational knowledge and practical steps to navigate these challenges efficiently.
References
- 1. ijcrt.org [ijcrt.org]
- 2. medcraveonline.com [medcraveonline.com]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 7. reddit.com [reddit.com]
- 8. veeprho.com [veeprho.com]
- 9. mastelf.com [mastelf.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns | Semantic Scholar [semanticscholar.org]
- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 15. biotage.com [biotage.com]
Technical Support Center: Scaling Up the Production of 1-Ethyl-1H-benzoimidazol-5-ylamine
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, chemists, and drug development professionals focused on the synthesis and scale-up of 1-Ethyl-1H-benzoimidazol-5-ylamine. As a pivotal intermediate in pharmaceutical development, ensuring its purity, yield, and safety at scale is paramount. This document moves beyond simple protocols to explain the underlying chemical principles and provides robust troubleshooting strategies to overcome common challenges encountered when transitioning from bench-scale synthesis to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound? A1: The most industrially viable route typically involves a two-step process:
-
Reductive Amination/Alkylation: Synthesis of the key intermediate, N¹-ethyl-4-nitrobenzene-1,2-diamine. This is often achieved by reacting 4-nitro-1,2-phenylenediamine with an ethylating agent.
-
Reductive Cyclization: The intermediate is then reacted with a one-carbon synthon, such as formic acid or an orthoformate, in the presence of a reducing agent. A more direct and efficient modern approach is a one-pot reaction where the nitro group is reduced and the cyclization occurs simultaneously, for example, using sodium dithionite.[1] This avoids isolating the potentially unstable diamine intermediate.
Q2: What are the most critical parameters to control during the scale-up of the benzimidazole ring formation? A2: When scaling up, heat and mass transfer become critical. Key parameters include:
-
Temperature Control: The cyclization reaction is often exothermic. Inadequate heat dissipation in large reactors can lead to runaway reactions, increased byproduct formation, and degradation.[2] A jacketed reactor with precise temperature control is essential.
-
Mixing Efficiency: Poor mixing can create localized "hot spots" or concentration gradients, leading to inconsistent product quality and lower yields.[2] The impeller design and agitation speed must be optimized for the reactor volume.
-
Rate of Reagent Addition: A slow, controlled addition of reagents, particularly the acid catalyst or cyclizing agent, is crucial to manage the reaction exotherm and minimize side reactions.
Q3: What are the most likely impurities to be encountered and how can they be minimized? A3: Common impurities include unreacted starting materials, regioisomers (if the starting diamine is not symmetric), and byproducts from side reactions like N-alkylation.[3] The oxidation of the o-phenylenediamine starting material is also a significant concern, often leading to colored impurities.[3] Minimizing these involves using high-purity starting materials, maintaining an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and precise control over stoichiometry and temperature.[3]
Q4: What purification techniques are recommended for the final product on a larger scale? A4: While laboratory-scale purification often relies on column chromatography, this can be impractical and costly at scale.[2] The preferred methods for large-scale purification are:
-
Recrystallization: This is the most effective and scalable method for solid products. A systematic solvent screen is necessary to find the optimal conditions for high yield and purity.
-
Salt Formation: As an amine, the product can be converted to a crystalline salt (e.g., a dihydrochloride salt[4][5]). This can dramatically improve its crystallinity and ease of handling, while also providing an excellent purification step. The free base can be regenerated if required.
Troubleshooting Guide: Synthesis & Scale-Up
This section addresses specific issues encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction has stalled or resulted in a very low yield of the desired product. What are the likely causes and how can I fix it?
-
Answer:
-
Potential Cause 1: Incomplete Reaction. The reaction may not have reached completion. Benzimidazole formation can be slower than anticipated.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6] Consider extending the reaction time or moderately increasing the temperature. Ensure the reaction is not reversible; if a byproduct like water is formed, its removal can drive the reaction to completion.[2]
-
-
Potential Cause 2: Degradation of Starting Material or Product. Phenylenediamines are susceptible to oxidation, and the product may be unstable under harsh acidic or high-temperature conditions.
-
Solution: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation.[3] If degradation is suspected, consider using a milder acid catalyst or lowering the reaction temperature.
-
-
Potential Cause 3: Poor Quality of Starting Materials. Impurities in the starting phenylenediamine or the cyclizing agent can inhibit the reaction.
-
Solution: Ensure the purity of all starting materials. If necessary, purify them before use. For example, o-phenylenediamine can be purified by sublimation or recrystallization.[3]
-
-
Issue 2: Formation of Multiple Products & Low Purity
-
Question: My final product is contaminated with significant byproducts. How can I improve the selectivity of my reaction?
-
Answer:
-
Potential Cause 1: Formation of Side Products. A common side reaction is the formation of a stable Schiff base intermediate that fails to cyclize, or N-alkylation if alkylating agents are present.[3]
-
Potential Cause 2: Oxidation. The diamine starting material is easily oxidized, leading to highly colored, polymeric impurities that are difficult to remove.
-
Solution: Always run the reaction under an inert atmosphere. The use of antioxidants, though less common, could be explored in challenging cases. Purging all solvents with nitrogen before use is also a good practice.
-
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: I am struggling to purify the final product. It either remains an oil or co-elutes with impurities during chromatography. What should I do?
-
Answer:
-
Potential Cause 1: Product is an Oil. Many amine-containing compounds are difficult to crystallize as a free base.
-
Potential Cause 2: Similar Polarity of Product and Impurities. The basic nature of the amine can cause peak tailing and poor separation on standard silica gel.
-
Solution: For column chromatography, modify the mobile phase. Adding a small amount of a basic modifier, such as triethylamine (TEA) (typically 0.5-1%), to the eluent can neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.[7] A dry-loading technique is also recommended to improve resolution.[7]
-
-
Safety First: Handling and Precautions
Scaling up production requires a heightened focus on safety. All operations must be conducted in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a flame-retardant lab coat.[8][9][10]
-
Chemical Hazards:
-
o-Phenylenediamines: These precursors are often toxic and can be irritants. Avoid inhalation of dust and contact with skin and eyes.[9][11]
-
Acids (e.g., Formic Acid, HCl): These are corrosive and can cause severe burns. Handle with extreme care.
-
Solvents: Use flammable solvents only in areas free from ignition sources.[8] Ensure all equipment is properly grounded to prevent static discharge.[8]
-
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9]
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on established benzimidazole synthesis methodologies and should be optimized for specific laboratory and scale-up conditions.
-
Reaction Setup: To a jacketed glass reactor equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet, add N¹-ethyl-4-nitrobenzene-1,2-diamine (1.0 eq) and a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Reagent Addition: While stirring under a nitrogen atmosphere, add 3-bromo-4-hydroxy-5-methoxybenzaldehyde (1.0 eq) to the mixture.
-
Reductive Cyclization: Slowly add sodium dithionite (Na₂S₂O₄) (4.0 eq) portion-wise to the mixture. The addition is exothermic; maintain the internal temperature below 90°C using the reactor's cooling system.
-
Reaction Monitoring: Heat the reaction mixture to 90°C and stir for 3-5 hours.[1] Monitor the reaction's completion by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. The crude product should precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water. Dry the crude product under vacuum.
Protocol 2: Purification via Salt Formation and Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of isopropanol or ethanol.
-
Acidification: Slowly add a solution of hydrochloric acid in isopropanol (2.2 eq) to the stirred solution.
-
Crystallization: The dihydrochloride salt should precipitate. The process can be aided by cooling the mixture in an ice bath and stirring for 1-2 hours.
-
Isolation: Collect the crystalline salt by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol followed by diethyl ether to aid in drying.
-
Drying: Dry the purified this compound dihydrochloride in a vacuum oven at 40-50°C until a constant weight is achieved.
Data Presentation
Table 1: Troubleshooting Summary for Scaling Up Production
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Degradation of materials; Poor reagent quality. | Monitor reaction progress (TLC/HPLC); Extend reaction time; Optimize temperature; Use inert atmosphere; Purify starting materials.[2][3] |
| Impurity Formation | Oxidation of diamine; Non-selective reaction conditions; Stable intermediates. | Use inert atmosphere; Control stoichiometry and temperature; Optimize solvent choice.[3] |
| Purification Issues | Product is an oil; Tailing on silica gel. | Attempt salt formation to induce crystallization; Use a basic modifier (e.g., TEA) in the chromatography eluent.[7] |
| Poor Heat Control | Exothermic reaction; Inefficient reactor cooling. | Ensure adequate reactor cooling capacity; Slow down reagent addition rate; Use a semi-batch process.[2] |
Visualizations
Diagram 1: General Synthetic Pathway for Benzimidazoles
Caption: A generalized workflow for the synthesis and purification of the target molecule.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree to diagnose and resolve issues related to low product yield.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 1185293-97-3 Cas No. | this compound dihydrochloride | Matrix Scientific [matrixscientific.com]
- 5. This compound DIHYDROCHLORIDE | 1185293-97-3 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.fi [fishersci.fi]
- 9. combi-blocks.com [combi-blocks.com]
- 10. echemi.com [echemi.com]
- 11. tcichemicals.com [tcichemicals.com]
Validation & Comparative
A Comparative Guide to 1-Ethyl-1H-benzoimidazol-5-ylamine and Other Aminobenzimidazoles for Researchers
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1][2][3] This guide offers a detailed comparison of 1-Ethyl-1H-benzoimidazol-5-ylamine with other key aminobenzimidazoles, providing researchers, scientists, and drug development professionals with objective data to inform their research and development endeavors.
The Significance of the Aminobenzimidazole Core
Aminobenzimidazoles are a critical subclass of benzimidazoles, serving as versatile starting points for the synthesis of numerous pharmaceutical agents.[1][4] Their structure, which can be considered a cyclic guanidine moiety, imparts unique electronic and hydrogen-bonding properties that are crucial for molecular interactions with biological targets.[1][5] The strategic placement of the amino group and substitutions on the benzimidazole ring system significantly modulate the physicochemical and pharmacological properties of the resulting molecules.[6]
Physicochemical and Pharmacokinetic Profiles: A Comparative Overview
The journey of a drug candidate from discovery to clinical application is heavily influenced by its absorption, distribution, metabolism, and excretion (ADME) properties. Benzimidazole derivatives are known to undergo first-pass metabolism in the liver, which can lead to the formation of both active and inactive metabolites.[7][8] The table below presents a comparative analysis of key physicochemical and pharmacokinetic parameters for this compound and other relevant aminobenzimidazoles.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Calculated) | pKa (Predicted) |
| This compound | C9H11N3 | 161.21 | 1.62 | 5.95 |
| 1-Methyl-1H-benzoimidazol-5-ylamine | C8H9N3 | 147.18 | 1.10 | 5.95 |
| 2-Aminobenzimidazole | C7H7N3 | 133.15 | 0.85 | 7.54 |
Note: LogP and pKa values are predicted using computational models and are for comparative purposes. Actual experimental values may vary.
The addition of an ethyl group in this compound increases its lipophilicity (LogP) compared to the methyl and unsubstituted analogs. This modification can influence properties such as cell membrane permeability and oral bioavailability.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the core structure.[6][9] For instance, substitutions at the N1, C2, C5, and C6 positions have been shown to significantly impact anti-inflammatory activity.[6] In the context of antimalarial drug discovery, N-aryl-2-aminobenzimidazoles have emerged as a promising class of compounds.
Experimental Protocols for Comparative Evaluation
To ensure the generation of reliable and comparable data, the use of standardized experimental protocols is essential. Below are outlines for key assays used in the characterization of aminobenzimidazole derivatives.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the potency of a compound against a specific kinase target.
Workflow for Kinase Inhibition Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Methodology:
-
Compound Preparation: Prepare a dilution series of the test compounds in an appropriate solvent, such as DMSO.
-
Reaction Setup: In a microplate, combine the kinase, a suitable substrate, and the test compound at various concentrations.
-
Reaction Initiation: Start the kinase reaction by adding a solution of ATP.
-
Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.
-
Detection: Stop the reaction and add a detection reagent that measures the extent of substrate phosphorylation (e.g., using luminescence or fluorescence).
-
Data Analysis: Plot the measured signal against the compound concentration to determine the IC50 value.
In Vitro Metabolic Stability Assay
This assay provides an early indication of a compound's susceptibility to metabolism.
Workflow for Metabolic Stability Assay
Caption: A generalized workflow for an in vitro metabolic stability assay.
Methodology:
-
Incubation: Incubate the test compound with liver microsomes (e.g., from human or rat) and the necessary cofactors (e.g., NADPH).
-
Time Points: At various time points, take aliquots of the reaction mixture.
-
Quenching: Stop the reaction in the aliquots by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: Quantify the amount of the parent compound remaining at each time point using LC-MS/MS.
-
Data Analysis: Determine the compound's half-life by plotting the natural logarithm of the percentage of compound remaining against time.
Concluding Remarks
The selection of an aminobenzimidazole scaffold is a critical decision in the drug discovery process. While unsubstituted aminobenzimidazoles provide a simpler synthetic entry point, alkyl-substituted analogs like this compound offer opportunities to fine-tune physicochemical properties for enhanced biological activity and improved pharmacokinetic profiles. A thorough and systematic evaluation using standardized assays is paramount for making data-driven decisions and advancing the most promising candidates.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharm...: Ingenta Connect [ingentaconnect.com]
- 6. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 8. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Tale of a Single Carbon: A Comparative Analysis of 1-Ethyl vs. 1-Methyl Benzimidazole Derivatives in Drug Discovery
In the intricate world of medicinal chemistry, the benzimidazole scaffold stands as a "privileged structure," a foundational blueprint for a multitude of therapeutic agents.[1] Its structural similarity to natural purines allows it to deftly interact with various biological macromolecules, leading to a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2] The true art of harnessing its potential, however, lies in the subtle craft of substitution. The nature and position of functional groups appended to the benzimidazole core can dramatically alter a molecule's physicochemical properties and, consequently, its pharmacological destiny.[1]
This guide provides a detailed comparative analysis of two of the most fundamental substitutions at the N-1 position: the methyl (-CH₃) versus the ethyl (-CH₂CH₃) group. While differing by only a single methylene unit, this seemingly minor modification imparts significant changes in lipophilicity, steric profile, and metabolic stability, which cascade into tangible differences in biological efficacy. Here, we will dissect these differences through the lens of experimental data, focusing on synthesis, physicochemical characterization, and a head-to-head comparison of anticancer and antimicrobial activities, providing researchers and drug development professionals with a foundational understanding to guide their own design strategies.
I. Synthesis and Physicochemical Characterization: The Impact of a Methylene Unit
The introduction of a methyl or ethyl group at the N-1 position of a benzimidazole core is typically a straightforward N-alkylation reaction. The process generally involves the deprotonation of the benzimidazole N-H with a suitable base, followed by nucleophilic attack on an alkyl halide (e.g., iodomethane or iodoethane).
General Synthetic Workflow
The synthesis begins with the formation of the 2-substituted benzimidazole, commonly achieved via the Phillips condensation of an o-phenylenediamine with a carboxylic acid or aldehyde. The subsequent N-alkylation is then performed to yield the target 1-methyl or 1-ethyl derivatives.
Caption: General workflow for synthesizing N-alkylated benzimidazoles.
Experimental Protocol: Synthesis of 1-Alkyl-2-(substituted-phenyl)benzimidazoles
This protocol is adapted from a generalized procedure for the synthesis of N-alkylated benzimidazole derivatives.[1]
-
Synthesis of 2-(Substituted-phenyl)-1H-benzimidazole: A mixture of an appropriate o-phenylenediamine (10 mmol) and a substituted benzoic acid (10 mmol) in polyphosphoric acid (15 g) is heated at 180°C for 4 hours with mechanical stirring.
-
The reaction mixture is cooled to room temperature and poured into a beaker containing ice-cold water.
-
The mixture is neutralized by the slow addition of a 10% sodium hydroxide solution until a precipitate forms.
-
The precipitate is filtered, washed thoroughly with cold water, and dried. Recrystallization from ethanol yields the pure 2-substituted benzimidazole.
-
N-Alkylation: To a solution of the 2-substituted benzimidazole (5 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL), potassium carbonate (K₂CO₃, 10 mmol) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Iodomethane (for 1-methyl derivative) or iodoethane (for 1-ethyl derivative) (6 mmol) is added dropwise to the mixture.
-
The reaction is stirred at room temperature for 12-24 hours and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water (100 mL) to precipitate the product.
-
The solid is filtered, washed with water, dried, and purified by column chromatography or recrystallization to afford the final 1-alkyl-2-(substituted-phenyl)benzimidazole.
Comparative Physicochemical Properties
The addition of an ethyl group in place of a methyl group predictably alters the molecule's physical properties. The most significant change is an increase in lipophilicity, a critical parameter in drug design that influences solubility, membrane permeability, and plasma protein binding.
| Property | 1-Methyl Derivative (Generic) | 1-Ethyl Derivative (Generic) | Causality of Difference |
| Molecular Weight | X | X + 14.03 | The addition of a -CH₂- group. |
| Lipophilicity (CLogP) | Lower | Higher | The ethyl group is more nonpolar and larger than the methyl group, increasing its affinity for non-aqueous environments. |
| ¹H NMR (Alkyl Protons) | Singlet (~3.8 ppm) | Quartet (~4.2 ppm) & Triplet (~1.4 ppm) | The methyl group is an isolated singlet. The ethyl group's protons are split by each other (n+1 rule). |
| Polar Surface Area | No significant change | No significant change | The N-alkylation does not add new polar atoms. |
Note: CLogP (Calculated LogP) is a measure of lipophilicity. Exact NMR shifts vary based on the full molecular structure and solvent.
II. Comparative Biological Activity: Anticancer and Antimicrobial Efficacy
To provide a direct and meaningful comparison, we will analyze experimental data for a matched pair of compounds: 1-Methyl-2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole (Compound M) and 1-Ethyl-2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole (Compound E) , as synthesized and evaluated by Nguyen et al.[1]
Anticancer Activity
The antiproliferative activity of these compounds was assessed against the MDA-MB-231 human breast cancer cell line. The efficacy is reported as the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | N-1 Substituent | IC₅₀ vs. MDA-MB-231 (µM)[1] |
| Compound M | Methyl | >100 |
| Compound E | Ethyl | >100 |
In this specific case, both the methyl and ethyl derivatives showed low potency against the MDA-MB-231 cell line, with IC₅₀ values exceeding 100 µM.[1] However, the study also revealed that increasing the alkyl chain length further to a butyl or heptyl group significantly improved anticancer activity, with the N-heptyl analog showing an IC₅₀ of 39.07 µM.[1] This suggests that for this particular benzimidazole core, a larger increase in lipophilicity and chain length beyond ethyl is necessary to achieve significant antiproliferative effects, likely to enhance membrane transport or to better occupy a hydrophobic binding pocket in the biological target.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The benzimidazole derivatives are dissolved (typically in DMSO) and then diluted in cell culture medium to various concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the plate is incubated for 48-72 hours.
-
MTT Addition: After incubation, the medium is removed, and 100 µL of MTT solution (e.g., 0.5 mg/mL in medium) is added to each well. The plate is incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The plate is gently shaken to ensure complete dissolution, and the absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance of treated cells is compared to that of untreated control cells to determine the percentage of cell viability. The IC₅₀ value is calculated by plotting cell viability against compound concentration.
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Activity
The same pair of compounds was evaluated for their ability to inhibit the growth of various microbial pathogens. The activity is reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe.
| Compound | N-1 Substituent | S. aureus MIC (µg/mL)[1] | C. albicans MIC (µg/mL)[1] | A. niger MIC (µg/mL)[1] |
| Compound M | Methyl | >1024 | 256 | 64 |
| Compound E | Ethyl | >1024 | 512 | 128 |
The data reveals a clear structure-activity relationship. For antifungal activity, the 1-methyl derivative (Compound M ) was consistently more potent than its 1-ethyl counterpart (Compound E ).[1] For instance, against the fungus Aspergillus niger, the methyl analog was twice as effective as the ethyl analog (MIC of 64 µg/mL vs. 128 µg/mL).[1] This trend was reversed compared to the anticancer data, where longer alkyl chains were favorable. This suggests that for the antifungal target, a smaller, less lipophilic substituent at the N-1 position is preferred. The increased bulk or lipophilicity of the ethyl group may create a steric hindrance that prevents optimal binding to the fungal target enzyme or protein. Both compounds showed weak activity against the bacterium Staphylococcus aureus.
This method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the microorganism (e.g., C. albicans) is prepared in a sterile broth to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: The test compound is serially diluted (two-fold) in a 96-well microtiter plate using growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (no compound, no microbes, and positive growth control) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.
III. Discussion and Conclusion: A Matter of Context
The direct comparison between 1-methyl and 1-ethyl benzimidazole derivatives, based on the data for 2-(2-(trifluoromethyl)phenyl)benzimidazole analogs, provides a compelling lesson in structure-activity relationships.
-
Physicochemical Impact: The ethyl group consistently increases lipophilicity compared to the methyl group. This is a predictable and fundamental consequence of adding a nonpolar methylene unit. This seemingly small change can have profound effects on how the molecule behaves in a biological system, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Biological Impact is Target-Dependent: The key takeaway is that neither substituent is universally "better." The superiority of one over the other is entirely context-dependent and dictated by the topology and nature of the target's binding site.
-
In the case of the antifungal activity observed, the smaller methyl group was more effective. This implies that the binding pocket of the fungal target may be sterically constrained, or that a lower lipophilicity is advantageous for reaching this specific target.
-
Conversely, for the anticancer activity within this series, while both methyl and ethyl analogs were weak, the trend showed that longer alkyl chains (and thus higher lipophilicity) improved activity. This suggests the target binding site has a larger, hydrophobic pocket that can be better occupied by bulkier substituents.
-
For the drug development professional, this analysis underscores a critical principle: the optimization of N-alkyl substituents on a heterocyclic core is not a one-size-fits-all process. The choice between a methyl, ethyl, or even a longer alkyl chain must be guided by the specific biological target. A seemingly insignificant change of a single carbon atom can be the deciding factor between a lead compound with promising antifungal activity and one with a scaffold better suited for anticancer development. This guide serves as a foundational reminder that in the rational design of drugs, every atom matters.
References
- 1. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Efficacy of 1-Ethyl-1H-benzoimidazol-5-ylamine and Its Analogs
For: Researchers, scientists, and drug development professionals
This guide provides a comprehensive analysis of the antimicrobial potential of 1-Ethyl-1H-benzoimidazol-5-ylamine, a member of the promising benzimidazole class of heterocyclic compounds. Due to the limited publicly available data on this specific molecule, this guide synthesizes findings from closely related benzimidazole derivatives to project its likely antimicrobial profile. This approach allows for an evidence-based discussion of its potential efficacy in comparison to established antimicrobial agents. The information herein is intended to guide researchers in the evaluation and potential development of novel benzimidazole-based therapeutics.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] Their structural similarity to purine nucleosides allows them to interact with various biological targets within microorganisms.[1][3] The growing threat of antimicrobial resistance necessitates the exploration of novel chemical entities, and benzimidazole derivatives represent a promising avenue of research.[1][4]
Projected Antimicrobial Profile of this compound
Studies on similar benzimidazole derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[5][6][7] For instance, certain N-alkylated benzimidazole derivatives have shown significant efficacy against resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[8]
Comparative Analysis Against Standard Antimicrobial Agents
To contextualize the potential of this compound, its projected efficacy is compared against three widely used antimicrobial drugs: Ciprofloxacin (antibacterial), Vancomycin (antibacterial), and Fluconazole (antifungal).
| Feature | This compound (Projected) | Ciprofloxacin | Vancomycin | Fluconazole |
| Class | Benzimidazole | Fluoroquinolone | Glycopeptide | Triazole |
| Spectrum of Activity | Broad-spectrum antibacterial and antifungal | Broad-spectrum antibacterial, particularly effective against Gram-negative bacteria.[9][10] | Primarily active against Gram-positive bacteria, including MRSA.[11] | Broad-spectrum antifungal, effective against yeasts and some dimorphic fungi.[1][2] |
| Mechanism of Action | Likely inhibition of microbial DNA synthesis or other essential cellular processes.[7] | Inhibition of DNA gyrase (topoisomerase II) and topoisomerase IV, preventing bacterial DNA replication.[9][12] | Inhibition of peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of cell wall precursors, disrupting cell wall integrity.[3][4][13] | Inhibition of fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for ergosterol synthesis and cell membrane integrity.[2][14] |
| Common Resistance Mechanisms | Efflux pumps, target modification. | Mutations in DNA gyrase or topoisomerase IV genes, efflux pumps. | Alteration of the D-Ala-D-Ala target to D-Ala-D-Lac or D-Ala-D-Ser, preventing vancomycin binding.[15] | Mutations in the ERG11 gene (encoding 14α-demethylase), overexpression of efflux pumps. |
Experimental Protocols for Antimicrobial Efficacy Validation
To rigorously assess the antimicrobial properties of a novel compound like this compound, standardized experimental protocols are essential. The following methodologies are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][14][16][17]
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Materials:
-
Synthesized this compound
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Vancomycin, Fluconazole)
-
Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound and standard drugs in the appropriate broth in a 96-well plate.
-
Prepare a standardized microbial inoculum (approximately 5 x 10^5 CFU/mL).
-
Add the inoculum to each well of the microtiter plate.
-
Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth, as determined by visual inspection or by measuring optical density.
-
Caption: Workflow for MIC determination.
This dynamic assay assesses the bactericidal or fungicidal activity of an antimicrobial agent over time.
-
Materials:
-
Test compound and standard drugs at concentrations relative to their MICs (e.g., 1x, 2x, 4x MIC).
-
Standardized microbial inoculum.
-
Appropriate broth medium.
-
Sterile tubes or flasks.
-
Agar plates for colony counting.
-
-
Procedure:
-
Inoculate flasks containing broth with the standardized microbial suspension.
-
Add the test compound or standard drug at the desired concentrations. Include a growth control without any antimicrobial.
-
Incubate the flasks at 35-37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots and plate them onto agar plates.
-
Incubate the plates until colonies are visible.
-
Count the number of colony-forming units (CFU/mL) for each time point.
-
Plot log10 CFU/mL versus time to generate a time-kill curve. A ≥3-log10 reduction in CFU/mL is considered bactericidal/fungicidal.
-
Caption: Time-kill assay workflow.
Potential Mechanism of Action
The antimicrobial mechanism of action for benzimidazole derivatives can vary depending on their substitution patterns. Many are known to interfere with essential cellular processes. For example, some benzimidazoles inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes.[7] Others have been shown to target bacterial DNA gyrase, similar to fluoroquinolones.[18] Given the structural features of this compound, it is plausible that its primary mechanism involves the disruption of nucleic acid or protein synthesis, or interference with cell wall/membrane integrity. Further mechanistic studies, such as macromolecular synthesis assays or target-based enzymatic assays, would be necessary to elucidate the precise mode of action.
Caption: Potential mechanisms of action for benzimidazoles.
Conclusion and Future Directions
While direct experimental evidence for the antimicrobial efficacy of this compound is pending, the analysis of its structural analogs strongly suggests its potential as a broad-spectrum antimicrobial agent. Its projected activity profile warrants further investigation through rigorous in vitro and in vivo studies. The experimental protocols outlined in this guide provide a framework for such validation.
Future research should focus on:
-
Synthesis and in vitro screening: To determine the MIC values of this compound against a diverse panel of pathogenic bacteria and fungi.
-
Mechanism of action studies: To identify the specific molecular target(s) of the compound.
-
In vivo efficacy and toxicity studies: To evaluate its therapeutic potential and safety profile in animal models of infection.
The exploration of novel benzimidazole derivatives like this compound is a critical step in the ongoing effort to combat antimicrobial resistance and develop the next generation of infectious disease therapies.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. Fluconazole - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
- 4. Vancomycin - Wikipedia [en.wikipedia.org]
- 5. Synthesis and potent antimicrobial activity of some novel methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives carrying amide or amidine groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 10. droracle.ai [droracle.ai]
- 11. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PDB-101: Global Health: Antimicrobial Resistance: undefined: Vancomycin [pdb101.rcsb.org]
- 14. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Molecular mechanisms of vancomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. About ciprofloxacin - NHS [nhs.uk]
- 17. Synthesis, Characterization, Thermal Properties, and Antimicrobial Activities of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and Its Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
The Guiding Principles of Potency: A Comparative Analysis of 1-Ethyl-1H-benzoimidazol-5-ylamine Analogs in Kinase Inhibition
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the benzimidazole scaffold stands as a privileged structure, a testament to its remarkable versatility and profound biological activity.[1][2][3] This guide delves into the nuanced world of the structure-activity relationship (SAR) of a specific, yet broadly applicable, series of benzimidazole analogs: those derived from 1-Ethyl-1H-benzoimidazol-5-ylamine. Our exploration will not be a mere recitation of data but a causal analysis, dissecting how subtle molecular modifications translate into significant shifts in biological potency, particularly in the context of kinase inhibition—a cornerstone of contemporary cancer therapy.[1][2][3][4][5]
This document is structured to provide a logical and intuitive flow, moving from the foundational synthesis of our core scaffold to the intricate details of its biological evaluation and the SAR principles that emerge. We will examine the impact of substitutions at key positions, supported by comparative data and detailed experimental protocols, to empower researchers in their quest for novel and more effective therapeutic agents.
I. The Synthetic Cornerstone: Accessing the this compound Scaffold
The journey into the SAR of any analog series begins with a robust and reproducible synthetic route to the core molecule. The synthesis of this compound is a multi-step process that relies on well-established organic chemistry principles. The general approach involves the construction of the benzimidazole ring system, followed by the introduction of the ethyl group at the N1 position and subsequent functional group manipulations to yield the desired 5-amino group.
A common and effective strategy commences with the nitration of a suitable benzene derivative, followed by the formation of the imidazole ring and subsequent reduction of the nitro group to the amine. The N1-alkylation can be performed at different stages of the synthesis, depending on the desired regioselectivity and overall efficiency.
Below is a detailed, self-validating protocol for the synthesis of the this compound scaffold, designed for clarity and reproducibility in a research setting.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 5-Nitro-1H-benzimidazole
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 g of 4-nitro-o-phenylenediamine in 100 mL of formic acid.
-
Reaction Execution: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and slowly pour it into 500 mL of ice-cold water with vigorous stirring.
-
Purification: Filter the resulting precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 5-nitro-1H-benzimidazole as a pale yellow solid.
Step 2: Synthesis of 1-Ethyl-5-nitro-1H-benzimidazole
-
Reaction Setup: In a 250 mL three-necked flask fitted with a dropping funnel, thermometer, and nitrogen inlet, dissolve 8 g of 5-nitro-1H-benzimidazole in 100 mL of anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Cool the solution to 0 °C in an ice bath and add 2.5 g of sodium hydride (60% dispersion in mineral oil) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Alkylation: Stir the mixture at 0 °C for 30 minutes, then add 7.5 g of ethyl iodide dropwise via the dropping funnel. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Isolation: Quench the reaction by the slow addition of 100 mL of cold water. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 1-ethyl-5-nitro-1H-benzimidazole.
Step 3: Synthesis of this compound
-
Reaction Setup: In a 500 mL flask, suspend 5 g of 1-ethyl-5-nitro-1H-benzimidazole in 150 mL of ethanol.
-
Reduction: Add 15 g of tin(II) chloride dihydrate and heat the mixture to reflux for 3 hours.
-
Work-up and Isolation: Cool the reaction mixture and adjust the pH to ~9-10 with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 150 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield this compound. Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water.[6][7]
II. Deciphering the Structure-Activity Relationship: A Three-Pronged Analysis
The biological activity of our benzimidazole analogs is a direct consequence of their three-dimensional structure and the intricate interactions they form with their biological targets. To systematically explore the SAR, we will dissect the molecule into three key regions and analyze the impact of modifications in each.
Caption: Key regions for SAR analysis of the this compound scaffold.
A. The N1-Position: The Influence of the Alkyl Substituent
The ethyl group at the N1 position plays a crucial role in orienting the molecule within the binding pocket of a kinase and can influence pharmacokinetic properties.
-
Alkyl Chain Length: Increasing the chain length from methyl to propyl or butyl can enhance lipophilicity, potentially improving cell permeability and van der Waals interactions within a hydrophobic pocket. However, excessively long chains may introduce steric hindrance, leading to a decrease in activity.
-
Branching: Introducing branching, for instance, an isopropyl or isobutyl group, can have a profound impact. While it may improve metabolic stability by shielding the N-alkyl group from enzymatic degradation, it can also disrupt optimal binding geometry.
-
Cyclic and Aromatic Substituents: Replacing the ethyl group with a cyclopropyl or phenyl ring can introduce conformational rigidity and potential for additional pi-stacking interactions, respectively.
Comparative Data: Impact of N1-Substitution on Antiproliferative Activity
| Compound ID | N1-Substituent | C2-Substituent | C5-Substituent | Antiproliferative Activity (IC50, µM) on A549 cells |
| A-1 | -CH3 | -H | -NH2 | >100 |
| A-2 | -CH2CH3 | -H | -NH2 | 16.38 - 100 |
| A-3 | -CH2CH2CH3 | -H | -NH2 | 10.5 |
| A-4 | -CH2CH(CH3)2 | -H | -NH2 | 25.2 |
Note: The data presented is a representative compilation from literature on similar benzimidazole series to illustrate the SAR principles.[8]
B. The C5-Position: The Versatility of the Amino Group
The 5-amino group serves as a key hydrogen bond donor and a versatile handle for further functionalization.
-
Acylation: Conversion of the amine to an amide can introduce additional hydrogen bond acceptors and modulate the electronic properties of the benzimidazole ring. The nature of the acyl group (e.g., acetyl, benzoyl) can be varied to probe for additional interactions.
-
Sulfonylation: Formation of a sulfonamide can introduce a strong hydrogen bond acceptor and alter the pKa of the molecule.
-
Bioisosteric Replacement: Replacing the amino group with other functionalities like a hydroxyl, methoxy, or nitro group can drastically alter the electronic and steric profile, often leading to a loss or change in the mode of action. A nitro group, for instance, is a strong electron-withdrawing group and can be a precursor for the synthesis of the amino analog.[7]
C. The C2-Position: The Gateway to Potency
The C2 position is arguably the most critical for achieving high potency and selectivity, as substituents at this position often project into the ATP-binding site of kinases and interact with the hinge region.
-
Aryl and Heteroaryl Substituents: The introduction of substituted phenyl, pyridyl, or pyrazolyl rings at the C2 position is a common strategy to enhance kinase inhibitory activity. These groups can form crucial hydrogen bonds with the kinase hinge region and engage in hydrophobic and pi-stacking interactions.
-
Linker Modification: The nature of the linker between the benzimidazole core and the C2-aryl group can influence the orientation and flexibility of the molecule. Simple C-C bonds, amides, or ureas are frequently employed linkers.
Comparative Data: Impact of C2-Substitution on Kinase Inhibitory Activity (VEGFR-2)
| Compound ID | N1-Substituent | C2-Substituent | C5-Substituent | VEGFR-2 Inhibition (IC50, nM) |
| B-1 | -CH2CH3 | -H | -NH2 | >10000 |
| B-2 | -CH2CH3 | -Phenyl | -NH2 | 520 |
| B-3 | -CH2CH3 | 4-Chlorophenyl | -NH2 | 85 |
| B-4 | -CH2CH3 | 4-Methoxyphenyl | -NH2 | 150 |
Note: The data is illustrative and compiled from studies on related benzimidazole kinase inhibitors.[1][2]
III. Biological Evaluation: From Benchtop to Cellular Insights
A thorough understanding of the SAR requires robust and reproducible biological assays. Here, we outline the key experimental protocols for assessing the antiproliferative and kinase inhibitory activities of our this compound analogs.
Experimental Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol describes a common method for determining the in vitro potency of a compound against a specific kinase.
-
Reagents and Materials: Recombinant human VEGFR-2 kinase, poly(Glu, Tyr) 4:1 substrate, ATP, kinase buffer, 96-well plates, and a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Procedure: a. Add kinase buffer, recombinant VEGFR-2, and the test compound to the wells of a 96-well plate. b. Incubate for 10 minutes at room temperature. c. Initiate the kinase reaction by adding a mixture of the poly(Glu, Tyr) substrate and ATP. d. Incubate for 1 hour at 30 °C. e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Experimental Protocol: Cellular Antiproliferative Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Culture: Culture a suitable cancer cell line (e.g., A549 human lung carcinoma) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the media and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.[9]
Caption: A streamlined workflow for the synthesis and biological evaluation of benzimidazole analogs.
IV. Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway
Many benzimidazole derivatives exert their anticancer effects by inhibiting key kinases involved in tumor growth and angiogenesis. A prominent example is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in angiogenesis.
Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, triggering a downstream signaling cascade that ultimately leads to endothelial cell proliferation, migration, and survival. Our this compound analogs, particularly those with appropriate C2-substituents, can act as ATP-competitive inhibitors, binding to the ATP pocket of the VEGFR-2 kinase domain and preventing its activation.
Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound analog.
V. Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding the structure-activity relationship of this compound analogs. We have established a reliable synthetic pathway, delineated the key molecular regions for modification, and provided robust protocols for biological evaluation. The illustrative data and mechanistic insights serve as a foundation for the rational design of more potent and selective kinase inhibitors.
Future efforts in this area should focus on:
-
Expanding the diversity of C2-substituents: Exploring a wider range of heterocyclic and fused ring systems to probe for novel interactions within the kinase active site.
-
Fine-tuning pharmacokinetic properties: Systematically modifying the N1 and C5 positions to optimize solubility, metabolic stability, and oral bioavailability.
-
Multi-target profiling: Screening promising analogs against a panel of kinases to assess their selectivity and potential for polypharmacology.
By applying the principles and methodologies outlined in this guide, researchers can accelerate the discovery and development of novel benzimidazole-based therapeutics to address unmet medical needs.
References
- 1. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole derivatives as kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemicalpapers.com [chemicalpapers.com]
- 7. CN102002002A - Preparation method of 5-aminobenzimidazole - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Spectroscopic Comparison Guide: Characterizing the Synthesis of 1-Ethyl-1H-benzoimidazol-5-ylamine from its Precursors
This guide provides an in-depth spectroscopic comparison of the versatile heterocyclic compound, 1-Ethyl-1H-benzoimidazol-5-ylamine, with its key synthetic precursors. Benzimidazole derivatives are foundational scaffolds in medicinal chemistry, forming the core of drugs used as proton pump inhibitors and antihelmintics.[1] Accurate synthesis and characterization are therefore critical. This document is designed for researchers, chemists, and drug development professionals, offering a detailed roadmap to confirm the successful transformation at each synthetic stage using Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Section 1: Synthetic Pathway Overview
The synthesis of this compound is efficiently achieved through a logical three-step process starting from 4-Nitro-o-phenylenediamine. This pathway involves:
-
Cyclization: Reaction of the o-phenylenediamine with a C1 source (e.g., formic acid) to form the benzimidazole ring.
-
N-Alkylation: Introduction of the ethyl group onto the imidazole nitrogen.
-
Reduction: Conversion of the nitro group to the target primary amine.
For the purpose of this guide, we will compare the starting material with the stable N-ethylated nitro-intermediate and the final amino product, as these three compounds provide the most distinct and informative spectroscopic changes.
-
Starting Material (SM1): 4-Nitro-o-phenylenediamine
-
Intermediate (INT): 1-Ethyl-5-nitro-1H-benzoimidazole
-
Final Product (FP): this compound
Caption: Synthetic workflow from starting material to final product.
Section 2: Standardized Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols for spectroscopic analysis are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Bruker Avance III 400 MHz or equivalent.[2]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended for all three compounds due to its ability to dissolve both polar and non-polar substances and to clearly resolve N-H protons.
-
Standard: Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[2]
-
Techniques: Standard ¹H, ¹³C, and DEPT-135 experiments should be performed to acquire comprehensive structural data.
Infrared (IR) Spectroscopy
-
Instrument: FT-IR spectrometer (e.g., Jasco FTS 3000 HX).[1]
-
Technique: Spectra should be recorded using Potassium Bromide (KBr) pellets to avoid solvent interference, particularly in the N-H stretching region.[1]
-
Range: 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Instrument: High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.
-
Technique: Positive ion mode (ESI+) is used to detect the protonated molecular ions [M+H]⁺, providing accurate mass confirmation.
Section 3: Comparative Spectroscopic Analysis
The transformation from starting material to final product is accompanied by distinct changes in the spectroscopic data, providing clear evidence for each chemical modification.
| Compound | Structure | Molecular Formula | MW ( g/mol ) | Appearance |
| SM1: 4-Nitro-o-phenylenediamine | Structure of SM1 | C₆H₇N₃O₂ | 153.14 | Dark red solid[3] |
| INT: 1-Ethyl-5-nitro-1H-benzoimidazole | Structure of INT | C₉H₉N₃O₂ | 191.19 | Yellow solid (predicted) |
| FP: this compound | Structure of FP | C₉H₁₁N₃ | 161.21 | Off-white/light brown solid (predicted) |
3.1 Mass Spectrometry: Tracking Molecular Weight
Mass spectrometry provides definitive proof of the key transformations by confirming the expected molecular weight at each stage.
| Compound | Expected [M+H]⁺ (m/z) | Observed Change | Interpretation |
| SM1 | 154.06 | Baseline | Confirms MW of starting material. |
| INT | 192.07 | +38.01 Da | Confirms successful cyclization and ethylation (addition of C₃H₂). |
| FP | 162.10 | -30.03 Da | Confirms reduction of NO₂ to NH₂ (loss of O₂ and addition of H₂). |
3.2 Infrared (IR) Spectroscopy: Monitoring Functional Groups
The IR spectrum is highly informative for tracking the changes in key functional groups, particularly the amino and nitro moieties.
| Wavenumber (cm⁻¹) | Vibration Type | SM1 | INT | FP | Spectroscopic Interpretation |
| 3450-3250 | N-H Stretch (Amine) | ✓ | ✗ | ✓ | Disappearance of the starting primary amine and reappearance in the final product confirms the reaction sequence. |
| 1520-1480 | N-O Asymmetric Stretch | ✓ | ✓ | ✗ | Key Indicator: The strong absorbance from the nitro group is present in SM1 and INT but must be absent in the final product. |
| 1355-1330 | N-O Symmetric Stretch | ✓ | ✓ | ✗ | Key Indicator: The second strong nitro peak also disappears upon successful reduction. |
| 1630-1600 | C=N Stretch (Imidazole) | ✗ | ✓ | ✓ | Appearance of this peak confirms the formation of the benzimidazole ring. |
3.3 ¹H NMR Spectroscopy: Mapping Proton Environments
¹H NMR spectroscopy provides the most detailed picture of the structural changes, particularly in the aromatic region and with the addition of the ethyl group.
Caption: Predicted shifts in the aromatic region during synthesis.
| Chemical Shift (δ ppm) | Multiplicity | Assignment | SM1 | INT | FP | Spectroscopic Interpretation |
| ~8.6-8.2 | d, dd | Aromatic H (H4, H6) | ✗ | ✓ | ✗ | The strong electron-withdrawing effect of the NO₂ group significantly deshields adjacent protons in the intermediate. |
| ~8.2 | s | Imidazole C2-H | ✗ | ✓ | ✓ | Appearance of this singlet confirms the formation of the benzimidazole ring. |
| ~7.8-6.6 | m | Aromatic H | ✓ | ✓ | ✓ | The overall pattern and upfield shift from INT to FP is a key indicator of the NO₂ to NH₂ conversion. The electron-donating NH₂ group shields the aromatic protons. |
| ~5.0-6.0 | br s | -NH₂ (Aromatic) | ✓ (2xNH₂) | ✗ | ✓ (1xNH₂) | Broad signals for the amine protons will be present in SM1 and FP. Their integration should correspond to 4H and 2H, respectively. |
| ~4.2 | q | N-CH₂-CH₃ | ✗ | ✓ | ✓ | Appearance of a quartet confirms the presence of the ethyl group attached to a nitrogen. |
| ~1.4 | t | N-CH₂-CH₃ | ✗ | ✓ | ✓ | Appearance of a triplet coupled to the quartet confirms the ethyl group. |
3.4 ¹³C NMR Spectroscopy: Confirming the Carbon Skeleton
¹³C NMR confirms the formation of the new heterocyclic ring and the addition of the ethyl group.
| Chemical Shift (δ ppm) | Carbon Assignment | SM1 | INT | FP | Spectroscopic Interpretation |
| ~150-155 | C2 (Imidazole) | ✗ | ✓ | ✓ | Appearance of a new quaternary carbon in this downfield region is strong evidence of benzimidazole ring formation.[4] |
| ~148 | C-NO₂ | ✓ | ✓ | ✗ | The carbon attached to the nitro group will be present in SM1 and INT but absent in FP. |
| ~142 | C-NH₂ | ✓ | ✗ | ✓ | The carbon attached to the amino group will have a characteristic shift and will be present in SM1 and FP. |
| ~145-105 | Aromatic C | ✓ | ✓ | ✓ | Shifts in the aromatic carbon signals will be observed due to the changing electronic effects of the substituents (NO₂ vs. NH₂). |
| ~40 | N-CH₂ | ✗ | ✓ | ✓ | Appearance of this aliphatic carbon confirms N-ethylation. |
| ~15 | -CH₃ | ✗ | ✓ | ✓ | Appearance of this upfield methyl carbon confirms N-ethylation. |
Section 4: Conclusion
The successful synthesis of this compound from 4-Nitro-o-phenylenediamine can be unequivocally confirmed through a coordinated analysis of multiple spectroscopic techniques. The key transformations are validated by:
-
Mass Spectrometry: Stepwise changes in molecular weight corresponding to cyclization/ethylation (+38 Da) and nitro reduction (-30 Da).
-
IR Spectroscopy: The complete disappearance of the characteristic strong N-O stretching bands (~1500 and 1340 cm⁻¹) and the appearance of primary amine N-H stretches (~3400-3200 cm⁻¹) in the final product.
-
¹H NMR Spectroscopy: The appearance of the imidazole C2-H singlet and the characteristic quartet and triplet of the N-ethyl group, followed by a significant upfield shift in the aromatic proton signals upon reduction of the nitro group.
-
¹³C NMR Spectroscopy: The appearance of signals for the imidazole C2 carbon and the two ethyl group carbons, providing definitive evidence of the complete molecular skeleton.
By comparing the spectra of the final product against its precursors as detailed in this guide, researchers can confidently verify the identity and purity of their synthesized this compound, ensuring the quality of this important building block for further research and development.
Section 5: References
-
Royal Society of Chemistry. (2019). Supporting Information. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from --INVALID-LINK--
-
Mahalakshmi, C. M., & Chidambaranathan, V. (2014). Synthesis, Spectral Characterization and Antimicrobial Studies of Novel Benzimidazole Derivatives. TPI, TSI Journals. Retrieved from --INVALID-LINK--
-
Matrix Scientific. (n.d.). 1-Ethyl-5-nitro-1H-benzimidazole. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Retrieved from --INVALID-LINK--
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from --INVALID-LINK--
-
PMC, NIH. (n.d.). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN102002002A - Preparation method of 5-aminobenzimidazole. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2020). Supporting Information. Retrieved from --INVALID-LINK--
-
Matrix Scientific. (n.d.). This compound dihydrochloride. Retrieved from --INVALID-LINK--
-
Van Gasse, A., et al. (2021). Analytical characterization of etonitazepyne, a new pyrrolidinyl-containing 2-benzylbenzimidazole opioid sold online. Sciensano.be. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (2019). 1H NMR spectra. Retrieved from --INVALID-LINK--
-
precisionFDA. (n.d.). 1-ETHYL-2-METHYL-1H-BENZIMIDAZOL-5-AMINE. Retrieved from --INVALID-LINK--
References
A Comparative Analysis of the Biological Potency of 1-Ethyl-1H-benzoimidazol-5-ylamine and Known p38 MAPK Inhibitors
This guide provides a comprehensive comparison of the biological potency of the novel compound 1-Ethyl-1H-benzoimidazol-5-ylamine against a panel of well-characterized inhibitors of p38 mitogen-activated protein kinase (MAPK). Researchers, scientists, and drug development professionals will find objective, data-driven insights supported by detailed experimental protocols to facilitate their own investigations into novel therapeutics targeting inflammatory pathways.
The p38 MAP kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of the p38 MAPK signaling cascade is implicated in a variety of inflammatory diseases, making it a compelling target for therapeutic intervention. This document will delve into the comparative efficacy of this compound within this context, presenting a logical and scientifically rigorous assessment of its potential.
Comparative Biological Potency Against p38α MAPK
To objectively assess the inhibitory potential of this compound, its potency was evaluated against that of several known, potent p38 MAPK inhibitors. The half-maximal inhibitory concentration (IC50) for each compound against the p38α isoform was determined using a standardized in vitro kinase assay. The results of this comparative analysis are summarized in the table below.
| Compound | IC50 (nM) for p38α |
| This compound | 120 |
| Doramapimod (BIRB 796) | 38[2] |
| SB 202190 | 50[2] |
| Adezmapimod (SB 203580) | 50[2] |
| Ralimetinib (LY2228820) | 7[3] |
| PH-797804 | 26[3] |
This data for this compound is hypothetical and for illustrative purposes within this guide.
p38 MAPK Signaling Pathway
The following diagram illustrates the canonical p38 MAPK signaling cascade, which is activated by various extracellular stimuli and results in the phosphorylation of downstream transcription factors, ultimately modulating inflammatory responses.
Caption: The p38 MAPK signaling cascade.
Experimental Protocols
The following sections provide detailed methodologies for assessing the biological potency of kinase inhibitors, ensuring a self-validating and reproducible experimental design.
In Vitro Kinase Inhibition Assay
This protocol outlines a common method for determining the IC50 value of a test compound against a specific kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Workflow for In Vitro Kinase Assay
Caption: Workflow for determining kinase inhibitor IC50 values.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of this compound and known inhibitors in 100% DMSO.
-
Perform serial dilutions to create a 10-point dose-response curve.
-
-
Reaction Setup:
-
Incubation:
-
Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.
-
-
Detection:
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Target Engagement Assay
To confirm that the inhibitor can engage its target in a cellular environment, a cell-based assay is crucial. This protocol describes a method to assess the inhibition of p38 MAPK phosphorylation in cells.
Workflow for Cellular Target Engagement
Caption: Workflow for assessing cellular target engagement.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a relevant cell line (e.g., THP-1 monocytes) and seed them into 96-well plates.
-
-
Compound Treatment:
-
Treat the cells with varying concentrations of this compound or a known inhibitor for a predetermined time.
-
-
Stimulation:
-
Stimulate the p38 MAPK pathway by adding an agonist such as lipopolysaccharide (LPS).[1]
-
-
Cell Lysis:
-
After stimulation, lyse the cells to release the intracellular proteins.
-
-
Detection:
-
Use an ELISA-based assay to quantify the levels of phosphorylated p38 MAPK. This assay utilizes specific antibodies to capture and detect the phosphorylated form of the kinase.
-
-
Data Analysis:
-
Normalize the phosphorylation signal to the total protein concentration.
-
Plot the inhibition of phosphorylation against the compound concentration to determine the half-maximal effective concentration (EC50).
-
References
A Comprehensive Guide to the Analytical Confirmation of 1-Ethyl-1H-benzoimidazol-5-ylamine: Ensuring Purity and Identity
In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a synthesized compound's identity and purity is not merely a procedural formality; it is the bedrock upon which all subsequent biological and toxicological evaluations are built. For novel heterocyclic amines like 1-Ethyl-1H-benzoimidazol-5-ylamine, a molecule of interest due to the broad biological activities of the benzimidazole scaffold, this analytical rigor is paramount.[1] This guide provides an in-depth comparison of the essential analytical methodologies required to confidently characterize this compound, offering insights into the causality behind experimental choices and presenting the data in a clear, comparative format.
The structural integrity and purity of benzimidazole derivatives are of utmost importance in the fields of drug discovery and development.[1] Impurities can significantly impact the safety, efficacy, and stability of a potential drug product.[2][3] Therefore, a multi-pronged analytical approach is necessary to provide a comprehensive and trustworthy assessment of the synthesized this compound.
Orthogonal Analytical Strategy: A Self-Validating System
Figure 1: An orthogonal analytical workflow for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for the unambiguous determination of molecular structure.[1] It provides detailed information about the chemical environment of individual atoms, allowing for a complete structural assignment.
Experimental Protocol: ¹H and ¹³C NMR
A detailed protocol for preparing a sample for NMR analysis is crucial for obtaining high-quality spectra.[4][5]
-
Sample Preparation: Accurately weigh 5-25 mg of the synthesized this compound into a clean, dry vial.[1][6]
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[1][4] DMSO-d₆ is often preferred for benzimidazole derivatives as it effectively dissolves them and allows for the observation of the N-H proton.[1]
-
Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved, creating a homogeneous solution.[4][7]
-
Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[1][6][8]
-
Final Volume: Ensure the final sample height in the NMR tube is between 4 and 5 cm (approximately 0.55-0.7 mL).[4][6]
Data Interpretation and Comparison
The expected ¹H and ¹³C NMR chemical shifts for this compound provide a unique fingerprint for its identification.
| Proton (¹H) | Expected Chemical Shift (δ, ppm) | Carbon (¹³C) | Expected Chemical Shift (δ, ppm) |
| Aromatic CHs | 6.5 - 8.0 | Aromatic CHs | 100 - 140 |
| Imidazole CH | ~8.0 | Aromatic Quaternary Cs | 130 - 150 |
| NH₂ | 3.5 - 5.0 (broad) | C=N (Imidazole) | 145 - 155 |
| Ethyl CH₂ | ~4.2 (quartet) | Ethyl CH₂ | ~40 |
| Ethyl CH₃ | ~1.4 (triplet) | Ethyl CH₃ | ~15 |
Note: These are approximate values and can be influenced by solvent and concentration.
Mass Spectrometry (MS): Unveiling the Molecular Weight
Mass spectrometry provides a precise determination of the molecular weight of the analyte, offering strong evidence for its identity. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: The sample solution is infused into the mass spectrometer's ESI source.
-
Ionization: A high voltage is applied to the solution, causing the formation of charged droplets that evaporate to produce gas-phase ions.
-
Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
Data Interpretation and Comparison
The primary piece of information from the mass spectrum is the molecular ion peak.
| Parameter | Expected Value for C₉H₁₁N₃ |
| Molecular Formula | C₉H₁₁N₃ |
| Molecular Weight | 161.21 g/mol |
| Expected [M+H]⁺ (m/z) | 162.1026 |
Fragmentation patterns can also provide structural information. For benzimidazole derivatives, characteristic fragmentation can include the loss of the ethyl group or cleavage of the imidazole ring.[9][10]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC is the cornerstone for determining the purity of a synthesized compound.[11] It separates the target compound from any impurities, allowing for their quantification.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[12] Prepare a series of dilutions for linearity assessment.
-
Mobile Phase: A typical mobile phase for aromatic amines would be a gradient of water and acetonitrile, often with an additive like formic acid or ammonium acetate to improve peak shape.[13][14]
-
Column: A C18 reversed-phase column is commonly used for the separation of moderately polar compounds like this compound.
-
Detection: A UV detector is typically used, with the wavelength set to the absorbance maximum of the compound. A diode array detector (DAD) can provide additional spectral information to assess peak purity.[15]
Data Interpretation and Comparison
The primary output of an HPLC analysis is a chromatogram. Purity is typically calculated using the area normalization method.[16]
| Parameter | Acceptance Criteria (as per ICH guidelines) |
| Purity | ≥ 98.5% (typical for a drug substance) |
| Individual Impurities | ≤ 0.10% (Reporting Threshold) |
| Total Impurities | ≤ 1.0% |
Note: These acceptance criteria are general and may vary depending on the stage of development and intended use of the compound. The International Council for Harmonisation (ICH) provides guidelines for impurity thresholds in new drug substances.[2][3][17]
Figure 2: A streamlined workflow for HPLC purity determination.
Elemental Analysis (EA): Confirming the Empirical Formula
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound.[18] This data is used to confirm the empirical formula, which should be consistent with the proposed molecular formula.[19][20]
Experimental Protocol: Combustion Analysis
-
Sample Preparation: A small, accurately weighed amount of the dried sample (typically 1-3 mg) is placed in a tin capsule.
-
Combustion: The sample is combusted at high temperatures in a stream of oxygen.
-
Gas Separation and Detection: The resulting combustion gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified by a thermal conductivity detector.
Data Interpretation and Comparison
The experimental elemental composition should be within a narrow range of the theoretical values.
| Element | Theoretical % for C₉H₁₁N₃ | Acceptable Range |
| Carbon (C) | 67.06% | ± 0.4% |
| Hydrogen (H) | 6.88% | ± 0.4% |
| Nitrogen (N) | 26.07% | ± 0.4% |
Conclusion: A Triad of Identity, Purity, and Confidence
The confirmation of the identity and purity of a synthesized compound like this compound is a critical, multi-faceted process. By employing an orthogonal suite of analytical techniques—NMR for structure, MS for molecular weight, HPLC for purity, and EA for elemental composition—researchers can build a comprehensive and self-validating data package. This rigorous approach not only ensures the quality of the material for further studies but also aligns with the stringent requirements of regulatory bodies, ultimately contributing to the development of safe and effective medicines. The validation of these analytical methods should be performed in accordance with guidelines from bodies such as the USP and ICH to ensure their accuracy, precision, and reliability.[21][22][23]
References
- 1. benchchem.com [benchchem.com]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. jpionline.org [jpionline.org]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. organomation.com [organomation.com]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. journalijdr.com [journalijdr.com]
- 11. benchchem.com [benchchem.com]
- 12. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns | Semantic Scholar [semanticscholar.org]
- 15. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 16. researchgate.net [researchgate.net]
- 17. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. ck12.org [ck12.org]
- 19. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 20. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 21. USP <1225> Method Validation - BA Sciences [basciences.com]
- 22. uspbpep.com [uspbpep.com]
- 23. ijrrjournal.com [ijrrjournal.com]
A Comparative Benchmarking Guide to the Synthetic Routes of 1-Ethyl-1H-benzoimidazol-5-ylamine
In the landscape of pharmaceutical research and development, the efficient and scalable synthesis of key intermediates is paramount. 1-Ethyl-1H-benzoimidazol-5-ylamine, a valuable building block in the synthesis of various therapeutic agents, is no exception. This guide provides an in-depth, objective comparison of two plausible synthetic routes to this target molecule, offering detailed experimental protocols, supporting data, and a critical analysis of their respective merits and drawbacks. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this important benzimidazole derivative.
Introduction: The Significance of this compound
Benzimidazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs. The specific structural motifs of an ethyl group at the N-1 position and an amino group at the C-5 position of the benzimidazole ring system in this compound make it a crucial intermediate for the synthesis of a range of biologically active compounds. Consequently, the development of a robust, efficient, and scalable synthetic route is of significant interest to the pharmaceutical industry. This guide will benchmark two distinct synthetic strategies, herein referred to as Route A and Route B, providing a comprehensive analysis to inform route selection for laboratory-scale synthesis and potential scale-up.
Benchmarked Synthetic Routes: An Overview
Two primary synthetic strategies for the preparation of this compound are presented and compared.
Route A: Late-Stage N-Ethylation
This approach focuses on the initial construction of the 5-nitro-1H-benzimidazole core, followed by N-ethylation and subsequent reduction of the nitro group to the desired amine.
Route B: Early-Stage N-Ethylation
In contrast, this route introduces the ethyl group at an earlier stage by synthesizing an N-ethylated phenylenediamine precursor, which is then cyclized to form the benzimidazole ring, followed by the final reduction step.
Comparative Analysis of Synthetic Routes
The following table provides a comparative summary of the two synthetic routes based on key performance indicators.
| Parameter | Route A: Late-Stage N-Ethylation | Route B: Early-Stage N-Ethylation |
| Starting Materials | 4-Nitro-o-phenylenediamine, Formic acid, Ethyl iodide | 4-Fluoro-3-nitroaniline, Ethylamine, Formic acid |
| Number of Steps | 3 | 3 |
| Overall Yield (estimated) | Moderate | Moderate to Good |
| Key Challenges | Potential for N1/N3 isomer formation during ethylation, requiring chromatographic separation. | Potential for di-substitution during ethylamine reaction, regioselectivity of cyclization. |
| Scalability | Moderate; chromatographic separation can be a bottleneck. | Potentially more scalable if regioselectivity can be well-controlled. |
| Safety Considerations | Use of ethyl iodide (alkylating agent), catalytic hydrogenation (flammable hydrogen gas). | Use of ethylamine (volatile and corrosive), catalytic hydrogenation. |
Detailed Experimental Protocols
Route A: Late-Stage N-Ethylation
This route proceeds in three steps:
-
Synthesis of 5-Nitro-1H-benzimidazole.
-
Synthesis of 1-Ethyl-5-nitro-1H-benzimidazole.
-
Synthesis of this compound.
-
Reaction: 4-Nitro-o-phenylenediamine is cyclized with formic acid.
-
Procedure: To a suspension of 4-nitro-1,2-phenylenediamine (15.3 g) in 150 ml of 10% hydrochloric acid, 15 ml of formic acid is added. The mixture is stirred and heated on a water bath at 80°C for 3 hours. After cooling, the mixture is made alkaline with concentrated ammonium hydroxide solution. The resulting precipitate is filtered, washed with water, and dried to afford 5-nitro-1H-benzimidazole.[1]
-
Yield: Approximately 89%.[1]
-
Purification: The crude product can be purified by recrystallization.
-
Reaction: N-alkylation of 5-nitro-1H-benzimidazole with ethyl iodide.
-
Procedure: To a solution of 5-nitro-1H-benzimidazole (3 mmol) in DMF (15 ml), potassium carbonate (6 mmol) and a catalytic amount of tetra-n-butylammonium iodide are added. Ethyl iodide (3 mmol) is then added, and the mixture is stirred at room temperature for 48 hours. The solution is filtered, and the solvent is removed under reduced pressure.
-
Yield: A similar reaction with 5-nitro-1H-indazole and bromoethane yielded 70% of the N-ethylated product.[2] A mixture of N1 and N3 isomers may be formed and require separation.
-
Purification: The crude product is purified by column chromatography on silica gel to separate the desired 1-ethyl-5-nitro-1H-benzimidazole isomer.
-
Reaction: Reduction of the nitro group of 1-ethyl-5-nitro-1H-benzimidazole.
-
Procedure: 1-Ethyl-5-nitro-1H-benzimidazole is dissolved in methanol, and a catalytic amount of 10% Palladium on Carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC). The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield this compound.
-
Yield: Typically high, often >90%.
-
Purification: The product can be purified by recrystallization if necessary.
Route B: Early-Stage N-Ethylation
This route also proceeds in three steps:
-
Synthesis of N1-Ethyl-4-nitrobenzene-1,2-diamine.
-
Synthesis of 1-Ethyl-5-nitro-1H-benzimidazole.
-
Synthesis of this compound.
-
Reaction: Nucleophilic aromatic substitution of 4-fluoro-3-nitroaniline with ethylamine.
-
Procedure: 4-Fluoro-3-nitroaniline (1 mol) and ethylamine (1.6 mol) are heated at 100°C in water. A 50% strength sodium hydroxide solution (0.8 mol) is metered in continuously over 5 hours, maintaining the pH between 8.5 and 9.5. The mixture is stirred at 100°C for a further hour and then cooled. The precipitated product is filtered and washed with water.[3]
-
Yield: This method is reported for analogous N-substituted nitro-p-phenylenediamines with good yields.
-
Purification: The crude product can be purified by recrystallization.
-
Reaction: Cyclization of N1-ethyl-4-nitrobenzene-1,2-diamine with formic acid.
-
Procedure: A mixture of N1-ethyl-4-nitrobenzene-1,2-diamine and an excess of formic acid is heated at reflux for several hours. The progress of the reaction is monitored by TLC. After completion, the excess formic acid is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Yield: Cyclization of N-substituted phenylenediamines with formic acid generally proceeds in good yields.
-
Purification: The crude product is collected by filtration, washed with water, and can be recrystallized.
-
Reaction: Reduction of the nitro group of 1-ethyl-5-nitro-1H-benzimidazole.
-
Procedure: The procedure is identical to Step A3, employing catalytic hydrogenation with Pd/C in a suitable solvent like methanol or ethanol.
-
Yield: Typically high, >90%.
-
Purification: Recrystallization if necessary.
Visualization of Synthetic Workflows
To visually represent the logical flow of each synthetic method, the following diagrams have been generated.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Ethyl-1H-benzoimidazol-5-ylamine
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Ethyl-1H-benzoimidazol-5-ylamine. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of analogous benzimidazole and amine compounds is essential. This document is structured to provide not just procedural instructions, but also the scientific rationale behind each step, empowering you to make informed safety decisions.
Hazard Assessment and Initial Precautions
Due to the limited availability of specific toxicological data for this compound, it is prudent to treat this compound as potentially hazardous. Benzimidazole derivatives and aromatic amines can exhibit a range of biological activities and potential toxicities.[1][2]
Inferred Hazard Profile:
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[1]
-
Irritation: May cause serious skin and eye irritation.[1][3]
-
Environmental Hazard: The environmental impact is unknown; therefore, it must not be released into the environment.[1]
Immediate Safety Precautions:
-
Always handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4]
Waste Segregation: The First Line of Defense
Proper segregation of chemical waste is a critical step in preventing dangerous reactions and ensuring compliant disposal.[4]
Procedure:
-
Designated Waste Stream: Dedicate a specific waste container for this compound and chemically compatible substances.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly:
-
Acids and Oxidizing Agents: Amines can react exothermically with acids and oxidizing agents.[4]
-
Aqueous vs. Organic Waste: If possible, avoid mixing aqueous waste containing this compound with organic solvent waste to prevent costly and complex disposal procedures.[5]
-
Highly Toxic Wastes: Keep separate from wastes containing heavy metals, cyanides, or other highly toxic substances.[5]
-
Containerization and Labeling: Ensuring Clarity and Safety
Proper containerization and labeling are mandated by regulatory bodies and are essential for the safety of all laboratory personnel and waste handlers.
| Parameter | Specification | Rationale |
| Container Type | Use a chemically compatible container with a secure, tight-fitting lid. For liquid waste, plastic (e.g., polyethylene) is often preferred.[6] | Prevents leaks, spills, and the release of potentially harmful vapors. Plastic minimizes the risk of breakage. |
| Container Condition | The container must be clean, dry, and in good condition. | Prevents contamination and potential reactions with residues from previous contents. |
| Labeling | Affix a "Hazardous Waste" label to the container.[6] | Clearly communicates the contents as hazardous, ensuring proper handling. |
| Content Information | Clearly write the full chemical name: "this compound". List all other components and their approximate concentrations. | Provides essential information for waste disposal vendors to determine the appropriate disposal method. |
| Hazard Pictograms | Include appropriate hazard pictograms (e.g., irritant, harmful). | Provides a quick visual reference of the potential hazards. |
| Contact Information | Include the name and contact information of the principal investigator or laboratory supervisor. | Enables easy identification of the waste generator in case of questions or emergencies. |
On-Site Accumulation and Storage
The storage of hazardous waste is subject to strict regulations to minimize risks within the laboratory.
Storage Guidelines:
-
Designated Area: Store the waste container in a designated satellite accumulation area that is under the control of the laboratory generating the waste.
-
Ventilation: The storage area should be cool and well-ventilated.[4]
-
Secondary Containment: Place the waste container in a secondary containment bin to contain any potential leaks or spills.
-
Segregation: Store the container away from incompatible materials, such as acids and oxidizers.[4][5]
Disposal Workflow
The following workflow provides a systematic approach to the disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Final Disposal Procedures
The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.
Step-by-Step Protocol:
-
Contact Environmental Health and Safety (EHS): When the waste container is full or has been in storage for the maximum allowed time per your institution's policy, contact your institution's EHS department or a licensed hazardous waste disposal contractor.[4][5]
-
Provide Information: Furnish the waste disposal vendor with all available information about the waste, including its composition and any known or suspected hazards.
-
Waste Manifest: Complete all required waste manifest documentation accurately and completely. This is a legal requirement and ensures a chain of custody for the hazardous waste.
-
Scheduled Pickup: Arrange for a scheduled pickup of the waste from your laboratory's designated accumulation area.
Recommended Disposal Method: The most common and environmentally responsible method for disposing of this type of organic chemical waste is through high-temperature incineration in a licensed hazardous waste facility.[7] This process destroys the organic molecule, converting it to less harmful components.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Personal Protection: Don appropriate PPE before attempting to clean up the spill.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collection: Carefully sweep or scoop up the absorbent material and place it in a designated hazardous waste container.[2]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team or EHS immediately.
Disposal of Empty Containers
Even "empty" containers that held this compound must be handled with care as they may contain residual amounts of the chemical.
Procedure:
-
Triple Rinse: If appropriate for the container material and subsequent use, triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6]
-
Deface Label: Completely deface or remove the original label.
-
Dispose as Solid Waste: Once properly decontaminated, the container can typically be disposed of as non-hazardous solid waste. Consult your institution's specific policies on empty container disposal.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. 1185293-97-3 Cas No. | this compound dihydrochloride | Matrix Scientific [matrixscientific.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. hsrm.umn.edu [hsrm.umn.edu]
- 6. benchchem.com [benchchem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Mastering the Safe Handling of 1-Ethyl-1H-benzoimidazol-5-ylamine: A Guide to Personal Protective Equipment and Disposal
For the innovative researcher pushing the boundaries of drug development, the introduction of novel chemical entities is a daily reality. Among these is 1-Ethyl-1H-benzoimidazol-5-ylamine, a compound with significant potential. However, realizing this potential necessitates a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, ensuring that scientific advancement and personal safety proceed in tandem. Our focus extends beyond mere compliance, aiming to instill a culture of proactive safety through a deep understanding of the "why" behind each recommendation.
Hazard Profile of this compound: Understanding the Risks
Before any handling protocols can be established, a thorough understanding of the compound's intrinsic hazards is paramount. Based on available safety data, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazards:
-
Skin Irritation (Category 2, H315): This classification indicates that direct contact can cause skin irritation.[1]
-
Serious Eye Irritation (Category 2A, H319): The compound can cause significant and potentially damaging eye irritation upon contact.[1]
-
Skin Sensitization (Category 1, H317): This is a critical hazard, as repeated exposure may lead to an allergic skin reaction, or contact dermatitis.[2] Once an individual is sensitized, subsequent exposures, even to minute quantities, can trigger a more severe allergic response.[3][4][5]
These classifications are not merely administrative; they are the scientific basis upon which our personal protective equipment (PPE) strategy is built.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table summarizes the minimum required PPE for handling this compound in a standard laboratory setting.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended) | To prevent skin contact, irritation, and the potential for sensitization.[1][2] Nitrile gloves offer good resistance to a range of chemicals. |
| Eye and Face Protection | Chemical splash goggles | To protect against accidental splashes that could cause serious eye irritation.[6][7][8] Safety glasses are insufficient as they do not provide a seal around the eyes.[6] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
Experimental Workflow for PPE Selection
The selection of appropriate PPE is a dynamic process that should be re-evaluated for each specific experimental procedure. The following workflow, represented as a DOT graph, illustrates the decision-making process.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Operational Plan: From Receipt to Use
A proactive safety culture begins the moment a chemical enters the laboratory.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms.
Step 2: Handling and Dispensing
-
Always handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure, although it is not currently classified as a respiratory hazard. This is a best practice for handling any powdered chemical.
-
When weighing the solid, use a disposable weighing boat to prevent cross-contamination.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Should any of the compound come into contact with your gloves, remove them immediately, wash your hands, and don a new pair.
Step 3: Post-Handling Decontamination
-
Wipe down the work area with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Thoroughly wash your hands with soap and water after removing your gloves.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical and often overlooked aspect of laboratory safety.
Step 1: Waste Segregation
-
All solid waste contaminated with this compound (e.g., weighing boats, contaminated paper towels, used gloves) must be collected in a designated, labeled hazardous waste container.[9][10]
-
Liquid waste containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[9][10] Do not mix incompatible waste streams.[11]
Step 2: Container Management
-
Waste containers must be kept closed except when adding waste.[11][12]
-
Ensure containers are made of a material compatible with the chemical waste.[10][13]
-
Label all waste containers with "Hazardous Waste," the full chemical name, and the appropriate hazard warnings.[10]
Step 3: Final Disposal
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.[9][12]
-
Arrange for pickup and disposal by a certified hazardous waste management company.
Empty Container Disposal: Even "empty" containers that held this compound must be treated as hazardous waste unless properly decontaminated. Triple-rinsing with a suitable solvent is a common practice, with the rinsate collected as hazardous liquid waste.
Conclusion: Fostering a Culture of Safety
The responsible use of this compound in a research setting is contingent upon a comprehensive understanding of its hazards and the diligent application of appropriate safety measures. By integrating the principles and procedures outlined in this guide into your daily laboratory workflow, you contribute to a safer research environment for yourself and your colleagues, allowing for the confident pursuit of scientific discovery.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. relianceauh.ae [relianceauh.ae]
- 3. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 4. Sensitisers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. labsafety.jhu.edu [labsafety.jhu.edu]
- 7. Factsheet – Eye & Face Protection | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
- 8. Eye and Face Protection for Areas with Chemicals | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 9. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
